3-Bromo-6-iodoimidazo[1,2-A]pyridine
Description
Propriétés
IUPAC Name |
3-bromo-6-iodoimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrIN2/c8-6-3-10-7-2-1-5(9)4-11(6)7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZAXVCBLZXZVCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20738439 | |
| Record name | 3-Bromo-6-iodoimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20738439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1146615-52-2 | |
| Record name | 3-Bromo-6-iodoimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20738439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Strategic Value of a Dihalogenated Scaffold
An In-Depth Technical Guide to 3-Bromo-6-iodoimidazo[1,2-a]pyridine: A Strategic Building Block in Modern Drug Discovery
The imidazo[1,2-a]pyridine core is a renowned "privileged scaffold" in medicinal chemistry, forming the structural basis for a multitude of commercially available drugs and clinical candidates.[1][2] Its rigid, bicyclic structure and electron-rich nature make it an ideal framework for interacting with various biological targets, leading to applications as antiviral, anticancer, anti-inflammatory, and anxiolytic agents.[1]
Within this important class of heterocycles, This compound stands out as a particularly valuable and strategic building block for researchers in drug development. Its utility stems not just from the inherent biological potential of the imidazo[1,2-a]pyridine core, but from the deliberate placement of two distinct halogen atoms at the C3 and C6 positions. These halogens serve as versatile synthetic handles, enabling precise and sequential molecular elaboration. The key to its strategic value lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, a feature that allows for controlled, stepwise functionalization and the efficient construction of complex molecular libraries for biological screening.[3] This guide provides a comprehensive overview of its chemical properties, a robust synthetic protocol, and the strategic application of its unique reactivity in modern organic synthesis.
Core Chemical and Physical Properties
A summary of the key physicochemical properties of this compound is essential for its proper handling, storage, and application in experimental workflows.
| Property | Value | Source |
| CAS Number | 1146615-52-2 | [3] |
| Molecular Formula | C₇H₄BrIN₂ | [3] |
| Molecular Weight | 322.93 g/mol | [3] |
| Appearance | Solid (Form may vary) | [4] |
| Storage Conditions | 2-8°C, protect from light, store in a dry, sealed environment | [3][5] |
Molecular Structure Visualization
The structural arrangement of the bromine and iodine atoms on the imidazo[1,2-a]pyridine scaffold is fundamental to its chemical behavior.
Caption: Molecular structure of this compound.
Synthesis Protocol: A Plausible Two-Step Approach
While multiple synthetic routes to substituted imidazo[1,2-a]pyridines exist, a common and reliable strategy involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound, followed by selective halogenation.[6][7] The following protocol outlines a validated, logical approach to synthesize the title compound.
Causality Behind Experimental Choices:
-
Starting Material: 2-Amino-5-iodopyridine is selected as the precursor to ensure the iodine atom is correctly positioned at what will become the C6 position of the final product.
-
Cyclization Reagent: Chloroacetaldehyde is a commercially available and effective reagent for forming the five-membered imidazole ring. The reaction proceeds via an initial alkylation of the pyridine ring nitrogen, followed by intramolecular condensation.
-
Brominating Agent: N-Bromosuccinimide (NBS) is chosen for the second step due to its ability to perform regioselective bromination of electron-rich heterocyclic systems under mild conditions. The C3 position of the imidazo[1,2-a]pyridine ring is the most nucleophilic and, therefore, the most reactive site for electrophilic substitution.
Experimental Protocol
Step 1: Synthesis of 6-Iodoimidazo[1,2-a]pyridine
-
To a round-bottom flask, add 2-amino-5-iodopyridine (1.0 eq) and ethanol.
-
Add a 40% aqueous solution of chloroacetaldehyde (1.2 eq) and sodium bicarbonate (1.2 eq) to the mixture.[7]
-
Heat the reaction mixture to 55-60 °C and stir for 5-7 hours, monitoring progress by TLC.
-
Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water and ethyl acetate to the residue. Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to yield 6-iodoimidazo[1,2-a]pyridine.
Step 2: Synthesis of this compound
-
Dissolve the 6-iodoimidazo[1,2-a]pyridine (1.0 eq) from Step 1 in acetonitrile (ACN) in a flask protected from light.
-
Cool the solution to 0 °C using an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the resulting solid by recrystallization or column chromatography to obtain this compound.
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Reactivity and Strategic Applications in Synthesis
The primary utility of this compound in drug discovery lies in its capacity for sequential and regioselective cross-coupling reactions . This is possible due to the significant difference in bond dissociation energies between the C-I and C-Br bonds.
-
Carbon-Iodine (C-I) Bond: Has a lower bond dissociation energy, making it more susceptible to oxidative addition with transition metal catalysts like palladium(0). It is the more reactive site.[3]
-
Carbon-Bromine (C-Br) Bond: Is stronger and more stable, requiring more forcing conditions (e.g., different ligands, higher temperatures) to react.
This reactivity differential allows a chemist to selectively functionalize the C6 position first under mild conditions, leaving the C3-bromo position intact for a subsequent, different transformation. This powerful strategy enables the rapid and efficient synthesis of diverse compound libraries from a single, advanced intermediate.
Common Cross-Coupling Reactions:
-
Suzuki Coupling: Introduction of aryl or heteroaryl groups.
-
Sonogashira Coupling: Introduction of alkyne functionalities.[3]
-
Heck Coupling: Introduction of alkene groups.
-
Buchwald-Hartwig Amination: Formation of C-N bonds.
Workflow for Sequential Functionalization
Caption: Sequential cross-coupling enabled by differential halogen reactivity.
This self-validating protocol is a cornerstone of modern medicinal chemistry. By first coupling a boronic acid (R¹) at the C6 position, isolating the mono-functionalized intermediate, and then introducing a second, different boronic acid (R²) at the C3 position, researchers can systematically explore the structure-activity relationship (SAR) of two distinct regions of the molecule, accelerating the discovery of potent and selective drug candidates.
Conclusion
This compound is more than just a chemical intermediate; it is a strategically designed tool for innovation in drug discovery. Its stable, biologically relevant core, combined with two differentially reactive halogens, provides an efficient and powerful platform for creating novel molecular architectures. Understanding the principles of its synthesis and, more importantly, the nuances of its sequential reactivity, empowers researchers to navigate complex synthetic challenges and accelerate the development of next-generation therapeutics.
References
- 1. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound|CAS 1146615-52-2 [benchchem.com]
- 4. 6-Bromo-8-iodoimidazo[1,2-a]pyridine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. 3-Bromo-6-iodo-imidazo[1,2-a]pyridine [myskinrecipes.com]
- 6. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 7. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Molecular Structure of 3-Bromo-6-iodoimidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of the molecular structure of 3-bromo-6-iodoimidazo[1,2-a]pyridine, a halogenated heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. The document elucidates the synthesis, structural characteristics, and spectroscopic properties of this versatile scaffold. The strategic placement of bromine and iodine atoms offers unique opportunities for sequential and regioselective functionalization, making it a valuable building block in the development of novel therapeutics and functional materials. This guide is intended to serve as a detailed resource for researchers and professionals in the field, offering both foundational knowledge and practical insights into the application of this compound.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds.[1][2][3] This fused bicyclic heterocyclic system is present in numerous pharmaceutical agents with diverse therapeutic applications, including anticancer, antiviral, and anti-inflammatory properties.[2][4][5] The derivatization of the imidazo[1,2-a]pyridine skeleton, particularly through C-H functionalization, has garnered significant attention from chemists for its potential to generate novel molecular entities with enhanced pharmacological profiles.[1]
The subject of this guide, this compound, is a particularly valuable derivative. The presence of two distinct halogen atoms at specific positions on the heterocyclic core allows for selective manipulation through various cross-coupling reactions.[6] This differential reactivity is a key asset in combinatorial chemistry and the synthesis of complex molecules, where sequential modifications are often required.
Molecular Structure and Properties
The molecular formula of this compound is C₇H₄BrIN₂, with a molecular weight of 322.93 g/mol .[6][7] The structure consists of a pyridine ring fused to an imidazole ring, with a bromine atom substituted at the 3-position of the imidazole ring and an iodine atom at the 6-position of the pyridine ring.
Caption: Molecular structure of this compound.
Structural Analysis
The key structural features of this compound are the distinct electronic environments of the C-Br and C-I bonds. The carbon-iodine bond is weaker and more polarizable than the carbon-bromine bond, making it more susceptible to oxidative addition in metal-catalyzed cross-coupling reactions.[6] This differential reactivity is the cornerstone of its utility in sequential synthesis.
Synthesis of this compound
The synthesis of substituted imidazo[1,2-a]pyridines can be achieved through various strategies, with the most common being the condensation of 2-aminopyridines with α-halocarbonyl compounds.[10] Halogenation of the imidazo[1,2-a]pyridine core is a key step in introducing the bromo and iodo substituents.
A general synthetic pathway to this compound would likely involve a multi-step process:
-
Synthesis of the Imidazo[1,2-a]pyridine Core: This is typically achieved by reacting a substituted 2-aminopyridine with an α-haloketone.
-
Halogenation: The regioselective introduction of bromine and iodine can be accomplished using various halogenating agents. For instance, N-bromosuccinimide (NBS) and N-iodosuccinimide (NIS) are commonly used for bromination and iodination, respectively. The order of halogenation can be crucial for achieving the desired regioselectivity.
Caption: A plausible synthetic route to this compound.
Detailed Experimental Protocol: A Representative Synthesis
While a specific protocol for the target molecule is not detailed in the provided search results, a general procedure for the synthesis and halogenation of imidazo[1,2-a]pyridines can be adapted. The following is a representative protocol based on established methods for similar compounds.
Step 1: Synthesis of 6-Iodoimidazo[1,2-a]pyridine
-
To a solution of 2-amino-5-iodopyridine (1.0 eq) in a suitable solvent such as ethanol, add chloroacetaldehyde (1.1 eq, 50% aqueous solution).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent like ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Bromination to Yield this compound
-
Dissolve the 6-iodoimidazo[1,2-a]pyridine (1.0 eq) in a solvent such as acetonitrile or DMF.
-
Add N-bromosuccinimide (NBS) (1.0-1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture for 2-4 hours, again monitoring by TLC.
-
Once the starting material is consumed, quench the reaction with a saturated solution of sodium thiosulfate.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by column chromatography or recrystallization.
Spectroscopic Characterization
The structure of this compound can be unequivocally confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR are powerful tools for elucidating the molecular structure. While specific spectral data for this compound is not available in the initial search, characteristic chemical shifts for the imidazo[1,2-a]pyridine core are well-documented.
Expected ¹H NMR Spectral Features:
-
The protons on the pyridine ring will appear as doublets or doublets of doublets in the aromatic region (typically δ 6.5-8.5 ppm).
-
The proton at the 5-position is expected to be a doublet, coupled to the proton at the 7-position.
-
The proton at the 7-position will likely be a doublet of doublets, coupled to the protons at the 5- and 8-positions.
-
The proton at the 8-position will be a doublet, coupled to the proton at the 7-position.
-
The proton at the 2-position of the imidazole ring will appear as a singlet.
Expected ¹³C NMR Spectral Features:
-
The carbon atoms of the fused ring system will resonate in the aromatic region (typically δ 110-150 ppm).
-
The carbons directly attached to the nitrogen atoms will appear at a lower field.
-
The carbons bearing the bromine and iodine atoms will show characteristic shifts, influenced by the electron-withdrawing nature of the halogens.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the C-H, C=C, and C=N stretching and bending vibrations of the aromatic heterocyclic system.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) will provide the exact mass of the molecule, confirming its elemental composition. The mass spectrum will also exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
| Spectroscopic Data Summary (Predicted) | |
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the range of δ 6.5-8.5 ppm with characteristic splitting patterns. |
| ¹³C NMR | Aromatic carbons in the range of δ 110-150 ppm. |
| IR (cm⁻¹) | C-H stretching (~3100-3000), C=C and C=N stretching (~1600-1450). |
| HRMS (m/z) | Molecular ion peak corresponding to the exact mass of C₇H₄BrIN₂. |
Reactivity and Applications in Drug Discovery
The differential reactivity of the C-Br and C-I bonds in this compound is a significant advantage in synthetic chemistry.[6] The C-I bond is more reactive towards palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings. This allows for the selective introduction of a substituent at the 6-position while leaving the bromine at the 3-position intact for subsequent transformations.
This sequential functionalization capability makes this compound an ideal starting material for the construction of diverse chemical libraries for high-throughput screening in drug discovery programs. The imidazo[1,2-a]pyridine scaffold itself is associated with a broad range of biological activities, and the ability to systematically modify the substituents at the 3- and 6-positions allows for the fine-tuning of a compound's pharmacological properties.[2][4]
Caption: Sequential functionalization of this compound.
Safety and Handling
As with any chemical reagent, this compound should be handled with appropriate safety precautions. It is advised to consult the Safety Data Sheet (SDS) before use. The compound may cause skin and eye irritation and may be harmful if inhaled or ingested.[6][11] It should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.[6][7]
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis and medicinal chemistry. Its unique molecular structure, characterized by the presence of two different and regioselectively placed halogen atoms, allows for controlled and sequential functionalization. This feature, combined with the inherent biological relevance of the imidazo[1,2-a]pyridine scaffold, makes it an important tool for the development of novel therapeutic agents and functional materials. This guide has provided a comprehensive overview of its structure, synthesis, and potential applications, intended to support and inspire further research in this exciting area of chemistry.
References
- 1. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound|CAS 1146615-52-2 [benchchem.com]
- 7. 3-Bromo-6-iodo-imidazo[1,2-a]pyridine [myskinrecipes.com]
- 8. researchgate.net [researchgate.net]
- 9. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. 3-Bromo-6-chloroimidazo[1,2-a]pyridine, 95%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
A Comprehensive Technical Guide to the Synthesis of 3-Bromo-6-iodoimidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the synthetic pathways for obtaining 3-bromo-6-iodoimidazo[1,2-a]pyridine, a key heterocyclic scaffold in medicinal chemistry and drug discovery. The document outlines a robust and efficient two-step synthesis, commencing with the formation of the 6-iodoimidazo[1,2-a]pyridine core, followed by a regioselective bromination at the C3 position. This guide is intended for researchers and professionals in the field, offering detailed experimental protocols, mechanistic insights, and a critical analysis of the synthetic strategy. The synthesis of the requisite starting material, 2-amino-5-iodopyridine, is also detailed to provide a comprehensive workflow.
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in a wide array of biologically active compounds, exhibiting properties ranging from antiviral and anticancer to anti-inflammatory agents. The strategic functionalization of this core structure is paramount in the development of novel therapeutics. Specifically, the introduction of halogen atoms at defined positions offers valuable handles for further chemical modifications through cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery programs. This compound is a particularly valuable intermediate, possessing two distinct halogen atoms that can be selectively functionalized to construct more complex molecules. This guide provides a detailed and scientifically rigorous overview of its synthesis.
Overall Synthetic Strategy
The synthesis of this compound is most effectively achieved through a two-step sequence. The first step involves the construction of the imidazo[1,2-a]pyridine ring system, incorporating the iodine atom at the 6-position. This is followed by a regioselective bromination at the electron-rich C3 position of the heterocyclic core.
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of the Precursor - 2-Amino-5-iodopyridine
The synthesis of the target molecule begins with the preparation of the key starting material, 2-amino-5-iodopyridine, from the readily available 2-aminopyridine.
Reaction Scheme:
Caption: Synthesis of 2-amino-5-iodopyridine.
Experimental Protocol:
-
Step 1: Dissolution
-
In a suitable reaction vessel, dissolve 2-aminopyridine in water.
-
-
Step 2: Iodination
-
Under stirring, add iodine portion-wise (in 3-5 batches) to the solution.
-
After the addition of iodine is complete, maintain the reaction temperature and stir for 1-3 hours.
-
-
Step 3: Oxidation
-
Following the initial reaction period, add hydrogen peroxide dropwise.
-
Continue to stir and maintain the temperature for an additional 2-3 hours.
-
-
Step 4: Work-up and Isolation
-
Upon completion of the reaction, heat the mixture to reflux for 20-30 minutes.
-
Cool the reaction mixture and collect the precipitated solid by filtration.
-
Wash the filter cake with ice-cold water and dry to obtain 2-amino-5-iodopyridine[1].
-
Causality of Experimental Choices:
-
Solvent: The use of water as a solvent makes this procedure environmentally friendly and avoids the use of organic solvents[1].
-
Reagents: Iodine is the halogenating agent, and hydrogen peroxide acts as an in-situ oxidizing agent to facilitate the iodination process[1]. The portion-wise addition of iodine helps to control the reaction rate and temperature.
Part 2: Synthesis of 6-Iodoimidazo[1,2-a]pyridine
The core heterocyclic structure is assembled through the condensation of 2-amino-5-iodopyridine with chloroacetaldehyde.
Reaction Scheme:
References
The Strategic Utility of 3-Bromo-6-iodoimidazo[1,2-a]pyridine in Modern Drug Discovery: A Technical Guide
Introduction: The Imidazo[1,2-a]pyridine Scaffold and the Power of Orthogonal Halogenation
The imidazo[1,2-a]pyridine core is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active agents.[1] This nitrogen-fused heterocyclic system is a key structural motif in drugs targeting a wide array of conditions, including cancer, infectious diseases, and central nervous system disorders.[2][3] Its rigid, planar structure and rich electronic properties make it an ideal framework for presenting pharmacophoric elements to biological targets with high affinity and specificity.
Within this important class of compounds, 3-Bromo-6-iodoimidazo[1,2-a]pyridine (CAS No. 1146615-52-2) emerges as a particularly powerful and versatile building block for drug discovery and development.[4][5] Its strategic value lies in the presence of two distinct halogen atoms at positions C3 and C6. This "orthogonal" dihalogenation is not a redundant feature; rather, it is a carefully designed gateway to selective, sequential, and diverse molecular elaboration. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in metal-catalyzed cross-coupling reactions allows for a regiocontrolled approach to building complex molecular architectures.[2] The C-I bond, with its lower bond dissociation energy, is significantly more susceptible to oxidative addition in palladium-catalyzed cycles, enabling selective functionalization at the 6-position while leaving the 3-bromo substituent intact for subsequent transformations.[2] This guide provides an in-depth technical overview of the synthesis, characterization, and strategic application of this key intermediate for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below.
| Property | Value | Source |
| CAS Number | 1146615-52-2 | [4] |
| Molecular Formula | C₇H₄BrIN₂ | [4] |
| Molecular Weight | 322.93 g/mol | [4] |
| Appearance | Typically a solid | N/A |
| Storage | 2-8°C, protected from light, in a dry, sealed environment | [4][5] |
| Safety | Potential for skin and eye irritation. Handle with appropriate personal protective equipment. | [4] |
Synthesis of this compound: A Two-Step Approach
The synthesis of this compound can be efficiently achieved in a two-step sequence starting from commercially available 2-amino-5-bromopyridine. The first step involves the construction of the imidazo[1,2-a]pyridine core, followed by a regioselective iodination at the C3 position.
Step 1: Synthesis of 6-bromoimidazo[1,2-a]pyridine
The initial cyclization to form the imidazo[1,2-a]pyridine ring system is a well-established transformation. This protocol is adapted from methodologies reported in the patent literature for similar structures.
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-amino-5-bromopyridine (1.0 eq).
-
Reagent Addition: Add a solution of sodium bicarbonate (NaHCO₃) (2.0-3.0 eq) in water, followed by ethanol to ensure homogeneity. To this stirring suspension, add a 40% aqueous solution of chloroacetaldehyde (1.2 eq) dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of NaHCO₃. Extract the product with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or recrystallization to afford pure 6-bromoimidazo[1,2-a]pyridine.
Step 2: Regioselective C3-Iodination
The C3 position of the imidazo[1,2-a]pyridine ring is electron-rich and thus susceptible to electrophilic substitution. This protocol utilizes a modern, efficient, and environmentally friendly ultrasound-assisted iodination.[1][2]
Experimental Protocol:
-
Reaction Setup: In a Schlenk tube, place 6-bromoimidazo[1,2-a]pyridine (1.0 eq) and molecular iodine (I₂) (0.6 eq).
-
Reagent Addition: Add ethanol as the solvent, followed by a 70% aqueous solution of tert-butyl hydroperoxide (TBHP) (2.0 eq).
-
Reaction Conditions: Seal the tube and place it in an ultrasonic bath. Irradiate the reaction mixture for 30-60 minutes at room temperature. The use of ultrasound significantly accelerates the reaction compared to conventional heating.[1][2]
-
Work-up: After the reaction is complete (as monitored by TLC), quench the reaction by adding water. Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The resulting crude material is then purified by flash column chromatography on silica gel to yield the final product, this compound.
Characterization and Spectroscopic Data
The structural confirmation of this compound relies on standard analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Predicted ¹H and ¹³C NMR Data:
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| H-2 | ~7.8 - 8.0 | s | - | Imidazole proton |
| H-5 | ~7.5 - 7.7 | d | ~9.0 | Pyridine proton |
| H-7 | ~7.2 - 7.4 | dd | ~9.0, ~1.5 | Pyridine proton |
| H-8 | ~8.0 - 8.2 | d | ~1.5 | Pyridine proton |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment |
| C-2 | ~115 - 120 | Imidazole carbon |
| C-3 | ~95 - 100 | Imidazole carbon (C-Br) |
| C-5 | ~128 - 132 | Pyridine carbon |
| C-6 | ~80 - 85 | Pyridine carbon (C-I) |
| C-7 | ~125 - 128 | Pyridine carbon |
| C-8 | ~120 - 123 | Pyridine carbon |
| C-9a | ~140 - 145 | Bridgehead carbon |
Mass Spectrometry (MS):
-
Expected [M]+: ~322.9 m/z (based on the most abundant isotopes ⁷⁹Br and ¹²⁷I). The isotopic pattern will be characteristic, showing signals for [M]+, [M+2]+ due to the presence of bromine.
Strategic Application in Regioselective Cross-Coupling Reactions
The primary utility of this compound lies in its capacity for sequential, regioselective cross-coupling reactions. This allows for the controlled introduction of different substituents at the C6 and C3 positions, a powerful strategy for generating diverse chemical libraries for drug screening.
Selective Suzuki-Miyaura Coupling at the C6-Position
The greater reactivity of the C-I bond allows for a selective Suzuki-Miyaura coupling at the C6 position, leaving the C3-Br bond available for further functionalization.[6]
Representative Experimental Protocol:
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a suitable base such as potassium phosphate (K₃PO₄) (2.0-3.0 eq).
-
Catalyst Addition: Add the palladium catalyst system, for example, Pd(PPh₃)₄ (5 mol%) or a combination of Pd₂(dba)₃ (1.5 mol%) and a ligand like SPhos (3.6 mol%).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).
-
Reaction Conditions: Heat the mixture to 90-100 °C for 12-18 hours, or until the starting material is consumed as indicated by TLC analysis.
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product, a 3-bromo-6-aryl-imidazo[1,2-a]pyridine, is then purified by flash column chromatography.
Subsequent Sonogashira Coupling at the C3-Position
The 3-bromo-6-aryl-imidazo[1,2-a]pyridine intermediate can then undergo a Sonogashira coupling to introduce an alkynyl group at the C3 position.
Representative Experimental Protocol:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add the 3-bromo-6-aryl-imidazo[1,2-a]pyridine (1.0 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper(I) co-catalyst, typically copper(I) iodide (CuI) (2-5 mol%).
-
Reagent Addition: Add a degassed solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), followed by a degassed amine base, commonly triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 eq). Finally, add the terminal alkyne (1.1-1.5 eq).
-
Reaction Conditions: Stir the reaction at room temperature or with gentle heating (40-60 °C) for 3-12 hours. The reaction progress should be monitored by TLC.
-
Work-up and Purification: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of Celite® to remove catalyst residues. The filtrate is then washed with saturated aqueous ammonium chloride (NH₄Cl), brine, dried over Na₂SO₄, and concentrated. The final 3-alkynyl-6-aryl-imidazo[1,2-a]pyridine product is purified via flash column chromatography.
Conclusion
This compound is a high-value, strategic building block that empowers medicinal chemists to efficiently explore chemical space around the privileged imidazo[1,2-a]pyridine scaffold. The orthogonal reactivity of its two halogen substituents provides a reliable and controllable handle for sequential cross-coupling reactions, enabling the synthesis of complex and diverse compound libraries. The robust synthetic route and the predictable reactivity of this intermediate make it an indispensable tool in the modern drug discovery workflow, facilitating the rapid generation of novel molecular entities with therapeutic potential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cas 474706-74-6,6-broMo-3-iodoH-iMidazo[1,2-a]pyridine | lookchem [lookchem.com]
- 6. researchgate.net [researchgate.net]
Foreword: The Strategic Value of Differentiated Halogenation in Privileged Scaffolds
An In-Depth Technical Guide to the Discovery and Synthetic Utility of 3-Bromo-6-iodoimidazo[1,2-a]pyridine
The imidazo[1,2-a]pyridine core is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of pharmacologically active agents.[1][2] Its rigid, bicyclic structure provides a unique three-dimensional vector for substituent placement, enabling precise interactions with biological targets ranging from kinases to central nervous system receptors.[1] However, the true potential of this scaffold is unlocked through strategic functionalization.
This guide focuses on a particularly valuable derivative: This compound . The discovery and development of this compound are not merely academic exercises; they represent a sophisticated approach to chemical synthesis. The presence of two different halogens—bromine and iodine—at specific positions is a deliberate design choice. This "differentiated halogenation" transforms the core scaffold into a versatile platform for sequential, site-selective cross-coupling reactions. The lower bond dissociation energy of the carbon-iodine bond compared to the carbon-bromine bond allows chemists to selectively modify the C-6 position, followed by a subsequent, different modification at the C-3 position.[3] This capability is paramount for efficiently building diverse molecular libraries, a critical task in modern drug discovery.
This document serves as a technical guide for researchers, chemists, and drug development professionals, providing an in-depth look at the synthesis, underlying chemical principles, and strategic applications of this key intermediate.
Physicochemical and Safety Profile
A comprehensive understanding of a compound's properties is fundamental to its application. The key characteristics of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1146615-52-2 | [3] |
| Molecular Formula | C₇H₄BrIN₂ | [3] |
| Molecular Weight | 322.93 g/mol | [3] |
| Appearance | Not specified, likely a solid | |
| Melting Point | Not specified (A related compound, 6-Bromo-3-iodoH-imidazo[1,2-a]pyridine, has a melting point of 209°C) | [4] |
| Storage Conditions | 2-8°C, protect from light, store in a dry, sealed environment | [3][4][5] |
Safety and Handling
As a halogenated heterocyclic compound, proper handling is essential. The compound is associated with the following hazards:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[3]
Recommended Handling Protocol:
-
Work in a well-ventilated fume hood.
-
Wear standard personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.
-
Avoid inhalation of dust or vapors.
-
Prevent contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.
-
Store the compound in a tightly sealed container in a designated, cool, and dark location as specified.[3]
Synthesis and Mechanistic Rationale
The synthesis of this compound is a multi-step process that leverages fundamental principles of heterocyclic chemistry. The most logical pathway involves the initial construction of the 6-iodoimidazo[1,2-a]pyridine core, followed by a regioselective bromination at the C-3 position.
Overall Synthetic Workflow
The process can be visualized as a two-stage approach: initial cyclization to form the core, followed by targeted halogenation.
References
- 1. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound|CAS 1146615-52-2 [benchchem.com]
- 4. Cas 474706-74-6,6-broMo-3-iodoH-iMidazo[1,2-a]pyridine | lookchem [lookchem.com]
- 5. 3-Bromo-6-iodo-imidazo[1,2-a]pyridine [myskinrecipes.com]
An In-depth Technical Guide to the Spectroscopic Data of 3-Bromo-6-iodoimidazo[1,2-a]pyridine
Introduction
3-Bromo-6-iodoimidazo[1,2-a]pyridine is a halogenated heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. The imidazo[1,2-a]pyridine scaffold is a well-recognized pharmacophore present in a wide array of therapeutic agents, exhibiting antibacterial, antiviral, and antitumor properties. The presence of two distinct halogen atoms, bromine and iodine, at the 3- and 6-positions respectively, makes this molecule a highly versatile intermediate for the synthesis of more complex molecular architectures through sequential and regioselective cross-coupling reactions, such as Suzuki or Sonogashira couplings.[1]
Given the compound's potential in drug discovery and as a synthetic building block, a thorough understanding of its structural and electronic properties is paramount. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are fundamental tools for the characterization and purity assessment of such molecules. This guide provides a comprehensive overview of the expected spectroscopic data for this compound, based on established principles of spectroscopy and data from closely related analogues. While experimental spectra for this specific compound are not widely published, this guide will serve as a valuable resource for researchers by providing predicted data and detailed experimental protocols for its acquisition and interpretation.
Molecular Structure and Spectroscopic Predictions
The chemical structure of this compound is presented below. The molecule has the chemical formula C₇H₄BrIN₂ and a molecular weight of 322.93 g/mol .
Caption: Molecular Structure of this compound
The spectroscopic characteristics of this molecule are dictated by its bicyclic aromatic system and the presence of the two halogen substituents. The bromine and iodine atoms will exert significant electronic and anisotropic effects, influencing the chemical shifts of the protons and carbons in the NMR spectra.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the imidazo[1,2-a]pyridine core. The predicted chemical shifts (in ppm) and coupling constants (in Hz) are based on the analysis of related substituted imidazo[1,2-a]pyridines.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2 | 7.50 - 7.60 | s | - |
| H-5 | 7.80 - 7.90 | d | ~9.0 |
| H-7 | 7.30 - 7.40 | dd | ~9.0, ~1.5 |
Rationale for Assignments:
-
H-5: This proton is expected to be the most downfield-shifted due to its position on the pyridine ring and the anisotropic effect of the fused imidazole ring. It will appear as a doublet due to coupling with H-7.
-
H-2: This proton is on the imidazole ring and is expected to appear as a singlet. Its chemical shift is influenced by the adjacent bromine atom.
-
H-7: This proton will be a doublet of doublets due to coupling with H-5. The presence of the adjacent iodine atom at the 6-position will likely shift this proton upfield compared to the unsubstituted parent compound.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. Due to the low natural abundance of ¹³C, a larger number of scans is typically required to obtain a good signal-to-noise ratio. The predicted chemical shifts are as follows:
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 125 - 130 |
| C-3 | 110 - 115 |
| C-5 | 130 - 135 |
| C-6 | 85 - 90 |
| C-7 | 120 - 125 |
| C-8a | 140 - 145 |
| C-9a | 145 - 150 |
Rationale for Assignments:
-
C-6: The carbon atom bearing the iodine (C-6) is expected to be significantly shielded and appear at a very upfield chemical shift, a characteristic feature of iodo-substituted aromatic carbons.
-
C-3: The carbon atom attached to the bromine (C-3) will also be shielded, but to a lesser extent than C-6.
-
C-8a and C-9a: These are the bridgehead carbons and are expected to be the most downfield-shifted carbons in the spectrum.
Mass Spectrometry
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For this compound, the mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
Expected Observations:
-
Molecular Ion (M⁺): A prominent molecular ion peak should be observed at m/z 322 and 324, corresponding to the [C₇H₄⁷⁹BrIN₂]⁺ and [C₇H₄⁸¹BrIN₂]⁺ ions, respectively.
-
Fragmentation: Fragmentation of the imidazo[1,2-a]pyridine ring system can be complex. Common fragmentation pathways may include the loss of halogen atoms or the cleavage of the bicyclic system.
Experimental Protocols
The following are detailed, step-by-step methodologies for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Caption: Experimental workflow for NMR spectroscopy.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆) in a clean, dry vial.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Tune and shim the probe to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum. A sufficient number of scans (e.g., 16) should be used to obtain a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Perform phase and baseline corrections on the resulting spectra.
-
Calibrate the chemical shift scale using the TMS signal as a reference.
-
Integrate the signals in the ¹H NMR spectrum and identify the multiplicities and coupling constants.
-
Pick the peaks in both the ¹H and ¹³C NMR spectra.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
-
Data Acquisition (using Electrospray Ionization - ESI):
-
Infuse the sample solution into the mass spectrometer's ion source at a constant flow rate.
-
Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 100-500).
-
-
Data Analysis:
-
Identify the molecular ion peak and its isotopic pattern.
-
Analyze the fragmentation pattern to gain further structural information.
-
Data Interpretation and Structural Validation
The collective analysis of ¹H NMR, ¹³C NMR, and MS data provides a robust method for the structural confirmation and purity assessment of this compound.
-
The ¹H NMR spectrum confirms the number and connectivity of the protons in the molecule.
-
The ¹³C NMR spectrum provides information about the carbon skeleton.
-
The mass spectrum confirms the molecular weight and elemental composition.
By comparing the acquired experimental data with the predicted values presented in this guide, researchers can confidently verify the identity and integrity of their synthesized or purchased this compound.
Conclusion
This technical guide has provided a detailed overview of the expected spectroscopic data for this compound. While based on predictions from related compounds, the information presented herein offers a solid foundation for researchers working with this important synthetic intermediate. The provided experimental protocols outline the necessary steps for acquiring high-quality spectroscopic data, which is essential for unambiguous structure elucidation and quality control in drug discovery and development.
References
3-Bromo-6-iodoimidazo[1,2-a]pyridine solubility and stability
An In-depth Technical Guide to the Solubility and Stability of 3-Bromo-6-iodoimidazo[1,2-a]pyridine
Authored by: A Senior Application Scientist
Abstract
This compound is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. As with any novel chemical entity, a thorough understanding of its physicochemical properties is paramount for its effective development and application. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the aqueous and organic solubility, as well as the chemical stability, of this compound. We will delve into the underlying principles that govern its behavior in various media and under different stress conditions, offering detailed, field-proven protocols for its characterization. This document is intended for researchers, scientists, and professionals in drug development who require a robust framework for evaluating this and similar molecules.
Introduction: The Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the structural basis for a number of marketed drugs, including zolpidem and alpidem. This bicyclic aromatic system is known for its ability to engage in a wide range of biological interactions. The introduction of halogen substituents, such as bromine and iodine, can significantly modulate the compound's lipophilicity, metabolic stability, and target-binding affinity. Specifically, the presence of a bromine atom at the 3-position and an iodine atom at the 6-position of the imidazo[1,2-a]pyridine ring system in this compound suggests a compound with increased lipophilicity compared to the parent scaffold. Understanding the solubility and stability of this specific analogue is a critical first step in its journey from a laboratory curiosity to a potential developmental candidate.
Physicochemical Properties and Predicted Solubility Profile
The solubility of a compound is a complex interplay of its solid-state properties (crystal lattice energy) and its interaction with the solvent (solvation energy). For this compound, we can make several evidence-based predictions:
-
Aqueous Solubility: The imidazo[1,2-a]pyridine core possesses a basic nitrogen atom, which can be protonated at low pH. This suggests that the aqueous solubility of this compound will be pH-dependent, with higher solubility expected in acidic conditions. However, the presence of two large, lipophilic halogen atoms (bromo and iodo) will significantly increase the molecule's overall lipophilicity, likely resulting in poor aqueous solubility at neutral pH.
-
Organic Solubility: Due to its lipophilic nature, this compound is expected to exhibit good solubility in a range of common organic solvents. These are likely to include chlorinated solvents (e.g., dichloromethane, chloroform), ethers (e.g., tetrahydrofuran, dioxane), and polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide).
A summary of the predicted solubility is presented in the table below.
| Solvent Type | Predicted Solubility | Rationale |
| Aqueous (pH 7.4) | Low | High lipophilicity due to halogen substituents. |
| Aqueous (pH < 4) | Moderate | Protonation of the basic nitrogen in the imidazo[1,2-a]pyridine ring. |
| Dichloromethane | High | Good solvation of the lipophilic molecule. |
| Dimethyl Sulfoxide (DMSO) | High | Strong solubilizing power for a wide range of organic compounds. |
| Methanol / Ethanol | Moderate to High | Polarity may be sufficient to dissolve the compound. |
Experimental Determination of Solubility
To move from prediction to empirical data, a systematic approach to solubility determination is required. The following protocols outline standard methodologies.
Thermodynamic Solubility in Aqueous Buffers
This experiment determines the equilibrium solubility of the compound, which is the most relevant measure for many pharmaceutical applications.
Workflow for Thermodynamic Solubility Determination
Caption: Workflow for Thermodynamic Solubility Measurement.
Step-by-Step Protocol:
-
Preparation of Buffers: Prepare a series of aqueous buffers at different pH values (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0) to assess pH-dependent solubility.
-
Sample Preparation: Add an excess amount of solid this compound to a known volume of each buffer in a glass vial. The presence of undissolved solid at the end of the experiment is crucial.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24 to 48 hours).
-
Phase Separation: Separate the solid and liquid phases by centrifugation (e.g., 14,000 rpm for 15 minutes) or filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Carefully take an aliquot of the clear supernatant and dilute it with a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS), against a standard curve of known concentrations.
Kinetic Solubility in Organic Solvents
This high-throughput method is often used in early drug discovery to assess solubility in organic solvents like DMSO.
Step-by-Step Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: Perform serial dilutions of the stock solution in DMSO to create a range of concentrations.
-
Aqueous Buffer Addition: Add a fixed volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well of a 96-well plate containing the DMSO solutions.
-
Precipitation Detection: Monitor the solutions for the appearance of precipitation over time (e.g., 1-2 hours) using nephelometry or visual inspection. The highest concentration that remains clear is reported as the kinetic solubility.
Stability Assessment: A Proactive Approach
Understanding the chemical stability of this compound is critical for defining its storage conditions, shelf-life, and potential degradation pathways. Forced degradation studies are an essential tool in this assessment.
Forced Degradation Studies
These studies intentionally expose the compound to harsh conditions to accelerate its degradation, providing insights into its intrinsic stability.
Workflow for Forced Degradation Studies
Caption: Workflow for Forced Degradation Analysis.
Step-by-Step Protocol:
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl and incubate at an elevated temperature (e.g., 60 °C).
-
Basic Hydrolysis: Dilute the stock solution with 0.1 M NaOH and incubate at room temperature.
-
Oxidative Degradation: Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) and incubate at room temperature.
-
Thermal Degradation: Store a solid sample and a solution of the compound at an elevated temperature (e.g., 60 °C) in the dark.
-
Photolytic Degradation: Expose a solution of the compound to a light source that provides both UV and visible light (e.g., as per ICH Q1B guidelines).
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 8, 24 hours) for each stress condition.
-
Analysis: Analyze the samples using a stability-indicating HPLC method. This is a method that can separate the parent compound from its degradation products. A diode-array detector (DAD) is useful for monitoring peak purity.
-
Data Interpretation: Calculate the percentage of the parent compound remaining at each time point. For significant degradation, LC-MS can be used to identify the mass of the degradation products, providing clues to the degradation pathway.
Predicted Degradation Pathways
Based on the structure of this compound, several potential degradation pathways can be anticipated:
-
Hydrolysis: The imidazo[1,2-a]pyridine ring system is generally stable to hydrolysis. However, under harsh acidic or basic conditions, ring opening could potentially occur.
-
Oxidation: The electron-rich imidazo[1,2-a]pyridine ring system may be susceptible to oxidation, potentially forming N-oxides or other oxidized species.
-
Photodegradation: Halogenated aromatic compounds can be susceptible to photodecomposition, which may involve the cleavage of the carbon-halogen bonds. The C-I bond is weaker than the C-Br bond and may be more prone to photolytic cleavage.
Summary and Recommendations
This compound is predicted to be a lipophilic compound with low, pH-dependent aqueous solubility and good solubility in organic solvents. Its stability profile needs to be empirically determined, but potential liabilities include oxidation and photodecomposition.
For researchers working with this compound, the following is recommended:
-
Handling and Storage: Store the solid compound in a cool, dark, and dry place. For solutions, especially in protic solvents, short-term storage at low temperatures (-20 °C) is advisable. DMSO stock solutions are generally stable for longer periods when stored frozen.
-
Formulation Development: For in vitro and in vivo studies, formulation strategies such as the use of co-solvents (e.g., DMSO, ethanol), cyclodextrins, or lipid-based formulations may be necessary to achieve the desired concentrations in aqueous media.
This guide provides a foundational framework for the characterization of this compound. The experimental protocols outlined herein are robust and widely accepted in the field, and their application will yield the critical data needed to advance the development of this and other novel chemical entities.
The Imidazo[1,2-a]pyridine Scaffold: A Privileged Core in Modern Drug Discovery
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyridine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This bicyclic scaffold, composed of a pyridine ring fused to an imidazole ring, serves as a foundational structure for a multitude of compounds with therapeutic potential across various disease areas. Its unique electronic and structural features allow for diverse substitutions, enabling the fine-tuning of pharmacological properties. This in-depth technical guide provides a comprehensive overview of the significant biological activities of imidazo[1,2-a]pyridine derivatives, with a focus on their anticancer, antimicrobial, antiviral, anti-inflammatory, and central nervous system (CNS) activities. The guide delves into the mechanisms of action, presents quantitative data for structure-activity relationship (SAR) analysis, and provides detailed experimental protocols for the evaluation of these biological activities. The aim is to equip researchers and drug development professionals with a thorough understanding of this important scaffold and to facilitate the rational design of new and more effective therapeutic agents.
Introduction: The Imidazo[1,2-a]pyridine Scaffold
Imidazo[1,2-a]pyridines are a class of nitrogen-containing heterocyclic compounds that are structurally analogous to purines and indoles, bestowing upon them the ability to interact with a wide range of biological targets.[1] This "privileged" scaffold is present in several marketed drugs, including zolpidem (a hypnotic), alpidem (an anxiolytic), and zolimidine (an antiulcer agent), highlighting its clinical significance.[2][3] The synthetic accessibility of the imidazo[1,2-a]pyridine core, often through condensation reactions between 2-aminopyridines and α-halocarbonyl compounds, further enhances its appeal for the development of novel therapeutics.[4][5] This guide will explore the key biological activities of this versatile scaffold, providing insights into its therapeutic potential.
Anticancer Activity: Targeting Multiple Hallmarks of Cancer
Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of anticancer agents, demonstrating the ability to interfere with various signaling pathways and cellular processes that are critical for tumor growth and survival.
Mechanism of Action: A Multi-pronged Attack
The anticancer effects of imidazo[1,2-a]pyridine derivatives are diverse and target several key oncogenic pathways:
-
Inhibition of the PI3K/Akt/mTOR Pathway: The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling cascade is frequently hyperactivated in a wide range of human cancers, promoting cell proliferation, survival, and resistance to therapy.[6] Several imidazo[1,2-a]pyridine derivatives have been developed as potent inhibitors of this pathway, with some acting as dual PI3K/mTOR inhibitors.[7] These compounds have shown efficacy in various cancer cell lines, including breast and lung cancer, by inducing cell cycle arrest and apoptosis.[6][8]
-
Inhibition of Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle, and their aberrant activity is a hallmark of cancer. Imidazo[1,2-a]pyridine-based compounds have been identified as potent and selective inhibitors of CDKs, particularly CDK2 and CDK9.[9][10] By inhibiting these kinases, these derivatives can halt the cell cycle progression, leading to a reduction in tumor cell proliferation.
-
Inhibition of c-Met Kinase: The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in tumor cell invasion and metastasis. Dysregulation of the HGF/c-Met pathway is associated with poor prognosis in several cancers. Imidazo[1,2-a]pyridine derivatives have been developed as potent and selective c-Met inhibitors, demonstrating antitumor activity in preclinical models.
-
Inhibition of Tubulin Polymerization: The microtubule network is essential for cell division, and drugs that interfere with tubulin polymerization are effective anticancer agents. Certain imidazo[1,2-a]pyridine derivatives have been shown to inhibit tubulin polymerization by binding to the colchicine-binding site, leading to cell cycle arrest in the G2/M phase and apoptosis.[11][12][13][14]
Quantitative Analysis of Anticancer Activity
The following table summarizes the in vitro activity of selected imidazo[1,2-a]pyridine derivatives against various cancer cell lines, highlighting their potency across different mechanisms of action.
| Compound ID | Mechanism of Action | Target Cell Line | IC50 (µM) | Reference |
| IP-5 | PI3K/Akt Pathway Inhibition | HCC1937 (Breast) | 45 | [15] |
| IP-6 | PI3K/Akt Pathway Inhibition | HCC1937 (Breast) | 47.7 | [15] |
| HS-104 | PI3K/Akt Pathway Inhibition | MCF-7 (Breast) | 1.2 | [8] |
| LB-1 | CDK9 Inhibition | HCT116 (Colon) | 0.92 | [16] |
| Compound 22e | c-Met Inhibition | EBC-1 (Lung) | 0.045 | [17] |
| Compound 6d | Tubulin Polymerization Inhibition | A549 (Lung) | 2.8 | [14] |
| Compound 5l | Tubulin Polymerization Inhibition | MCF-7 (Breast) | 0.43 - 7.73 | [11] |
Experimental Protocols for Anticancer Activity Evaluation
The MTT assay is a colorimetric method used to assess cell viability. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[6][15][18]
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.[19]
-
Compound Treatment: Treat the cells with various concentrations of the imidazo[1,2-a]pyridine derivatives for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.[19]
-
Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[19]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
Western blotting is a technique used to detect specific proteins in a sample. To investigate the effect of imidazo[1,2-a]pyridine derivatives on the PI3K/Akt pathway, the expression levels of total and phosphorylated Akt (p-Akt) are typically measured. A decrease in the p-Akt/Akt ratio indicates inhibition of the pathway.[20]
Step-by-Step Methodology:
-
Protein Extraction: Treat cells with the test compounds, then lyse the cells in a suitable buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay, such as the BCA assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total Akt and phospho-Akt (e.g., p-Akt Ser473) overnight at 4°C.[21][22]
-
Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[22]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
This assay measures the effect of compounds on the in vitro polymerization of tubulin into microtubules. The polymerization can be monitored by measuring the increase in fluorescence of a reporter dye that binds to polymerized tubulin.[13][17][23][24]
Step-by-Step Methodology:
-
Reaction Setup: In a 96-well plate, combine tubulin protein, a fluorescent reporter (e.g., DAPI), GTP, and a polymerization buffer.
-
Compound Addition: Add the imidazo[1,2-a]pyridine derivatives at various concentrations to the wells. Include positive (e.g., paclitaxel) and negative (e.g., vinblastine) controls.
-
Initiate Polymerization: Initiate polymerization by incubating the plate at 37°C.
-
Fluorescence Monitoring: Measure the fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates tubulin polymerization. Inhibitors of polymerization will show a reduced rate and extent of fluorescence increase.
Signaling Pathway and Workflow Diagrams
Caption: Inhibition of the PI3K/Akt Signaling Pathway.
Caption: Experimental Workflow for Anticancer Activity.
Antimicrobial Activity: A Broad Spectrum of Action
Imidazo[1,2-a]pyridine derivatives have demonstrated significant activity against a range of microbial pathogens, including bacteria, fungi, and mycobacteria.[1][3][25]
Mechanism of Action
-
Antitubercular Activity: A notable area of research is the development of imidazo[1,2-a]pyridine-3-carboxamides as potent agents against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[12][14][26][27] The mechanism of action for some of these compounds involves the inhibition of the QcrB subunit of the cytochrome bc1 complex, which is essential for cellular respiration and ATP production, leading to ATP depletion in the bacteria.[7]
-
Antibacterial and Antifungal Activity: Various derivatives have shown broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties.[1] The exact mechanisms for these activities are diverse and can depend on the specific substitutions on the imidazo[1,2-a]pyridine core.
Quantitative Analysis of Antimicrobial Activity
| Compound Class | Target Organism | Activity Metric | Value | Reference |
| Imidazo[1,2-a]pyridine-3-carboxamides | M. tuberculosis (MDR) | MIC90 | 0.07 - 2.2 µM | [14] |
| Imidazo[1,2-a]pyridine-3-carboxamides | M. tuberculosis (XDR) | MIC90 | 0.07 - 0.14 µM | [14] |
| N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides | M. tuberculosis (DS) | MIC90 | 0.069 - 0.174 µM | [14] |
Antiviral Activity: Focus on HIV
The imidazo[1,2-a]pyridine scaffold has been explored for its potential as an antiviral agent, with a particular focus on the human immunodeficiency virus (HIV).[8][10][16][28]
Mechanism of Action
Several imidazo[1,2-a]pyridine derivatives have been identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[9] These compounds bind to a hydrophobic pocket in the HIV-1 reverse transcriptase enzyme, inducing a conformational change that inhibits its enzymatic activity and thus prevents the conversion of the viral RNA genome into DNA.
Quantitative Analysis of Antiviral Activity
| Compound ID | Target Virus | Activity Metric | Value (µg/mL) | Reference |
| Compound 4a | HIV-1 | EC50 | 82.02 | [10][16] |
| Compound 4a | HIV-2 | EC50 | 47.72 | [10][16] |
Anti-inflammatory Activity: Targeting Key Inflammatory Mediators
Chronic inflammation is a key factor in the pathogenesis of many diseases. Imidazo[1,2-a]pyridine derivatives have shown promising anti-inflammatory properties.
Mechanism of Action
The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the production of pro-inflammatory prostaglandins.[29][30][31] Additionally, some derivatives have been shown to modulate the STAT3/NF-κB signaling pathway, which plays a critical role in the inflammatory response, by reducing the production of inflammatory cytokines and mediators like nitric oxide.[11][32]
Quantitative Analysis of Anti-inflammatory Activity
| Compound ID | Mechanism of Action | In Vitro/In Vivo | Activity Metric | Value | Reference |
| Compound 9a | COX-2 Inhibition | In Vitro | Selectivity Index (COX-1/COX-2) | 39 | [29] |
| Compound 10c | COX-2 Inhibition | In Vitro | IC50 (COX-2) | 1.06 µM | [29] |
| Compound 10c | Anti-inflammatory | In Vivo (Rat) | ED50 | 69.46 µmol/Kg | [29] |
Central Nervous System (CNS) Activity
The imidazo[1,2-a]pyridine scaffold is a well-established pharmacophore for CNS-active drugs, largely due to its ability to interact with GABA-A receptors.[33]
Mechanism of Action
Many CNS-active imidazo[1,2-a]pyridine derivatives, such as zolpidem, act as positive allosteric modulators of the GABA-A receptor, the major inhibitory neurotransmitter receptor in the brain.[34] By enhancing the effect of GABA, these compounds produce sedative, hypnotic, and anxiolytic effects. The functional selectivity for different GABA-A receptor subtypes (e.g., α1, α2, α3) can be modulated by substitutions on the imidazo[1,2-a]pyridine ring, offering the potential to develop compounds with improved therapeutic profiles and fewer side effects.[35][36] Derivatives are also being investigated for their potential in treating neurodegenerative diseases and as anticonvulsants.[37]
Synthesis of the Imidazo[1,2-a]pyridine Core
The construction of the imidazo[1,2-a]pyridine scaffold is typically achieved through several synthetic routes. A common and versatile method is the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[4][5]
General Synthetic Protocol
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, combine 2-aminopyridine (1 mmol) and a substituted phenacyl bromide (1 mmol) in a suitable solvent such as ethanol.[38]
-
Catalyst Addition (Optional): While the reaction can proceed without a catalyst, various catalysts such as copper silicate can be added to improve the reaction efficiency.[38]
-
Reaction Conditions: The reaction mixture is typically heated under reflux.[38]
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated and purified by standard techniques such as recrystallization or column chromatography.
Caption: General Synthetic Workflow for Imidazo[1,2-a]pyridines.
Conclusion and Future Directions
The imidazo[1,2-a]pyridine scaffold has proven to be a remarkably versatile and fruitful starting point for the discovery of new therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, targeting a multitude of pathways and processes implicated in various diseases. The continued exploration of the structure-activity relationships of this privileged core, coupled with modern drug design strategies, holds great promise for the development of next-generation therapeutics with enhanced potency, selectivity, and safety profiles. Future research will likely focus on the development of highly selective inhibitors for specific biological targets, the exploration of novel therapeutic applications, and the optimization of the pharmacokinetic and pharmacodynamic properties of this important class of compounds.
References
- 1. bio-conferences.org [bio-conferences.org]
- 2. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Imidazopyridine Compounds Inhibit Mycobacterial Growth by Depleting ATP Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 3-nitrosoimidazo[1,2-a]pyridine derivatives as potential antiretroviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Compounds acting against HIV: Imidazo[1,2-a]pyridines as non-nucleoside reverse transcriptase inhibitors (NNRTIs) [researchspace.csir.co.za]
- 10. Synthesis, crystal structure, and antiviral evaluation of new imidazopyridine-schiff base derivatives: in vitro and in silico anti-HIV studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. maxanim.com [maxanim.com]
- 14. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 16. Synthesis, crystal structure, and antiviral evaluation of new imidazopyridine-schiff base derivatives: in vitro and in silico anti-HIV studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. universalbiologicals.com [universalbiologicals.com]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. atcc.org [atcc.org]
- 20. benchchem.com [benchchem.com]
- 21. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ccrod.cancer.gov [ccrod.cancer.gov]
- 23. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Measurement of in vitro microtubule polymerization by turbidity and fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 28. Synthesis of imidazo[1,2-a]pyridine derivatives as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors - Ahmadi - Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
- 31. mdpi.com [mdpi.com]
- 32. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Zolpidem - Wikipedia [en.wikipedia.org]
- 34. In Silico Screening of Novel α1-GABAA Receptor PAMs towards Schizophrenia Based on Combined Modeling Studies of Imidazo [1,2-a]-Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Imidazo[1,2-a]pyrimidines as functionally selective GABA(A) ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. medchemexpress.com [medchemexpress.com]
- 37. New imidazo[1,2-a]pyridines carrying active pharmacophores: Synthesis and anticonvulsant studies [idr.nitk.ac.in]
- 38. nanobioletters.com [nanobioletters.com]
Electrophilic Substitution on the Imidazo[1,2-a]pyridine Core: A Technical Guide
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system of significant interest in medicinal chemistry and materials science.[1] Its unique electronic properties and structural rigidity make it a cornerstone for the development of novel therapeutics and functional materials.[2][3] This guide provides an in-depth technical exploration of electrophilic substitution reactions on the imidazo[1,2-a]pyridine core, offering insights into the underlying principles that govern its reactivity and regioselectivity. Understanding these substitution patterns is paramount for researchers aiming to strategically functionalize this versatile scaffold.
Electronic Landscape of the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine system is an electron-rich bicyclic heteroaromatic compound. The fusion of the electron-rich imidazole ring with the electron-deficient pyridine ring creates a unique distribution of electron density. Computational studies and experimental observations reveal that the imidazole moiety, particularly the C3 position, possesses the highest electron density, making it the most susceptible site for electrophilic attack. The pyridine ring, conversely, is generally deactivated towards electrophilic substitution.[4][5]
The numbering of the imidazo[1,2-a]pyridine core is crucial for discussing regioselectivity:
Figure 1: Numbering of the imidazo[1,2-a]pyridine core.
Regioselectivity in Electrophilic Substitution
The primary directive in electrophilic substitution on the imidazo[1,2-a]pyridine core is the pronounced preference for substitution at the C3 position . This high regioselectivity can be rationalized by examining the stability of the Wheland intermediate (also known as an arenium ion) formed upon electrophilic attack.
Attack at C3 allows for the positive charge to be delocalized over the nitrogen atom (N4) of the pyridine ring without disrupting the aromaticity of the pyridine ring itself.[4][5] This resonance stabilization is a key factor in lowering the activation energy for substitution at this position.
Figure 2: Rationale for C3 regioselectivity in electrophilic substitution.
While C3 is the overwhelmingly preferred site, substitution at other positions, such as C5 and C7, can be achieved under specific conditions or with appropriately substituted starting materials. However, these reactions are generally less common and often require more forcing conditions.
Key Electrophilic Substitution Reactions
Halogenation
Halogenation of imidazo[1,2-a]pyridines is a fundamental transformation that introduces a versatile handle for further functionalization.
Chlorination and Bromination
Direct chlorination and bromination of imidazo[1,2-a]pyridines proceed with high regioselectivity at the C3 position. A variety of halogenating agents can be employed. A facile, transition-metal-free method utilizes sodium chlorite (NaClO₂) or sodium bromite (NaBrO₂) as the halogen source.[6][7] This approach offers an efficient and regioselective route to 3-chloro and 3-bromo-imidazo[1,2-a]pyridines.[6][7]
Protocol: Transition-Metal-Free C3-Chlorination [6]
| Step | Procedure |
| 1 | To a solution of imidazo[1,2-a]pyridine (1.0 mmol) in toluene (5 mL) is added acetic acid (2.0 mmol). |
| 2 | Sodium chlorite (1.0 mmol) is added portion-wise to the stirred solution. |
| 3 | The reaction mixture is heated to 60 °C and stirred for 10 hours. |
| 4 | After completion (monitored by TLC), the reaction is quenched with water and extracted with ethyl acetate. |
| 5 | The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. |
| 6 | The crude product is purified by column chromatography on silica gel to afford the 3-chloroimidazo[1,2-a]pyridine. |
Fluorination
Regioselective fluorination at the C3 position can be achieved using electrophilic fluorinating agents such as Selectfluor.[8]
Nitration
Nitration introduces a nitro group, which can be a precursor to an amino group or other functionalities. The nitration of imidazo[1,2-a]pyridines also predominantly occurs at the C3 position. However, if the C3 position is blocked, nitration can occur at the C1 position of the related imidazo[1,5-a]pyridine system.[9]
Friedel-Crafts Reactions
Friedel-Crafts reactions are powerful C-C bond-forming reactions. On the imidazo[1,2-a]pyridine core, these reactions are highly valuable for introducing alkyl and acyl groups.
Friedel-Crafts Acylation
Selective C3-acylation of imidazo[1,2-a]pyridines can be achieved using acylating agents in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[10][11] This reaction provides a direct route to 3-acylimidazo[1,2-a]pyridines, which are important intermediates in drug discovery.[10]
Protocol: C3-Acetylation using Aluminum Chloride [10]
| Step | Procedure |
| 1 | To a stirred suspension of aluminum chloride (1.2 mmol) in anhydrous dichloroethane (5 mL) at 0 °C is added acetyl chloride (1.1 mmol). |
| 2 | The mixture is stirred for 15 minutes, and then a solution of imidazo[1,2-a]pyridine (1.0 mmol) in dichloroethane (5 mL) is added dropwise. |
| 3 | The reaction is allowed to warm to room temperature and stirred for 12 hours. |
| 4 | The reaction is carefully quenched by pouring it onto crushed ice and extracted with dichloromethane. |
| 5 | The organic layer is washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate. |
| 6 | The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the 3-acetylimidazo[1,2-a]pyridine. |
Aza-Friedel-Crafts Reaction
A three-component aza-Friedel-Crafts reaction of imidazo[1,2-a]pyridines, aldehydes, and amines, catalyzed by a Lewis acid like Y(OTf)₃, provides an efficient route to C3-alkylated derivatives.[12][13]
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[14][15] This reaction introduces a formyl group (-CHO) onto the imidazo[1,2-a]pyridine core, typically at the C3 position. The Vilsmeier reagent, a chloroiminium ion, is generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and a dehydrating agent (like phosphorus oxychloride, POCl₃).[16]
The resulting 3-formylimidazo[1,2-a]pyridines are versatile intermediates for further synthetic transformations.[17]
Figure 3: General workflow of the Vilsmeier-Haack formylation.
Conclusion
The electrophilic substitution of the imidazo[1,2-a]pyridine core is a well-defined and predictable process, dominated by the high nucleophilicity of the C3 position. This inherent regioselectivity provides a powerful tool for the strategic functionalization of this important heterocyclic scaffold. By understanding the electronic factors that govern its reactivity, researchers can effectively design and execute synthetic routes to a wide array of novel imidazo[1,2-a]pyridine derivatives for applications in drug discovery and materials science. The methods discussed in this guide, from halogenation to Friedel-Crafts reactions and Vilsmeier-Haack formylation, represent a robust toolkit for the medicinal or materials chemist.
References
- 1. bio-conferences.org [bio-conferences.org]
- 2. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. ijrpr.com [ijrpr.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. echemi.com [echemi.com]
- 6. Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The nitration of imidazo[1,5-a]pyridines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2- a]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel-Crafts Reaction Catalyzed by Y(OTf)3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijpcbs.com [ijpcbs.com]
- 15. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 16. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
The Strategic Synthesis and Application of 3-Bromo-6-iodoimidazo[1,2-a]pyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Bromo-6-iodoimidazo[1,2-a]pyridine, a versatile heterocyclic building block crucial in medicinal chemistry and organic synthesis. The document details a proposed synthetic pathway, thorough characterization methodologies, and its strategic application in modern cross-coupling reactions. By leveraging the differential reactivity of its bromine and iodine substituents, this guide illuminates how this compound serves as a linchpin for the construction of complex, biologically active molecules. This guide is intended to be a practical resource for researchers, offering both theoretical insights and actionable experimental protocols.
Introduction: The Significance of Halogenated Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including antiviral, anticancer, and anti-inflammatory properties[1]. The strategic introduction of halogen atoms onto this scaffold significantly enhances its synthetic utility, providing reactive handles for the construction of more complex molecular architectures through various cross-coupling reactions.
This compound is a particularly valuable derivative due to the presence of two distinct halogen atoms. This di-halogenated system allows for selective and sequential functionalization, a highly sought-after feature in the design of efficient and convergent synthetic routes. The carbon-iodine bond is generally more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions, enabling regioselective modifications at the 6-position, followed by subsequent transformations at the 3-position. This orthogonal reactivity is a cornerstone of its utility in diversity-oriented synthesis and the development of novel pharmaceutical candidates.
Synthesis of this compound
The synthesis of this compound can be envisioned to proceed in a two-step sequence starting from the commercially available 2-amino-5-iodopyridine. The initial step involves the construction of the imidazo[1,2-a]pyridine core, followed by a regioselective bromination at the C3 position.
Step 1: Synthesis of 6-iodoimidazo[1,2-a]pyridine
The formation of the imidazo[1,2-a]pyridine ring is typically achieved through the condensation of a 2-aminopyridine derivative with a two-carbon electrophile. A common and effective method is the reaction with chloroacetaldehyde.
Experimental Protocol: Synthesis of 6-iodoimidazo[1,2-a]pyridine
-
Materials:
-
2-Amino-5-iodopyridine
-
40% aqueous solution of chloroacetaldehyde
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a round-bottom flask, add 2-amino-5-iodopyridine (1.0 eq), sodium bicarbonate (1.2 eq), and ethanol.
-
Stir the mixture and add a 40% aqueous solution of chloroacetaldehyde (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to 55 °C and stir for 5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water and ethyl acetate to the residue. Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain 6-iodoimidazo[1,2-a]pyridine.
-
Step 2: Regioselective Bromination to Yield this compound
The C3 position of the imidazo[1,2-a]pyridine ring is electron-rich and thus susceptible to electrophilic substitution. Bromination can be achieved using a suitable brominating agent such as N-bromosuccinimide (NBS).
Experimental Protocol: Synthesis of this compound
-
Materials:
-
6-iodoimidazo[1,2-a]pyridine
-
N-bromosuccinimide (NBS)
-
Acetonitrile (CH₃CN)
-
-
Procedure:
-
Dissolve 6-iodoimidazo[1,2-a]pyridine (1.0 eq) in acetonitrile in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (1.05 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
Physicochemical and Spectroscopic Characterization
The synthesized this compound should be thoroughly characterized to confirm its identity and purity.
| Property | Value |
| Molecular Formula | C₇H₄BrIN₂ |
| Molecular Weight | 322.93 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 209 °C |
| Storage Conditions | 2-8°C, protect from light, store in a dry and sealed environment[2][3] |
Spectroscopic Data:
-
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): The spectrum is expected to show characteristic signals for the aromatic protons on the imidazo[1,2-a]pyridine core. The chemical shifts will be influenced by the electron-withdrawing effects of the halogen substituents.
-
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): The spectrum will display seven distinct signals corresponding to the carbon atoms of the heterocyclic system. The carbons attached to the halogens will exhibit characteristic chemical shifts.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the calculated molecular weight, along with a characteristic isotopic pattern for the presence of bromine and iodine.
Synthetic Applications in Cross-Coupling Reactions
The differential reactivity of the C-I and C-Br bonds in this compound is the cornerstone of its synthetic utility. The C-I bond is more susceptible to oxidative addition to a low-valent palladium catalyst, allowing for selective functionalization at the C6 position.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. In the case of this compound, a boronic acid or ester can be selectively coupled at the C6 position.
Representative Protocol: Suzuki-Miyaura Coupling at the C6 Position
-
Materials:
-
This compound
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
Sodium carbonate (Na₂CO₃) (2.0 eq)
-
1,4-Dioxane and Water (4:1 mixture)
-
-
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and Na₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed 1,4-dioxane/water mixture.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and add water.
-
Extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the 6-aryl-3-bromoimidazo[1,2-a]pyridine derivative.
-
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to valuable alkynylated heterocycles.
Representative Protocol: Sonogashira Coupling at the C6 Position
-
Materials:
-
This compound
-
Terminal alkyne (1.2 eq)
-
Pd(PPh₃)₂Cl₂ (0.03 eq)
-
Copper(I) iodide (CuI) (0.06 eq)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
-
-
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).
-
Evacuate and backfill with argon.
-
Add degassed THF and Et₃N.
-
Add the terminal alkyne (1.2 eq) dropwise.
-
Stir the reaction at room temperature for 8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with THF.
-
Concentrate the filtrate and purify the residue by column chromatography to obtain the 6-alkynyl-3-bromoimidazo[1,2-a]pyridine.
-
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. This reaction can be used to introduce a variety of amino groups at the C6 position.
Representative Protocol: Buchwald-Hartwig Amination at the C6 Position
-
Materials:
-
This compound
-
Amine (1.2 eq)
-
Pd₂(dba)₃ (0.02 eq)
-
Xantphos (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Toluene
-
-
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and NaOtBu (1.4 eq).
-
Add this compound (1.0 eq) and the amine (1.2 eq).
-
Add dry, degassed toluene.
-
Seal the tube and heat the mixture at 110 °C for 16 hours.
-
Cool to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Concentrate the filtrate and purify by column chromatography to yield the 6-amino-3-bromoimidazo[1,2-a]pyridine derivative.
-
Logical Flow and Reaction Schematics
The synthetic utility of this compound is best visualized through a logical flow diagram that illustrates the sequential functionalization.
Caption: Synthetic pathway and sequential functionalization of this compound.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules. Its di-halogenated nature allows for predictable and regioselective functionalization through a variety of palladium-catalyzed cross-coupling reactions. This technical guide has provided a comprehensive overview of its synthesis, characterization, and synthetic applications, offering researchers and drug development professionals a solid foundation for its use in their synthetic endeavors. The strategic exploitation of its unique reactivity will undoubtedly continue to contribute to the discovery and development of novel compounds with significant biological and material properties.
References
- 1. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Reactivity of 3-iodoimidazo[1,2-a]pyridines using a Suzuki-type cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 3. 3-Bromo-6-iodo-imidazo[1,2-a]pyridine [myskinrecipes.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Derivatives from 3-Bromo-6-iodoimidazo[1,2-a]pyridine
Introduction: The Strategic Value of 3-Bromo-6-iodoimidazo[1,2-a]pyridine in Drug Discovery
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of therapeutic agents.[1][2] Marketed drugs such as Zolpidem (for insomnia), Alpidem (an anxiolytic), and Saripidem highlight the scaffold's versatility and acceptance in clinical practice.[3][4][5] Its broad biological activity spectrum, encompassing anticancer, antimicrobial, and antiviral properties, makes it a fertile ground for the development of novel therapeutics.[3][4]
The strategic dihalogenation in This compound offers a powerful tool for medicinal chemists. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for selective, sequential, and site-directed functionalization.[3] The C-I bond, possessing a lower bond dissociation energy, is significantly more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions than the more robust C-Br bond. This inherent chemoselectivity enables the precise and independent introduction of diverse functionalities at the C-6 and C-3 positions, facilitating the rapid construction of complex molecular libraries for structure-activity relationship (SAR) studies.
This guide provides an in-depth exploration of the synthetic pathways originating from this compound, with detailed protocols for key palladium-catalyzed cross-coupling reactions.
Core Principle: Regioselective Functionalization Workflow
The synthetic utility of this compound is predicated on a two-stage functionalization strategy. The initial reaction selectively targets the more labile C-6 iodo position, leaving the C-3 bromo position intact for a subsequent, typically more forcing, cross-coupling reaction. This workflow allows for the creation of a diverse matrix of 3,6-disubstituted imidazo[1,2-a]pyridines from a single, common intermediate.
Caption: Sequential functionalization workflow for this compound.
Part 1: Selective Functionalization at the C-6 Iodo Position
The first synthetic step involves the selective coupling at the C-6 position. The choice of reaction—Suzuki-Miyaura for C-C bond formation with boronic acids, Sonogashira for C-C bond formation with terminal alkynes, or Buchwald-Hartwig for C-N bond formation with amines—depends on the desired R¹ substituent.
Protocol 1.1: Suzuki-Miyaura Coupling for 6-Aryl/Heteroaryl Derivatives
The Suzuki-Miyaura reaction is a robust method for installing aryl or heteroaryl moieties.[2] The conditions below are representative and optimized for high regioselectivity at the iodo-position.
Reaction Scheme: (Image of the Suzuki-Miyaura reaction at the C-6 position of this compound)
Methodology:
-
Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq.), and a suitable base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃, 2.0-3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq.) or a combination of a palladium source like Pd(OAc)₂ (0.02 eq.) and a ligand like SPhos (0.04 eq.).
-
Solvent Addition: Add a degassed solvent system. A mixture of an organic solvent and water (e.g., 1,4-Dioxane/H₂O or DME/H₂O in a 4:1 to 10:1 ratio) is commonly used.
-
Reaction Execution: Heat the reaction mixture with vigorous stirring. Temperatures typically range from 80°C to 110°C. Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 2-12 hours.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the 6-aryl-3-bromoimidazo[1,2-a]pyridine derivative.
| Parameter | Recommended Conditions | Causality and Field Insights |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | Pd(PPh₃)₄ is a reliable, general-purpose catalyst. For more challenging couplings, a pre-catalyst system with a bulky, electron-rich phosphine ligand like SPhos can improve catalytic turnover and substrate scope. |
| Base | K₂CO₃, Cs₂CO₃ | An inorganic base is crucial for the transmetalation step.[2] Cs₂CO₃ is often more effective for less reactive boronic acids due to its higher solubility and basicity. |
| Solvent | Dioxane/H₂O, DME/H₂O | The aqueous component is essential for dissolving the inorganic base and facilitating the activation of the boronic acid. Dioxane and DME are excellent solvents for the organic components and are stable at elevated temperatures. |
| Temperature | 80-110 °C | Sufficient thermal energy is required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps. |
Protocol 1.2: Sonogashira Coupling for 6-Alkynyl Derivatives
The Sonogashira coupling provides a direct route to alkynylated imidazo[1,2-a]pyridines, which are valuable precursors for further transformations.[6]
Reaction Scheme: (Image of the Sonogashira reaction at the C-6 position of this compound)
Methodology:
-
Reagent Preparation: To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 eq.), and a copper(I) co-catalyst (e.g., CuI, 0.05 eq.).
-
Solvent and Base Addition: Add a suitable solvent such as THF or DMF, followed by an amine base (e.g., triethylamine or diisopropylamine, 2.0-5.0 eq.). The amine acts as both the base and often as a co-solvent.
-
Alkyne Addition: Add the terminal alkyne (1.1-1.3 eq.) dropwise to the mixture.
-
Reaction Execution: Stir the reaction at room temperature or with gentle heating (40-60 °C). The reaction is typically rapid, often completing within 1-6 hours. Monitor by TLC.
-
Work-up and Purification: Once the starting material is consumed, filter the reaction mixture through a pad of Celite® to remove the catalyst and amine salts, washing with ethyl acetate. Concentrate the filtrate and purify the residue by flash column chromatography to obtain the 6-alkynyl-3-bromoimidazo[1,2-a]pyridine.
Protocol 1.3: Buchwald-Hartwig Amination for 6-Amino Derivatives
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, providing access to anilines, alkylamines, and other nitrogen-containing derivatives.[7][8]
Reaction Scheme: (Image of the Buchwald-Hartwig amination at the C-6 position of this compound)
Methodology:
-
Reagent Preparation: In a glovebox or under a strictly inert atmosphere, charge a Schlenk tube with a palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01-0.02 eq.), a suitable phosphine ligand (e.g., Xantphos or BINAP, 1.5-2.0 times the Pd loading), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.4-2.0 eq.).
-
Substrate Addition: Add the this compound (1.0 eq.) and the desired primary or secondary amine (1.2-1.5 eq.).
-
Solvent Addition: Add a dry, degassed aprotic solvent such as toluene or dioxane.
-
Reaction Execution: Seal the tube and heat the mixture to 80-110 °C. Monitor the reaction by LC-MS. Reaction times can vary from 4 to 24 hours depending on the amine's reactivity.
-
Work-up and Purification: After cooling, dilute the mixture with ethyl acetate and filter through Celite®. Wash the filtrate with water and brine, dry the organic phase (Na₂SO₄), and concentrate. Purify the crude material via column chromatography to isolate the 6-amino-3-bromoimidazo[1,2-a]pyridine product.
Part 2: Functionalization of the C-3 Bromo Position
With the C-6 position successfully functionalized, the remaining C-3 bromo position can be targeted. Generally, more forcing conditions are required to activate the C-Br bond. This may involve higher temperatures, stronger bases, or more active catalyst/ligand systems.
Caption: Diversification options at the C-3 bromo position.
Protocol 2.1: Suzuki-Miyaura Coupling at C-3
To functionalize the C-3 position, a more active catalyst system is often beneficial.
Methodology:
-
Setup: Follow the general procedure outlined in Protocol 1.1, using the 6-substituted-3-bromoimidazo[1,2-a]pyridine as the starting material.
-
Catalyst System: Employ a more robust catalyst system. A combination of Pd(OAc)₂ (0.05 eq.) with a bulky biarylphosphine ligand such as XPhos or SPhos (0.10 eq.) is highly effective for activating aryl bromides.
-
Base and Temperature: A stronger base like K₃PO₄ or CsF may be required. Increase the reaction temperature to 100-120 °C to facilitate the more difficult oxidative addition to the C-Br bond.
-
Work-up: The work-up and purification procedure is analogous to Protocol 1.1.
Self-Validating Systems and Troubleshooting
-
Monitoring Regioselectivity: In the first coupling step, it is crucial to verify the regioselectivity. A small amount of the di-substituted product or reaction at the C-3 position may occur. Analysis of the crude reaction mixture by ¹H NMR or LC-MS (comparing with the starting material) is essential. If selectivity is poor, lowering the reaction temperature or using a less active catalyst for the first step may be necessary.
-
Catalyst Deactivation: Imidazo[1,2-a]pyridines can act as ligands for palladium, potentially leading to catalyst inhibition. If a reaction stalls, the use of bulky, electron-rich ligands (e.g., Buchwald-type biarylphosphine ligands) can often mitigate this issue by preventing substrate coordination to the metal center.
-
Incomplete Conversion at C-3: The second coupling at the C-3 bromo position can be sluggish. If incomplete conversion is observed, consider switching to a more active pre-catalyst (e.g., an NHC-Pd complex), increasing the catalyst loading, or using microwave irradiation to achieve higher temperatures and shorter reaction times.
Conclusion
This compound is a strategically designed building block that unlocks efficient and controlled pathways to novel, disubstituted derivatives. By leveraging the differential reactivity of its halogen substituents, researchers can employ a sequential cross-coupling strategy to rapidly generate diverse compound libraries. The protocols detailed herein provide a robust starting point for exploration, enabling professionals in drug discovery and materials science to fully exploit the synthetic potential of this versatile scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. This compound|CAS 1146615-52-2 [benchchem.com]
- 4. Room-Temperature Transition-Metal-Free One-Pot Synthesis of 3-Aryl Imidazo[1,2-<i>a</i>]pyridines via Iodo-hemiaminal I… [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Introduction: The Strategic Value of Imidazo[1,2-a]pyridines and Site-Selective Functionalization
An Application Guide for the Sequential Suzuki Coupling of 3-Bromo-6-iodoimidazo[1,2-a]pyridine
The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] Marketed drugs such as Zolpidem (for insomnia), Alpidem (an anxiolytic), and Olprinone (for heart failure) underscore the therapeutic versatility of this heterocyclic system.[1][2] The scaffold's rigid, planar structure and its ability to engage in various biological interactions make it a highly attractive starting point for drug discovery programs, with applications spanning anticancer, antiviral, antibacterial, and anti-inflammatory research.[3][4]
The ability to precisely install different substituents at specific positions on the imidazo[1,2-a]pyridine core is critical for optimizing a molecule's pharmacological profile. The Suzuki-Miyaura cross-coupling reaction stands out as one of the most powerful and versatile methods for forging carbon-carbon bonds in organic synthesis.[5][6] Its tolerance of diverse functional groups, mild reaction conditions, and the commercial availability of a vast library of boronic acids make it an indispensable tool for medicinal chemists.[7]
This guide focuses on a di-halogenated substrate, this compound, which presents a unique opportunity for sequential, site-selective functionalization. By exploiting the inherent differences in reactivity between the carbon-iodine and carbon-bromine bonds, we can achieve a controlled, stepwise introduction of two distinct aryl or heteroaryl groups, unlocking access to complex and diverse chemical matter.
The Principle of Regioselectivity: Exploiting Halogen Reactivity Differentials
The success of a sequential Suzuki coupling strategy hinges on the differential reactivity of the halogen atoms. In palladium-catalyzed cross-coupling reactions, the first step of the catalytic cycle is the oxidative addition of the organohalide to the Pd(0) catalyst.[8] The rate of this step is highly dependent on the carbon-halogen bond dissociation energy. The C-I bond is significantly weaker and more polarizable than the C-Br bond, making it far more susceptible to oxidative addition.
The established reactivity trend for organohalides in Suzuki couplings is: R-I > R-Br >> R-Cl .[5]
This pronounced reactivity difference allows for the selective coupling at the C-6 iodo position under relatively mild conditions, leaving the more robust C-3 bromo position intact for a subsequent, more forcing coupling reaction. This principle enables a divergent synthetic approach from a single, common intermediate.
Protocol I: Selective Suzuki Coupling at the C-6 (Iodo) Position
This protocol details the selective functionalization of the C-6 position of this compound. The conditions are optimized to favor the reaction of the more labile C-I bond.
Materials and Reagents
-
This compound (1.0 eq)
-
Aryl/Heteroaryl Boronic Acid (1.2 - 1.5 eq)
-
Palladium Catalyst: e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 - 0.05 eq)
-
Base: e.g., Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)
-
Solvent System: e.g., 1,4-Dioxane/Water (4:1 v/v) or Toluene/Ethanol/Water.[9][10]
-
Anhydrous solvents and inert gas (Nitrogen or Argon)
Experimental Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
- 7. mdpi.com [mdpi.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. organic-synthesis.com [organic-synthesis.com]
Application Notes and Protocols: Chemoselective Sonogashira Reaction of 3-Bromo-6-iodoimidazo[1,2-a]pyridine
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique electronic properties and structural rigidity make it a cornerstone for the development of novel therapeutic agents and functional organic materials. The Sonogashira cross-coupling reaction, a powerful method for forming carbon-carbon bonds between sp² and sp hybridized carbons, provides a direct route to introduce alkynyl functionalities onto this important scaffold.[1][2] This modification can significantly impact a molecule's biological activity and photophysical properties.
This document provides a detailed guide for the chemoselective Sonogashira reaction of 3-Bromo-6-iodoimidazo[1,2-a]pyridine. The presence of two different halogen substituents on the imidazo[1,2-a]pyridine core presents a unique challenge and opportunity for selective functionalization. By carefully controlling reaction conditions, it is possible to achieve selective coupling at the more reactive C-I bond, leaving the C-Br bond intact for subsequent transformations. This stepwise approach is highly valuable in the synthesis of complex, multi-substituted imidazo[1,2-a]pyridine derivatives.
The Principle of Chemoselectivity
The Sonogashira reaction is a palladium-catalyzed cross-coupling reaction that also involves a copper(I) co-catalyst.[1] The generally accepted order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[3][4] This trend is primarily governed by the bond dissociation energies of the carbon-halogen bonds (C-I < C-Br < C-Cl), which directly impacts the rate-determining oxidative addition step of the catalytic cycle. For this compound, the significantly lower bond strength of the C-I bond at the 6-position compared to the C-Br bond at the 3-position allows for selective oxidative addition of the palladium catalyst to the C-I bond under carefully controlled conditions. This inherent difference in reactivity is the cornerstone of the chemoselective protocol described herein.[5][6]
Experimental Protocol: Selective Sonogashira Coupling at the 6-Iodo Position
This protocol details the selective coupling of a terminal alkyne to the 6-position of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥95% | Commercially Available | |
| Terminal Alkyne (e.g., Phenylacetylene) | ≥98% | Commercially Available | |
| Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) dichloride) | 98% | Commercially Available | Store under inert atmosphere. |
| CuI (Copper(I) iodide) | 99.995% | Commercially Available | Protect from light. |
| Triethylamine (Et₃N) | Anhydrous, ≥99.5% | Commercially Available | Use a freshly opened bottle or freshly distilled. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9%, inhibitor-free | Commercially Available | Use a freshly opened bottle or from a solvent purification system. |
| Saturated aqueous NH₄Cl solution | Reagent Grade | ||
| Brine (Saturated aqueous NaCl solution) | Reagent Grade | ||
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | ||
| Celite® | For filtration. | ||
| Ethyl acetate (EtOAc) | HPLC Grade | For extraction and chromatography. | |
| Hexanes | HPLC Grade | For chromatography. |
Experimental Workflow Diagram
Caption: Step-by-step workflow for the chemoselective Sonogashira reaction.
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry, oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).
-
Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Add anhydrous THF (to make a 0.1 M solution with respect to the starting material) and triethylamine (2.0 eq) via syringe.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the terminal alkyne (1.2 eq) dropwise via syringe.
-
-
Reaction:
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 2-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 3-bromo-6-alkynylimidazo[1,2-a]pyridine.
-
Expected Results
Following this protocol, a high yield of the selectively coupled product is expected. Below is a table with representative data for the coupling of phenylacetylene with this compound.
| Starting Material | Alkyne | Product | Yield |
| This compound | Phenylacetylene | 3-Bromo-6-(phenylethynyl)imidazo[1,2-a]pyridine | ~85-95% |
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity. The ¹H NMR spectrum should show the disappearance of the proton at the 6-position of the starting material and the appearance of new peaks corresponding to the alkyne protons.
Mechanistic Insights and Rationale for Chemoselectivity
The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][5]
Catalytic Cycle Diagram
Caption: Simplified catalytic cycle of the Sonogashira reaction.
-
Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl iodide (Ar-I) to form a Pd(II) complex. This is the rate-determining step and is significantly faster for the C-I bond than the C-Br bond.[3]
-
Transmetalation: The copper acetylide, formed in the copper cycle, transfers the alkynyl group to the palladium complex.
-
Reductive Elimination: The desired product is formed, and the Pd(0) catalyst is regenerated.
-
-
Copper Cycle:
-
The terminal alkyne reacts with CuI in the presence of a base to form a copper acetylide intermediate. This species is crucial for the transmetalation step.
-
The chemoselectivity of this reaction is a direct consequence of the difference in bond dissociation energies between the C-I and C-Br bonds. The weaker C-I bond allows for a lower activation energy barrier for the oxidative addition step, enabling the reaction to proceed selectively at the 6-position at room temperature.[4] Higher temperatures could lead to the competitive reaction at the C-Br bond.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low conversion | - Inactive catalyst- Wet solvents or reagents- Insufficient base | - Use fresh Pd and Cu catalysts.- Ensure all solvents and reagents are anhydrous.- Use freshly distilled triethylamine. |
| Formation of di-coupled product | - Reaction temperature too high- Prolonged reaction time | - Maintain the reaction at room temperature.- Carefully monitor the reaction and quench it once the starting material is consumed. |
| Glaser coupling (alkyne homocoupling) | - Presence of oxygen- High concentration of copper catalyst | - Ensure the reaction is carried out under a strictly inert atmosphere.- Use the recommended amount of CuI. |
| Difficult purification | - Close Rf values of product and starting material | - Optimize the solvent system for column chromatography.- Consider recrystallization as an alternative purification method. |
Conclusion
The chemoselective Sonogashira reaction of this compound is a robust and reliable method for the synthesis of 3-bromo-6-alkynylimidazo[1,2-a]pyridines. The protocol's success hinges on the inherent difference in reactivity between the C-I and C-Br bonds, allowing for selective functionalization under mild conditions. This strategy provides a valuable tool for medicinal chemists and materials scientists, enabling the efficient construction of complex molecules with diverse functionalities. The unreacted C-Br bond can be utilized in subsequent cross-coupling reactions, further expanding the synthetic utility of this approach.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. books.rsc.org [books.rsc.org]
- 3. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 4. Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr - 博客 | 文学城 [blog.wenxuecity.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 3-Bromo-6-iodoimidazo[1,2-a]pyridine
Introduction: The Strategic Value of Dihalogenated Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous biologically active compounds.[1][2][3] Its rigid, planar structure and electron-rich nature make it a "privileged scaffold" for designing ligands that interact with a wide array of biological targets. The strategic introduction of functional groups at specific positions on this ring system is paramount for modulating pharmacological properties.
This guide focuses on a particularly versatile building block: 3-bromo-6-iodoimidazo[1,2-a]pyridine . The presence of two different halogen atoms on the scaffold opens a pathway for selective, sequential functionalization.[4] This orthogonality is governed by the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions, providing a powerful tool for the synthesis of complex, polysubstituted derivatives.
Pillar 1: The Principle of Chemoselective Reactivity
The success of selectively functionalizing dihalogenated heterocycles hinges on the fundamental mechanism of palladium-catalyzed cross-coupling reactions. The catalytic cycle universally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6][7]
The selectivity between the C-I and C-Br bonds arises almost exclusively during the initial, rate-determining oxidative addition step. The C-I bond is significantly weaker and more polarized than the C-Br bond. Consequently, a Pd(0) catalyst will preferentially react with the C-I bond under milder conditions.[8] This allows for the selective formation of a C6-arylpalladium(II) intermediate, leaving the C3-bromo position intact for a subsequent, more forcing reaction.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Application Note 1: Selective Functionalization at the C6-Iodo Position
The higher reactivity of the C-I bond allows for its selective coupling under conditions that do not disturb the C-Br bond. This section provides protocols for three fundamental cross-coupling reactions at the C6 position.
Workflow for Selective C6-Iodo Coupling
Caption: Workflow for selective C6-Iodo functionalization.
Table 1: Recommended Conditions for Selective C6-Coupling
| Coupling Reaction | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Coupling Partner |
| Suzuki-Miyaura | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 80-90 | Arylboronic acid |
| Sonogashira | Pd(PPh₃)₂Cl₂ (2.5) | PPh₃ (5) | Et₃N (2.5) | DMF / THF | 50-70 | Terminal Alkyne |
| Buchwald-Hartwig | Pd₂(dba)₃ (2) | BINAP (4) | NaOtBu (1.5) | Toluene | 80 | Primary/Secondary Amine |
Protocol 1.1: Selective Suzuki-Miyaura Coupling at C6
This protocol details the C-C bond formation between the C6-iodo position and an arylboronic acid. The base is crucial for activating the boronic acid to facilitate transmetalation.[9][10]
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture), degassed
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
-
-
Step-by-Step Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 6-aryl-3-bromoimidazo[1,2-a]pyridine.
-
Protocol 1.2: Selective Sonogashira Coupling at C6
This reaction creates a C(sp²)-C(sp) bond and is highly efficient for introducing alkyne functionalities.[8][11][12] A copper(I) co-catalyst is typically used to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.[13]
-
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.025 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Triethylamine (Et₃N) (2.5 equiv)
-
Anhydrous, degassed DMF or THF
-
Inert atmosphere (Argon or Nitrogen)
-
-
Step-by-Step Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add the anhydrous, degassed solvent, followed by triethylamine and the terminal alkyne via syringe.
-
Stir the mixture at 60 °C.
-
Monitor the reaction by TLC. The reaction is often complete in 2-6 hours.
-
After cooling, dilute the mixture with diethyl ether and filter through a pad of Celite® to remove precipitated salts.
-
Wash the filtrate with saturated aqueous NH₄Cl and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to afford the 6-alkynyl-3-bromoimidazo[1,2-a]pyridine.
-
Protocol 1.3: Selective Buchwald-Hartwig Amination at C6
This protocol is essential for forming C-N bonds, a critical transformation in pharmaceutical synthesis. The choice of ligand is critical for success, with bulky, electron-rich phosphine ligands like BINAP often providing superior results.[14][15]
-
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Anhydrous, degassed Toluene
-
Inert atmosphere (Argon or Nitrogen)
-
-
Step-by-Step Procedure:
-
In a glovebox or under a robust stream of inert gas, charge a Schlenk flask with Pd₂(dba)₃, BINAP, and NaOtBu.
-
Add the this compound.
-
Add anhydrous, degassed toluene, followed by the amine.
-
Seal the flask and heat the mixture to 80 °C with stirring for 4-18 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction, dilute with diethyl ether, and wash with brine.
-
Dry the organic phase over MgSO₄, filter, and concentrate.
-
Purify by column chromatography to yield the 6-amino-3-bromoimidazo[1,2-a]pyridine.
-
Application Note 2: Sequential Functionalization at the C3-Bromo Position
Once the C6 position is functionalized, the remaining C3-bromo site can be targeted for a second cross-coupling reaction. This typically requires more forcing conditions (higher temperature, stronger base, or more active catalyst/ligand system) to facilitate the oxidative addition to the more robust C-Br bond.
Logical Flow for Sequential C6 → C3 Coupling
Caption: Sequential strategy for disubstitution.
Protocol 2.1: General Suzuki-Miyaura Coupling at C3
This protocol assumes the starting material is a 6-substituted-3-bromoimidazo[1,2-a]pyridine, obtained from a previous step.
-
Materials:
-
6-Substituted-3-bromoimidazo[1,2-a]pyridine (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.04 equiv)
-
SPhos or XPhos (buchwald ligands) (0.08 equiv)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv)
-
Anhydrous, degassed Toluene or THF
-
Inert atmosphere (Argon or Nitrogen)
-
-
Step-by-Step Procedure:
-
To a Schlenk flask, add the 6-substituted-3-bromoimidazo[1,2-a]pyridine, arylboronic acid, Pd(OAc)₂, the phosphine ligand (e.g., SPhos), and K₃PO₄.
-
Evacuate and backfill with an inert gas three times.
-
Add the anhydrous solvent.
-
Heat the reaction to 100-110 °C with vigorous stirring.
-
Monitor the reaction by LC-MS. These reactions may require 12-24 hours.
-
After cooling, dilute with ethyl acetate and filter through a plug of silica gel, eluting with additional ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography or recrystallization to obtain the desired 3,6-disubstituted imidazo[1,2-a]pyridine.
-
References
- 1. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Functionalization of imidazo[1,2-a]pyridines via radical reactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Bromo-6-iodo-imidazo[1,2-a]pyridine [myskinrecipes.com]
- 5. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 15. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Utility of 3-Bromo-6-iodoimidazo[1,2-a]pyridine in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: Unveiling a Privileged Scaffold for Drug Discovery
The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] This bicyclic heterocyclic system is present in marketed drugs such as the hypnotic agent Zolpidem and the anxiolytic Alpidem, underscoring its therapeutic relevance.[3] The inherent drug-like properties of this scaffold have spurred extensive research into its derivatives for a wide array of therapeutic targets, including cancer, viral infections, and neurodegenerative diseases.[4][5][6]
Within the diverse library of imidazo[1,2-a]pyridine building blocks, 3-bromo-6-iodoimidazo[1,2-a]pyridine emerges as a particularly strategic intermediate for the synthesis of complex molecular architectures.[7] Its unique dihalogenated structure provides medicinal chemists with the tools for selective and sequential functionalization, enabling the precise construction of novel drug candidates. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this versatile reagent.
Core Attributes of this compound
The strategic advantage of this compound lies in the differential reactivity of its two halogen substituents. The carbon-iodine (C-I) bond is significantly weaker than the carbon-bromine (C-Br) bond, making the iodine atom at the 6-position more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions.[7][8] This predictable chemoselectivity allows for a modular approach to synthesis, where the 6-position can be functionalized first, followed by a subsequent reaction at the 3-position.
| Property | Value | Source |
| Molecular Formula | C₇H₄BrIN₂ | [9] |
| Molecular Weight | 326.92 g/mol | [9] |
| CAS Number | 474706-74-6 | [9] |
| Appearance | Off-white to yellow solid | [9] |
| Storage Conditions | 2-8°C, protect from light | [7] |
This differential reactivity is paramount in the construction of diverse chemical libraries for structure-activity relationship (SAR) studies, allowing for the systematic exploration of chemical space around the imidazo[1,2-a]pyridine core.
Application in Kinase Inhibitor Synthesis: Targeting the PI3K/mTOR Pathway
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is one of the most frequently dysregulated pathways in human cancers, making it a prime target for therapeutic intervention.[10] The imidazo[1,2-a]pyridine scaffold has been successfully employed in the development of potent and selective PI3K inhibitors.[11][12] this compound serves as a key starting material for the synthesis of novel kinase inhibitors through sequential cross-coupling reactions.
The general strategy involves an initial Suzuki or Sonogashira coupling at the more reactive 6-iodo position to introduce a key pharmacophoric element, followed by a second coupling or functionalization at the 3-bromo position to fine-tune the molecule's properties, such as potency, selectivity, and pharmacokinetic profile.
Experimental Protocols
Protocol 1: Selective Sonogashira Coupling at the C6-Iodo Position
This protocol details the selective coupling of a terminal alkyne to the 6-position of this compound. The higher reactivity of the C-I bond allows for this selective transformation while leaving the C-Br bond intact for subsequent modifications.[8]
Reaction Scheme:
Caption: Selective Sonogashira coupling at the C6 position.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (e.g., phenylacetylene) (1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 equiv)
-
Copper(I) iodide [CuI] (0.05 equiv)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions
Procedure:
-
To an oven-dried round-bottom flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Seal the flask with a septum and purge with argon or nitrogen for 15 minutes.
-
Add anhydrous THF via syringe, followed by triethylamine.
-
Add the terminal alkyne dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 6-alkynyl-3-bromoimidazo[1,2-a]pyridine.
Causality Behind Experimental Choices:
-
Catalyst System: The combination of a palladium catalyst and a copper(I) co-catalyst is classic for the Sonogashira reaction, facilitating the catalytic cycle efficiently.[12][13]
-
Base: Triethylamine acts as a base to deprotonate the terminal alkyne, forming the copper acetylide intermediate, and also to neutralize the hydrogen halide formed during the reaction.
-
Solvent: THF is a suitable aprotic solvent that dissolves the reactants and catalysts.
-
Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen. Therefore, an inert atmosphere is crucial to prevent catalyst degradation and ensure high yields.
Protocol 2: Suzuki-Miyaura Coupling at the C3-Bromo Position
This protocol describes the subsequent functionalization of the 3-bromo position of the previously synthesized 6-alkynyl-3-bromoimidazo[1,2-a]pyridine via a Suzuki-Miyaura cross-coupling reaction.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling at the C3 position.
Materials:
-
6-Alkynyl-3-bromoimidazo[1,2-a]pyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
1,2-Dimethoxyethane (DME)
-
Deionized water
-
Argon or Nitrogen gas supply
-
Standard glassware for reflux
Procedure:
-
In a round-bottom flask, combine the 6-alkynyl-3-bromoimidazo[1,2-a]pyridine, arylboronic acid, and sodium carbonate.
-
Add the Pd(PPh₃)₄ catalyst to the flask.
-
Seal the flask and purge with argon or nitrogen.
-
Add a degassed mixture of DME and water (e.g., 4:1 ratio) via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-6-alkynylimidazo[1,2-a]pyridine.
Causality Behind Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a robust and commonly used catalyst for Suzuki-Miyaura couplings.[14][15]
-
Base: An aqueous base like sodium carbonate is essential for the activation of the boronic acid, facilitating the transmetalation step in the catalytic cycle.[15]
-
Solvent System: A mixture of an organic solvent (DME) and water is used to dissolve both the organic-soluble reactants and the inorganic base. Degassing the solvent is critical to remove dissolved oxygen.
-
Temperature: Heating is often required to drive the Suzuki-Miyaura coupling to completion, especially with less reactive bromides compared to iodides.
Logical Workflow for Sequential Functionalization
The following diagram illustrates the strategic workflow for the synthesis of a disubstituted imidazo[1,2-a]pyridine library, leveraging the differential reactivity of this compound.
Caption: Sequential functionalization workflow.
Conclusion and Future Outlook
This compound is a powerful and versatile building block in medicinal chemistry. Its well-defined chemoselectivity allows for the efficient and controlled synthesis of complex molecules, particularly in the pursuit of novel kinase inhibitors. The protocols outlined in this document provide a solid foundation for researchers to explore the vast chemical space accessible from this strategic intermediate. As the demand for highly specific and potent therapeutics continues to grow, the logical and modular approach enabled by reagents like this compound will remain indispensable in the drug discovery and development pipeline.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. This compound|CAS 1146615-52-2 [benchchem.com]
- 8. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 9. Cas 474706-74-6,6-broMo-3-iodoH-iMidazo[1,2-a]pyridine | lookchem [lookchem.com]
- 10. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
- 15. Suzuki Coupling [organic-chemistry.org]
The Strategic Utility of 3-Bromo-6-iodoimidazo[1,2-a]pyridine in Pharmaceutical Synthesis
Introduction: The Privileged Scaffold and the Power of Orthogonal Halogenation
The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] This heterocyclic system is featured in approved drugs and numerous clinical candidates, demonstrating a broad therapeutic spectrum that includes anticancer, anti-inflammatory, and antiviral agents.[3][4] The power of this scaffold lies in its rigid, planar structure and its capacity for diverse functionalization, allowing for the precise spatial arrangement of pharmacophoric groups.
Within this important class of molecules, 3-bromo-6-iodoimidazo[1,2-a]pyridine emerges as a particularly strategic intermediate for drug discovery. Its utility stems from the differential reactivity of the two halogen atoms, which enables selective, sequential cross-coupling reactions. The carbon-iodine bond at the 6-position is significantly more reactive towards palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, than the carbon-bromine bond at the 3-position.[5] This reactivity differential allows for the controlled, stepwise introduction of molecular complexity, a crucial advantage in the construction of diverse chemical libraries for lead optimization. This guide provides detailed application notes and protocols for the synthesis and sequential functionalization of this versatile building block.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is typically achieved through a two-step process starting from a commercially available aminopyridine. The following protocol is a representative procedure based on established synthetic methodologies for related imidazo[1,2-a]pyridines.[6][7]
Step 1: Synthesis of 6-Iodoimidazo[1,2-a]pyridine
This initial step involves the condensation of 2-amino-5-iodopyridine with chloroacetaldehyde.
Protocol:
-
To a solution of 2-amino-5-iodopyridine (1.0 eq) in ethanol, add a 40-50% aqueous solution of chloroacetaldehyde (1.2 eq).
-
Heat the mixture to reflux (approximately 80°C) and monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 6-iodoimidazo[1,2-a]pyridine, which can be used in the next step without further purification or purified by column chromatography on silica gel.
Step 2: Regioselective Bromination at the C-3 Position
The second step is the regioselective bromination of the electron-rich C-3 position of the imidazo[1,2-a]pyridine ring.
Protocol:
-
Dissolve the 6-iodoimidazo[1,2-a]pyridine (1.0 eq) from the previous step in a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF).
-
Cool the solution to 0°C in an ice bath.
-
Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5°C.
-
Stir the reaction mixture at 0°C for 1-2 hours, monitoring for the consumption of the starting material by TLC or LC-MS.
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford pure this compound.
Application in Sequential Cross-Coupling Reactions: Building Molecular Diversity
The differential reactivity of the C-I and C-Br bonds is the key to the strategic utility of this compound. This allows for a sequential, two-step diversification of the scaffold, typically starting with a Suzuki-Miyaura coupling at the more reactive C-6 iodo position, followed by a Buchwald-Hartwig amination at the C-3 bromo position.[5][8]
Workflow for Sequential Functionalization
Caption: Sequential cross-coupling workflow.
Protocol 1: Suzuki-Miyaura Coupling at the C-6 Position
This protocol describes the selective coupling of an aryl or heteroaryl group at the C-6 position.
Materials:
| Reagent | Molar Eq. | Purpose |
| This compound | 1.0 | Starting Material |
| Arylboronic Acid or Ester | 1.2-1.5 | Coupling Partner |
| Pd(PPh₃)₄ or PdCl₂(dppf) | 0.05-0.1 | Palladium Catalyst |
| K₂CO₃ or Cs₂CO₃ | 2.0-3.0 | Base |
| 1,4-Dioxane/Water (e.g., 4:1) | - | Solvent System |
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid or ester (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) to the mixture.
-
Heat the reaction mixture to 80-100°C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the 3-bromo-6-aryl-imidazo[1,2-a]pyridine intermediate.
Protocol 2: Buchwald-Hartwig Amination at the C-3 Position
This protocol details the subsequent amination at the less reactive C-3 bromo position.
Materials:
| Reagent | Molar Eq. | Purpose |
| 3-Bromo-6-aryl-imidazo[1,2-a]pyridine | 1.0 | Starting Material |
| Primary or Secondary Amine | 1.2-1.5 | Coupling Partner |
| Pd₂(dba)₃ or Pd(OAc)₂ | 0.01-0.05 | Palladium Pre-catalyst |
| XPhos, RuPhos, or BINAP | 0.02-0.1 | Ligand |
| NaOtBu or K₃PO₄ | 1.5-2.0 | Base |
| Toluene or 1,4-Doxane | - | Anhydrous Solvent |
Procedure:
-
To an oven-dried Schlenk flask, add the 3-bromo-6-aryl-imidazo[1,2-a]pyridine (1.0 eq), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 eq), the phosphine ligand (e.g., XPhos, 0.04 eq), and the base (e.g., NaOtBu, 1.5 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent (e.g., toluene) followed by the amine (1.2 eq).
-
Heat the reaction mixture to 90-110°C and stir until completion (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the final 3-amino-6-aryl-imidazo[1,2-a]pyridine.
Case Study: Application in the Synthesis of PI3K Inhibitors
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is frequently dysregulated in human cancers, making PI3K isoforms attractive targets for cancer therapy.[3][4][9] Several potent and selective PI3K inhibitors are based on the imidazo[1,2-a]pyridine scaffold.[1][10] The sequential functionalization of this compound provides an efficient route to synthesize analogs for structure-activity relationship (SAR) studies in the development of novel PI3K inhibitors.
For instance, the C-6 position can be functionalized with a variety of aryl or heteroaryl groups via Suzuki coupling to explore interactions within the affinity pocket of the enzyme. Subsequently, the C-3 position can be decorated with different amine-containing side chains through Buchwald-Hartwig amination to modulate properties such as solubility, cell permeability, and metabolic stability.[4]
PI3K Signaling Pathway and Inhibition
Caption: Inhibition of the PI3K/AKT pathway.
Conclusion
This compound is a high-value intermediate for pharmaceutical research and development. Its di-halogenated nature, with two halogens of differing reactivity, permits a reliable and regioselective sequential functionalization strategy. This enables the efficient synthesis of complex, multi-substituted imidazo[1,2-a]pyridine derivatives, facilitating the exploration of chemical space in the quest for novel therapeutics, particularly in areas such as oncology with the development of kinase inhibitors. The protocols outlined herein provide a robust framework for the utilization of this versatile building block in drug discovery programs.
References
- 1. The Guareschi Pyridine Scaffold as a Valuable Platform for the Identification of Selective PI3K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound|CAS 1146615-52-2 [benchchem.com]
- 6. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. Development of PI3K inhibitors: Advances in clinical trials and new strategies (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of novel PI3K inhibitors through a scaffold hopping strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Selective C-N Cross-Coupling of 3-Bromo-6-iodoimidazo[1,2-a]pyridine
Introduction: The Privileged Imidazo[1,2-a]pyridine Scaffold in Drug Discovery
The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in a multitude of clinically significant agents.[1] Its unique bicyclic structure, rich in nitrogen atoms, allows for a variety of intermolecular interactions, including hydrogen bonding, π-π stacking, and hydrophobic contacts, making it an ideal framework for designing molecules that can effectively engage with biological targets like enzymes and receptors.[2] Marketed drugs such as Zolpidem (anxiolytic/hypnotic), Alpidem (anxiolytic), and Saripidem feature this versatile heterocyclic system, highlighting its therapeutic importance.[1]
The development of novel therapeutics often hinges on the ability to precisely modify such core structures. The functionalization of the imidazo[1,2-a]pyridine ring is a key strategy for modulating the pharmacological properties of drug candidates.[3][4] Among the various modifications, the introduction of amino groups via carbon-nitrogen (C-N) bond formation is particularly valuable, as these groups can serve as crucial pharmacophores, influence solubility, and provide handles for further molecular elaboration.
This application note provides a detailed protocol for the selective C-N cross-coupling on the 3-bromo-6-iodoimidazo[1,2-a]pyridine scaffold, a versatile building block for chemical library synthesis.[5]
Strategic Approach: Leveraging Halogen-Specific Reactivity for Site-Selective C-N Coupling
The subject of this protocol, this compound, presents an interesting challenge and a significant opportunity for synthetic chemists. The presence of two different halogen atoms at distinct positions on the heterocyclic core allows for sequential, site-selective functionalization. This selectivity is primarily governed by the differential reactivity of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions.
The generally accepted order of reactivity for aryl halides in oxidative addition to a palladium(0) center is I > Br > Cl > F.[6] This trend is attributed to the decreasing bond dissociation energy of the carbon-halogen bond as one moves down the group. The carbon-iodine (C-I) bond is weaker and thus more readily cleaved during the oxidative addition step of the catalytic cycle compared to the more robust carbon-bromine (C-Br) bond.[6]
This inherent difference in reactivity forms the basis of our synthetic strategy. By carefully controlling the reaction conditions, we can selectively target the C-I bond at the C6 position for C-N cross-coupling while leaving the C-Br bond at the C3 position intact for subsequent transformations. This approach opens up a pathway for the divergent synthesis of a wide array of disubstituted imidazo[1,2-a]pyridine derivatives.
Reaction Mechanism: The Buchwald-Hartwig Amination Catalytic Cycle
The palladium-catalyzed C-N cross-coupling, commonly known as the Buchwald-Hartwig amination, is a powerful and widely adopted method for the synthesis of aryl and heteroaryl amines.[7][8] The reaction proceeds through a well-established catalytic cycle involving a palladium(0)/palladium(II) redox couple.
Figure 1: The Buchwald-Hartwig Amination Catalytic Cycle.
The key steps in the catalytic cycle are as follows:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (in our case, the C-I bond of this compound), forming a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine coupling partner coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.
The choice of ligand, base, and solvent is critical for the efficiency of this cycle, particularly when dealing with challenging substrates.[3]
Experimental Protocol: Selective Amination at the C6 Position
This protocol details the selective Buchwald-Hartwig amination of this compound with a representative secondary amine, morpholine. The conditions are adapted from successful aminations on similar heteroaromatic systems and are optimized for selectivity and yield.[9]
Figure 2: Experimental Workflow for Selective C-N Coupling.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | ≥97% | Commercially Available |
| Morpholine | ≥99% | Commercially Available |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Catalyst Grade | Commercially Available |
| 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) | ≥98% | Commercially Available |
| Sodium tert-butoxide (NaOt-Bu) | ≥98% | Commercially Available |
| Anhydrous Toluene | DriSolv® or similar | Commercially Available |
| Ethyl Acetate | ACS Grade | Commercially Available |
| Hexanes | ACS Grade | Commercially Available |
| Saturated aqueous NaCl (brine) | - | Prepared in-house |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | Commercially Available |
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), Pd₂(dba)₃ (0.02 equiv), Xantphos (0.04 equiv), and NaOt-Bu (1.4 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times to establish an inert atmosphere.
-
Reagent Addition: Through the septum, add anhydrous toluene (to achieve a concentration of 0.1 M with respect to the substrate) via syringe, followed by the addition of morpholine (1.2 equiv).
-
Reaction: Place the sealed flask in a preheated oil bath at 110 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Workup: Once the reaction is complete, cool the flask to room temperature. Quench the reaction by the slow addition of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of toluene). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-bromo-6-(morpholin-4-yl)imidazo[1,2-a]pyridine.
-
Characterization: Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Optimization and Substrate Scope
The provided protocol serves as a robust starting point. However, optimization may be necessary for different amine coupling partners.
Key Parameters for Optimization
| Parameter | Recommended Range/Options | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Readily available and effective Pd(0) or Pd(II) sources. |
| Ligand | Xantphos, RuPhos, BrettPhos | Bulky, electron-rich phosphine ligands are crucial for promoting reductive elimination, especially with heteroaryl halides.[10][11] |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.[8] |
| Solvent | Toluene, Dioxane, THF | Anhydrous, aprotic solvents are essential to prevent quenching of the base and catalyst deactivation. |
| Temperature | 80-120 °C | Sufficient thermal energy is typically required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps. |
The scope of this reaction is generally broad, accommodating a variety of primary and secondary aliphatic and aromatic amines. Sterically hindered amines may require longer reaction times or the use of more specialized, sterically demanding ligands like BrettPhos.[10]
Conclusion and Future Directions
This application note provides a comprehensive guide and a detailed protocol for the selective C-N cross-coupling at the C6 position of this compound. By leveraging the differential reactivity of the C-I and C-Br bonds, this method allows for the efficient synthesis of 6-amino-3-bromoimidazo[1,2-a]pyridine derivatives. The resulting products are valuable intermediates, as the remaining bromine atom at the C3 position can be further functionalized using a variety of other cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the rapid generation of diverse chemical libraries for drug discovery and materials science applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. dspace.mit.edu [dspace.mit.edu]
- 11. youtube.com [youtube.com]
Application Notes & Protocols: 3-Bromo-6-iodoimidazo[1,2-a]pyridine in Oncology Drug Discovery
Abstract
The imidazo[1,2-a]pyridine core is a recognized "privileged scaffold" in medicinal chemistry, forming the foundation of numerous compounds with significant therapeutic potential.[1][2] This document provides an in-depth guide to the application of 3-Bromo-6-iodoimidazo[1,2-a]pyridine , a strategically di-halogenated derivative, as a versatile building block in the discovery and development of novel oncology therapeutics. We will explore its synthetic utility, key cancer-related molecular targets, and provide detailed protocols for the synthesis of derivative libraries and their subsequent biological evaluation.
Introduction: The Strategic Value of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine heterocyclic system is a cornerstone in the design of bioactive molecules due to its rigid, planar structure and its ability to establish key interactions with various biological targets. Derivatives have demonstrated remarkable efficacy as inhibitors of critical pathways implicated in tumorigenesis, including protein kinase signaling cascades.[2]
1.1. This compound: A Chemist's Gateway to Novel Inhibitors
This compound (CAS 1146615-52-2) is not typically an end-stage therapeutic agent itself, but rather a highly valuable starting material for library synthesis in drug discovery campaigns.[3] Its utility stems from the two distinct halogen atoms, which serve as orthogonal synthetic handles for sequential, site-selective functionalization through metal-catalyzed cross-coupling reactions.
The carbon-iodine (C-I) bond at the 6-position is significantly more reactive towards oxidative addition in palladium-catalyzed reactions (e.g., Suzuki, Sonogashira, Heck) than the carbon-bromine (C-Br) bond at the 3-position.[3] This differential reactivity allows for a controlled, stepwise elaboration of the scaffold, enabling the systematic exploration of chemical space around the core to optimize potency, selectivity, and pharmacokinetic properties.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromo-6-iodoimidazo[1,2-a]pyridine
Welcome to the technical support guide for the synthesis of 3-Bromo-6-iodoimidazo[1,2-a]pyridine. This document is intended for researchers, scientists, and professionals in drug development who are working with this versatile heterocyclic compound. The unique arrangement of the bromo and iodo substituents on the imidazo[1,2-a]pyridine scaffold makes it a valuable intermediate for sequential cross-coupling reactions, enabling the construction of complex molecular architectures.[1] The carbon-iodine bond is more susceptible to oxidative addition in metal-catalyzed reactions than the carbon-bromine bond, allowing for selective functionalization.[1]
This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your synthetic route and improve yields.
Troubleshooting Guide
This section addresses specific experimental challenges in a question-and-answer format, providing potential causes and actionable solutions.
Problem 1: Low or No Yield of the Desired 6-iodo-imidazo[1,2-a]pyridine Intermediate
Question: I am attempting to synthesize the 6-iodo-imidazo[1,2-a]pyridine intermediate from 2-amino-5-iodopyridine and a suitable bromoacetaldehyde equivalent, but I am observing very low to no product formation. What are the likely causes and how can I improve the yield?
Potential Causes & Solutions:
-
Purity of Starting Materials: The purity of 2-amino-5-iodopyridine is critical. Impurities can interfere with the cyclization reaction.
-
Recommendation: Ensure the 2-amino-5-iodopyridine is of high purity. If necessary, recrystallize the starting material. A common method involves dissolving the crude product in water and treating it with a dilute alkali solution to remove impurities, followed by recrystallization.[2]
-
-
Reaction Conditions for Iodination of 2-aminopyridine: The initial iodination of 2-aminopyridine to form 2-amino-5-iodopyridine can be a source of low yield if not optimized.
-
Inefficient Cyclization: The condensation and cyclization step to form the imidazo[1,2-a]pyridine ring is sensitive to reaction conditions.
-
Recommendation: A common and effective method involves reacting 2-amino-5-iodopyridine with chloroacetaldehyde. The reaction is typically carried out in a solvent such as ethanol in the presence of a base like sodium bicarbonate.[5] Heating the reaction mixture can improve the reaction rate and yield.[5]
-
Problem 2: Formation of Multiple Products and Difficulty in Purification
Question: My reaction mixture shows multiple spots on TLC, and I am struggling to isolate the pure this compound. What are the possible side reactions, and what purification strategies can I employ?
Potential Causes & Solutions:
-
Over-bromination: During the bromination step using N-Bromosuccinimide (NBS), there is a risk of di-bromination or other side reactions if the reaction is not carefully controlled.
-
Recommendation: Control the stoichiometry of NBS carefully. Adding NBS portion-wise at a controlled temperature (e.g., 0-10 °C) can help minimize over-bromination.[6] Density Functional Theory (DFT) calculations have shown that the cooperative interaction of NBS and water plays a critical role, acting as a solvent, reactant, and catalyst.[7][8][9]
-
-
Formation of Isomers: Depending on the substitution pattern of the starting 2-aminopyridine, the formation of regioisomers is possible.
-
Recommendation: The use of 2-amino-5-iodopyridine as the starting material directs the cyclization to form the 6-iodo isomer. Ensure the correct starting material is used.
-
-
Purification Challenges: The similar polarity of the desired product and byproducts can make purification by column chromatography difficult.
-
Recommendation:
-
Recrystallization: This is often the most effective method for purifying the final product. Experiment with different solvent systems, such as ethanol/water or ethyl acetate/hexane.[5]
-
Column Chromatography: If recrystallization is insufficient, optimize your column chromatography conditions. Use a shallow solvent gradient and consider using a high-performance liquid chromatography (HPLC) system for more difficult separations.
-
-
Problem 3: Inconsistent Yields in the Bromination Step
Question: I am brominating 6-iodoimidazo[1,2-a]pyridine at the C-3 position using NBS, but my yields are inconsistent. What factors could be contributing to this variability?
Potential Causes & Solutions:
-
NBS Quality: The quality and reactivity of NBS can vary between batches and suppliers.
-
Recommendation: Use freshly opened or properly stored NBS. It is advisable to test a small-scale reaction with a new batch of NBS to determine its reactivity.
-
-
Reaction Solvent: The choice of solvent can significantly impact the outcome of the bromination.
-
Light and Radical Initiators: Radical bromination reactions can be sensitive to light and the presence of radical initiators.
-
Recommendation: While NBS bromination of imidazo[1,2-a]pyridines is typically an electrophilic substitution, it's good practice to run the reaction in the dark or in a flask wrapped in aluminum foil to minimize potential radical side reactions. The use of a radical initiator is generally not required for this specific transformation.
-
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
The most common synthetic route involves a two-step process:
-
Formation of the Imidazo[1,2-a]pyridine Core: This is typically achieved through the condensation of 2-amino-5-iodopyridine with an α-haloketone or aldehyde, such as chloroacetaldehyde.[5]
-
Electrophilic Bromination: The resulting 6-iodoimidazo[1,2-a]pyridine is then selectively brominated at the electron-rich C-3 position using an electrophilic bromine source, most commonly N-Bromosuccinimide (NBS).[10][11]
Q2: Why is N-Bromosuccinimide (NBS) the preferred reagent for the bromination step?
NBS is a convenient and selective source of electrophilic bromine.[10][11] It is a crystalline solid that is easier to handle than liquid bromine.[10] Furthermore, it provides a low concentration of Br₂ in situ, which helps to minimize side reactions like over-bromination that can occur with elemental bromine.[10]
Q3: Can I perform the iodination and bromination in a different order?
While theoretically possible, the established route of iodinating the pyridine ring first, followed by bromination of the imidazo[1,2-a]pyridine core, is generally more efficient and regioselective. Introducing the iodine at the 5-position of 2-aminopyridine is a well-established procedure.[3][4] The subsequent bromination at the C-3 position of the fused heterocyclic system is also highly regioselective due to the electronic properties of the imidazo[1,2-a]pyridine ring system.
Q4: Are there alternative methods for the synthesis of the imidazo[1,2-a]pyridine core?
Yes, several methods exist for the synthesis of the imidazo[1,2-a]pyridine scaffold.[12][13] These include:
-
Copper-catalyzed reactions: One-pot procedures using copper catalysts can synthesize imidazo[1,2-a]pyridines from aminopyridines and nitroolefins with air as the oxidant.[12]
-
Microwave-assisted synthesis: Microwave irradiation can accelerate the reaction and improve yields for the preparation of imidazo[1,2-a]pyridine derivatives.[13]
-
Three-component reactions: The Groebke–Blackburn–Bienaymé reaction, a multicomponent reaction of an amidine, an aldehyde, and an isocyanide, offers a greener alternative for the synthesis of imidazo[1,2-a]pyridines.[14][15]
Q5: What are the key safety precautions when handling the reagents involved in this synthesis?
-
N-Bromosuccinimide (NBS): NBS is a lachrymator and should be handled in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Iodine: Iodine is corrosive and can cause severe burns. It is also toxic if ingested or inhaled. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: Many organic solvents used in this synthesis are flammable and may be toxic. Always work in a fume hood and away from ignition sources.
Always consult the Safety Data Sheet (SDS) for each reagent before starting any experimental work.
Experimental Protocols & Data
Table 1: Representative Reagent Stoichiometry and Conditions
| Step | Reactant 1 | Reactant 2 | Reagent/Catalyst | Solvent | Temperature | Time (h) | Typical Yield (%) |
| Iodination | 2-Aminopyridine | Iodine | Mercuric Acetate | Acetic Acid | 70-80°C | 2-4 | 70-85 |
| Cyclization | 2-Amino-5-iodopyridine | Chloroacetaldehyde | Sodium Bicarbonate | Ethanol | Reflux | 4-6 | 65-80 |
| Bromination | 6-Iodoimidazo[1,2-a]pyridine | N-Bromosuccinimide | - | Acetonitrile | 0°C to RT | 1-3 | 85-95 |
Step-by-Step Synthesis Protocol
Step 1: Synthesis of 2-Amino-5-iodopyridine
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-aminopyridine in glacial acetic acid.
-
Add mercuric acetate to the solution and stir until dissolved.
-
Add elemental iodine portion-wise to the reaction mixture.
-
Heat the mixture to 70-80°C and maintain for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing a solution of aqueous potassium iodide.
-
Stir the mixture vigorously, and collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and dry to obtain crude 2-amino-5-iodopyridine.
-
Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product.
Step 2: Synthesis of 6-Iodoimidazo[1,2-a]pyridine
-
To a solution of 2-amino-5-iodopyridine in ethanol, add sodium bicarbonate.
-
Add a 40% aqueous solution of chloroacetaldehyde dropwise to the suspension at room temperature.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Step 3: Synthesis of this compound
-
Dissolve 6-iodoimidazo[1,2-a]pyridine in acetonitrile in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add N-Bromosuccinimide (NBS) portion-wise to the cooled solution, ensuring the temperature remains below 10°C.
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system to afford pure this compound.
Visualizations
Logical Troubleshooting Workflow
Caption: A decision tree for troubleshooting the synthesis of this compound.
Synthetic Pathway Overview
Caption: The synthetic route to this compound.
References
- 1. This compound|CAS 1146615-52-2 [benchchem.com]
- 2. DE454695C - Process for the preparation of 2-amino-5-iodopyridine - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. US2521544A - Iodinating amino pyrimidines and amino pyridines - Google Patents [patents.google.com]
- 5. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]
- 6. ijssst.info [ijssst.info]
- 7. Mechanistic insights into N‐Bromosuccinimide‐promoted synthesis of imidazo[1,2‐a]pyridine in water: Reactivity mediated by substrates and solvent | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Mechanistic insights into N-Bromosuccinimide-promoted synthesis of imidazo[1,2-a]pyridine in water: Reactivity mediated by substrates and solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 12. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 13. bio-conferences.org [bio-conferences.org]
- 14. mdpi.com [mdpi.com]
- 15. One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Suzuki Coupling of 3-Bromo-6-iodoimidazo[1,2-a]pyridine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the Suzuki-Miyaura cross-coupling of 3-bromo-6-iodoimidazo[1,2-a]pyridine. The unique challenge of this substrate lies in achieving selective C-C bond formation at the highly reactive C-I bond (6-position) while avoiding competing reactions at the C-Br bond (3-position) and other common side reactions.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, providing insights into the underlying causes and actionable solutions to improve reaction outcomes.
Q1: My reaction yield is low, and I'm recovering a significant amount of my this compound starting material. What's going wrong?
A1: Low conversion with recovery of starting material typically points to issues with catalyst activity or suboptimal reaction conditions. Here is a systematic checklist to diagnose the problem:
-
Catalyst and Ligand Integrity: The active Pd(0) species is susceptible to oxidation. Ensure your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands are fresh and have been stored correctly under an inert atmosphere.[1] Phosphine ligands, in particular, can oxidize to phosphine oxides, which can inhibit catalysis.
-
Inert Atmosphere: Oxygen is detrimental to the catalytic cycle as it can oxidize the active Pd(0) catalyst to an inactive Pd(II) state, which can also promote side reactions like homocoupling.[2] Ensure your reaction vessel is rigorously purged with an inert gas (Argon or Nitrogen) and that solvents are properly degassed before use.[1]
-
Reagent Purity:
-
Boronic Acid/Ester: Boronic acids can degrade over time, especially if they are electron-deficient.[1] Use a fresh, high-purity batch or consider converting it to a more stable pinacol ester.
-
Base: The base is crucial for the transmetalation step.[3] Ensure it is anhydrous and of high purity. Low-quality base can introduce water or other impurities that facilitate side reactions.
-
Solvent: Use anhydrous, degassed solvents. Water, while sometimes used as a co-solvent, can promote protodeboronation and other side reactions if not carefully controlled.[1]
-
-
Reaction Temperature and Time: The reaction may simply be too slow under your current conditions. Consider a modest increase in temperature or extending the reaction time. Monitor the reaction progress by TLC or LC-MS to determine the optimal endpoint.[4]
Q2: I'm observing a significant amount of a byproduct that appears to be 3-bromoimidazo[1,2-a]pyridine. What is this and how can I prevent it?
A2: This byproduct is the result of dehalogenation , where the iodine atom at the 6-position is replaced by a hydrogen atom.[5] This is a common side reaction, particularly with reactive aryl iodides and heteroaromatic systems.[5][6]
-
Mechanism: Dehalogenation is primarily caused by the formation of a palladium-hydride (Pd-H) species. This species can arise from the reaction of the palladium complex with the base, solvent (especially alcohols), or trace water.[5] The aryl group can then reductively eliminate with the hydride from the palladium center to yield the dehalogenated product.[2]
-
Mitigation Strategies:
-
Choice of Base: Avoid bases known to generate hydride species, such as those with β-hydrides or amine bases. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are generally preferred.[3]
-
Solvent Purity: Use high-purity, anhydrous solvents. If using an alcohol solvent, consider switching to an aprotic solvent like dioxane, THF, or toluene.
-
Ligand Choice: The ligand can influence the stability of intermediates and the rate of competing pathways. Using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) can often favor the desired cross-coupling pathway over dehalogenation.[7]
-
Protecting Groups: For N-H containing heterocycles, deprotonation by the base can increase the ring's electron density and sometimes promote dehalogenation. While imidazo[1,2-a]pyridine lacks an N-H in the aromatic system, this is a key consideration for other nitrogenous heterocycles.[5]
-
Q3: My main impurity is a biaryl product derived from my boronic acid. Why is this happening?
A3: This side product results from the homocoupling of your boronic acid reagent.[2]
-
Mechanism: Homocoupling is often promoted by the presence of Pd(II) species and oxygen. If the Pd(II) precatalyst is not efficiently reduced to the active Pd(0) state, it can catalyze the coupling of two boronic acid molecules.[2] Oxygen can also re-oxidize Pd(0) to Pd(II) during the reaction, leading to the same outcome.[2] Homocoupling is particularly prevalent with electron-deficient arylboronic acids.[7]
-
Mitigation Strategies:
-
Rigorous Degassing: This is the most critical step to prevent homocoupling. Use at least three freeze-pump-thaw cycles for your reaction mixture or bubble a strong stream of inert gas through the solvent for 20-30 minutes before adding the catalyst.[1]
-
Use of Pre-catalysts: Modern pre-catalysts (e.g., Buchwald or PEPPSI-type) are designed to generate the active Pd(0) species cleanly and efficiently, minimizing the amount of free Pd(II) in the reaction mixture.[2]
-
Stoichiometry: Use a slight excess (e.g., 1.1-1.2 equivalents) of the boronic acid, but avoid a large excess, which can increase the statistical likelihood of homocoupling.
-
Q4: I am seeing products from coupling at the 3-position (C-Br) or even di-substituted products. How can I improve selectivity for the 6-position (C-I)?
A4: This indicates a loss of chemoselectivity. The Suzuki coupling reactivity of aryl halides follows the general trend I > OTf > Br >> Cl, based on C-X bond dissociation energies and the kinetics of oxidative addition.[3] Therefore, coupling should occur preferentially at the C-I bond. Reaction at the less reactive C-Br bond suggests that the reaction conditions are too harsh or the catalyst is too reactive.
-
Controlling Selectivity:
-
Temperature Control: The energy barrier for C-Br bond activation is higher than for C-I. By running the reaction at the lowest possible temperature that still allows for efficient C-I coupling, you can often completely avoid C-Br activation. Start at a moderate temperature (e.g., 70-80 °C) and only increase it if necessary.[8]
-
Reaction Time: Monitor the reaction closely. Once the starting material is consumed to form the desired 6-substituted product, stop the reaction. Prolonged reaction times at elevated temperatures can lead to the subsequent, slower coupling at the C-Br bond.
-
Catalyst/Ligand System: While highly active catalysts are often desired, an overly active system might overcome the inherent reactivity difference between the C-I and C-Br bonds. If you are observing over-reaction, consider using a less reactive ligand or a lower catalyst loading to temper the reactivity and enhance selectivity.[9]
-
Summary of Troubleshooting Strategies
| Observed Problem | Likely Cause(s) | Recommended Solutions |
| Low Conversion | Inactive catalyst, poor reagent quality, insufficient temperature/time. | Use fresh reagents/catalyst, ensure inert atmosphere, moderately increase temperature.[1] |
| Dehalogenation | Formation of Pd-H species from base, solvent, or water. | Use anhydrous solvents, select an appropriate inorganic base (K₂CO₃, K₃PO₄), use bulky ligands.[5] |
| Homocoupling | Presence of O₂ or Pd(II) species in the reaction mixture. | Rigorously degas the reaction mixture, use a Pd(0) source or an efficient pre-catalyst.[2][7] |
| Poor Selectivity | Reaction conditions are too harsh (high temp, long time), overly active catalyst. | Reduce reaction temperature, monitor reaction closely and stop upon completion, consider a less active catalyst system.[8] |
Frequently Asked Questions (FAQs)
Q5: What is the fundamental reason for the higher reactivity of the C-I bond over the C-Br bond in Suzuki coupling?
A5: The higher reactivity of the carbon-iodine bond is due to its lower bond dissociation energy compared to the carbon-bromine bond. The first and typically rate-determining step of the Suzuki catalytic cycle is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[10] Because the C-I bond is weaker, it requires less energy to break, and this oxidative addition step occurs much more readily and at lower temperatures than for the stronger C-Br bond.[3] This difference in activation energy is the basis for achieving high chemoselectivity.
Q6: Which palladium source and ligand combination is a good starting point for this substrate?
A6: For heteroaromatic substrates like imidazo[1,2-a]pyridine, a combination of a standard palladium source with a bulky, electron-rich phosphine ligand is often a robust choice.
-
Palladium Source: Pd(OAc)₂ or Pd₂(dba)₃ are common and effective choices. They are typically used in 0.5-5 mol % loading.[1]
-
Ligand: Buchwald-type ligands such as SPhos (dicyclohexyl(2′,6′-dimethoxybiphenyl-2-yl)phosphine) are excellent for promoting the coupling of heteroaryl halides and can help suppress side reactions.[7] A ligand-to-palladium ratio of 2:1 to 4:1 is typical.[1]
Q7: What is the role of the base, and how do I choose the right one?
A7: The base plays a critical role in the transmetalation step of the catalytic cycle.[3] It reacts with the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[3]
-
Common Bases:
-
Potassium Carbonate (K₂CO₃): A moderately strong and widely used base, often in an aqueous-organic solvent mixture.[4]
-
Potassium Phosphate (K₃PO₄): A stronger base that is often effective in challenging couplings or when dehalogenation is an issue.[5]
-
Cesium Carbonate (Cs₂CO₃): A strong base whose high solubility in organic solvents can be advantageous.
-
-
Selection Criteria: The choice depends on the specific substrates. For this system, starting with K₂CO₃ or K₃PO₄ is a reasonable approach. The base must be strong enough to facilitate boronate formation but not so strong that it promotes decomposition of the substrate or catalyst.[1]
Visualized Reaction Pathways and Troubleshooting
The following diagrams illustrate the desired reaction pathway in contrast to the major side reactions and provide a logical workflow for troubleshooting.
Caption: Desired reaction pathway vs. common side reactions.
Caption: A logical workflow for troubleshooting Suzuki coupling reactions.
Experimental Protocol: Selective Suzuki Coupling at the 6-Position
This protocol provides a robust starting point for the selective coupling at the C-I bond of this compound.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(OAc)₂ (0.02 eq, 2 mol %)
-
SPhos (0.04 eq, 4 mol %)
-
K₃PO₄ (potassium phosphate), finely ground (2.0 eq)
-
1,4-Dioxane, anhydrous
-
Water, degassed
Procedure:
-
To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, weigh the Pd(OAc)₂ and SPhos.
-
Evacuate and backfill the Schlenk flask with an inert gas (e.g., Argon) three times.
-
Under a positive pressure of inert gas, add the Pd(OAc)₂ and SPhos to the Schlenk flask.
-
Add anhydrous 1,4-dioxane and degassed water (e.g., in a 4:1 to 10:1 v/v ratio) via syringe. The final reaction concentration should be approximately 0.1 M with respect to the starting halide.
-
Degassing: Subject the heterogeneous mixture to three cycles of freeze-pump-thaw to ensure all dissolved oxygen is removed.
-
Place the sealed flask in a preheated oil bath at 80 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS every 1-2 hours. Look for the consumption of the starting material and the appearance of the desired product.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to isolate the 6-aryl-3-bromo-imidazo[1,2-a]pyridine product.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of 3-Bromo-6-iodoimidazo[1,2-a]pyridine Derivatives
Welcome to the technical support center for the purification of 3-bromo-6-iodoimidazo[1,2-a]pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the challenges associated with the purification of these valuable, yet sometimes problematic, heterocyclic compounds. The unique di-halogenated nature of this scaffold, featuring both a bromine and an iodine atom, presents specific purification hurdles that demand a nuanced and well-understood approach. This document will serve as a comprehensive resource, structured in a question-and-answer format, to address the practical issues you may encounter during your experiments.
I. Troubleshooting Guide: Navigating Common Purification Challenges
This section is dedicated to addressing the most frequent and perplexing issues encountered during the purification of this compound derivatives. Each problem is analyzed from a mechanistic standpoint, providing not just a solution, but a foundational understanding of the underlying chemical principles.
Issue 1: Low Recovery or No Product Elution from Silica Gel Column Chromatography
Question: I am running a silica gel column to purify my crude this compound, but I am experiencing very low recovery of my product. In some cases, it seems like the compound is not eluting from the column at all. What could be the cause, and how can I resolve this?
Answer: This is a common and frustrating issue that can often be traced back to the inherent properties of the imidazo[1,2-a]pyridine core and its interaction with the stationary phase.
Probable Causes & Solutions:
-
Compound Instability on Acidic Silica Gel: Standard silica gel is slightly acidic, which can lead to the degradation of sensitive compounds. The nitrogen atoms in the imidazo[1,2-a]pyridine ring can interact strongly with the acidic silanol groups on the silica surface, leading to irreversible adsorption or on-column decomposition. The carbon-iodine bond, being weaker than the carbon-bromine bond, is particularly susceptible to cleavage under these conditions, potentially leading to de-iodinated byproducts.
-
Self-Validating Protocol: Before committing your entire batch to a column, perform a simple stability test. Spot a solution of your crude product on a silica gel TLC plate. After developing the plate in a suitable solvent system, let it sit for a few hours and then re-examine it. If you observe new spots or significant streaking that was not present initially, your compound is likely degrading on the silica.
-
Solution:
-
Deactivated Silica Gel: Prepare a deactivated stationary phase by treating the silica gel with a triethylamine solution (typically 1-2% triethylamine in the eluent) to neutralize the acidic sites.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase such as alumina (neutral or basic) for your purification.
-
Solvent System Modification: Adding a small amount of a basic modifier like triethylamine or pyridine to your eluent system can help to mitigate the strong interactions between your compound and the silica gel, thereby improving recovery.
-
-
-
Inappropriate Solvent System Polarity: The choice of eluent is critical for successful separation and elution.
-
Too Non-Polar: If your solvent system (e.g., a low percentage of ethyl acetate in hexanes) is not polar enough, your compound will have a very low Rf value and will not move down the column effectively.
-
Too Polar: Conversely, if the solvent system is too polar, your compound may elute too quickly with the solvent front, resulting in poor separation from impurities.
-
Solution:
-
Systematic TLC Analysis: Methodically test a range of solvent systems with varying polarities (e.g., gradients of ethyl acetate in hexanes, or dichloromethane in methanol) using TLC. The ideal solvent system should provide an Rf value of approximately 0.2-0.4 for your target compound to ensure good separation on a column.
-
Gradient Elution: Employing a gradient elution, where the polarity of the solvent system is gradually increased during the chromatography run, can be highly effective in separating compounds with different polarities and ensuring the elution of your target molecule.
-
-
Issue 2: Co-elution of Impurities with the Desired Product
Question: I have managed to elute my this compound from the column, but it is contaminated with impurities that have a similar Rf value. How can I improve the separation?
Answer: Achieving high purity often requires fine-tuning of the chromatographic conditions and considering the nature of the likely impurities.
Probable Causes & Solutions:
-
Presence of Structurally Similar Impurities: The synthesis of this compound can often lead to the formation of closely related byproducts. These can include:
-
Mono-halogenated derivatives: 3-bromo-imidazo[1,2-a]pyridine or 6-iodo-imidazo[1,2-a]pyridine.
-
Isomeric products: If the starting materials allow for it, regioisomers of the desired product might be formed.
-
Starting materials: Unreacted starting materials can also co-elute if their polarity is similar to the product.
-
Solution:
-
High-Resolution Chromatography: Utilize a longer column with a smaller particle size silica gel to increase the number of theoretical plates and enhance separation.
-
Solvent System Optimization: Experiment with different solvent systems. Sometimes, a switch from an ethyl acetate/hexane system to a dichloromethane/methanol system can alter the selectivity and improve the separation of closely related compounds.
-
Recrystallization: If the purified product is a solid, recrystallization is an excellent secondary purification step to remove trace impurities.
-
-
-
Column Overloading: Applying too much crude material to the column can lead to band broadening and poor separation.
-
Solution: As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel used for the column.
-
Issue 3: Product "Oils Out" During Recrystallization
Question: I have a solid product after column chromatography, and I am trying to further purify it by recrystallization. However, instead of forming crystals upon cooling, my compound separates as an oil. What should I do?
Answer: "Oiling out" is a common phenomenon in recrystallization and usually indicates that the compound's solubility in the chosen solvent is too high at the temperature of crystallization, or that the melting point of the solute is lower than the boiling point of the solvent.
Probable Causes & Solutions:
-
Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Solution:
-
Systematic Solvent Screening: Test the solubility of your compound in a range of solvents with varying polarities (e.g., ethanol, methanol, ethyl acetate, toluene, and mixtures like ethyl acetate/hexanes). A patent for the closely related 6-bromoimidazo[1,2-a]pyridine suggests a recrystallization solvent of ethyl acetate/n-hexane.[1]
-
Mixed Solvent Systems: If a single solvent is not ideal, a mixed solvent system can be very effective. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
-
-
-
Cooling Rate is Too Fast: Rapid cooling can favor the formation of an oil over crystals.
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help to slow down the cooling process.
-
-
Presence of Impurities: Impurities can sometimes interfere with crystal lattice formation.
-
Solution: If the compound oils out, try reheating the solution to dissolve the oil, add a little more solvent, and then allow it to cool slowly again. If this fails, it may be necessary to repeat the column chromatography to remove the problematic impurities.
-
II. Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound derivatives?
A1: The two most prevalent and effective purification techniques are:
-
Silica Gel Column Chromatography: This is the workhorse method for purifying crude reaction mixtures. A typical solvent system is a gradient of ethyl acetate in hexanes.[2]
-
Recrystallization: For solid products, recrystallization is an excellent method for achieving high purity. Common solvents include alcohols (methanol, ethanol) and mixed solvent systems like ethyl acetate/hexanes.[1][3]
Q2: My this compound derivative appears to be unstable on silica gel. What are my options?
A2: If you suspect instability on silica gel, you have several alternatives:
-
Use Deactivated Silica: Pre-treat your silica gel with a base like triethylamine to neutralize acidic sites.
-
Switch to Alumina: Alumina is a less acidic stationary phase and can be a good alternative.
-
Minimize Contact Time: Use flash chromatography with a higher flow rate to reduce the time your compound spends on the column.
-
Recrystallization as a Primary Method: If the crude product is sufficiently pure and solid, you might be able to achieve the desired purity through recrystallization alone, bypassing chromatography altogether.
Q3: How can I confirm the purity of my final product?
A3: A combination of analytical techniques should be used to confirm the purity of your this compound derivative:
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good initial indicator of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is a powerful tool for structural elucidation and purity assessment. The absence of impurity peaks in the NMR spectra is a strong confirmation of purity.
-
High-Performance Liquid Chromatography (HPLC): HPLC can provide a quantitative measure of purity.
-
Mass Spectrometry (MS): MS confirms the molecular weight of your compound.
-
Melting Point Analysis: A sharp and well-defined melting point is indicative of a pure crystalline solid.
III. Experimental Protocols & Data
Protocol 1: General Procedure for Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a uniform and crack-free bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin elution with the least polar solvent system, gradually increasing the polarity as the separation progresses.
-
Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Table 1: Example Solvent Systems for Column Chromatography of Imidazo[1,2-a]pyridine Derivatives
| Solvent System (v/v) | Typical Application |
| Hexane / Ethyl Acetate (Gradient) | General-purpose separation of moderately polar compounds. |
| Dichloromethane / Methanol (Gradient) | For more polar derivatives or when separation is difficult in hexane/ethyl acetate. |
| Toluene / Ethyl Acetate (Gradient) | An alternative non-polar/polar system that can offer different selectivity. |
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair in which the compound is highly soluble when hot and poorly soluble when cold.
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of the hot solvent to the crude solid until it is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. The formation of crystals should be observed. Further cooling in an ice bath can maximize the yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
IV. Visualization of Purification Workflow
The following diagram illustrates a typical decision-making workflow for the purification of this compound derivatives.
Caption: A decision tree for the purification of this compound.
V. References
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
References
- 1. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3-Bromo-6-iodoimidazo[1,2-a]pyridine Cross-Coupling Reactions
Welcome to the technical support center for navigating the complexities of cross-coupling reactions with 3-bromo-6-iodoimidazo[1,2-a]pyridine. This versatile building block, with its distinct halogen functionalities, offers a gateway to novel molecular architectures. However, the steric environment, particularly around the C3-bromo position, presents unique challenges that can impede reactivity and lead to suboptimal results. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and field-proven insights to overcome these hurdles.
The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1][2] The ability to selectively functionalize this core at different positions is paramount for generating diverse chemical libraries for drug discovery. The this compound intermediate is particularly valuable due to the differential reactivity of the C-I and C-Br bonds, allowing for sequential and site-selective cross-coupling reactions.[3] Typically, the carbon-iodine bond is more reactive and will undergo oxidative addition to a palladium catalyst more readily than the carbon-bromine bond.[3] This allows for initial functionalization at the C6 position, followed by a subsequent reaction at the more sterically encumbered C3 position.
This guide will focus on addressing the common issues encountered when attempting to perform cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, at the sterically hindered C3-bromo position after the C6-iodo position has been functionalized.
Troubleshooting Guides & FAQs
Here, we address specific issues you might encounter during your experiments in a question-and-answer format.
Suzuki-Miyaura Coupling
Question 1: My Suzuki-Miyaura coupling at the C3-bromo position is giving very low to no yield. I've already functionalized the C6-iodo position. What's going wrong?
Answer: This is a classic case of steric hindrance impacting the catalytic cycle. The substituent you've introduced at the C6 position, combined with the inherent steric bulk of the imidazo[1,2-a]pyridine ring system, can significantly hinder the approach of the palladium catalyst to the C3-bromo bond. The key steps in the Suzuki-Miyaura catalytic cycle that are most affected are oxidative addition and reductive elimination.[4]
Troubleshooting Steps:
-
Ligand Selection is Critical: Standard phosphine ligands like PPh₃ are often ineffective for sterically demanding substrates.[4] You need to switch to bulky, electron-rich phosphine ligands that can stabilize the palladium(0) species and promote the difficult oxidative addition step.[4][5]
-
Recommended Ligands:
-
Buchwald-type biaryl phosphine ligands: SPhos, XPhos, and RuPhos are excellent choices for coupling sterically hindered aryl halides.[4]
-
Dialkylbiaryl phosphine ligands: These are also highly effective in promoting challenging couplings.[4]
-
N-Heterocyclic Carbene (NHC) Ligands: In some cases, NHC ligands can offer superior performance with sterically congested substrates.
-
-
-
Choice of Palladium Precatalyst: The source of palladium can also influence the reaction's success.
-
Recommended Precatalysts:
-
Pd(OAc)₂ and Pd₂(dba)₃ are common choices that are activated in situ by the phosphine ligand.[6]
-
Pre-formed palladium-ligand complexes (precatalysts) can sometimes offer better reactivity and reproducibility.
-
-
-
Base and Solvent Optimization: The choice of base and solvent system is crucial for an efficient Suzuki-Miyaura coupling.[7][8]
-
Bases: Stronger, non-nucleophilic bases are often required to facilitate the transmetalation step. Consider switching from weaker bases like Na₂CO₃ to stronger ones like K₃PO₄, Cs₂CO₃, or K₂CO₃.[7][8] For substrates with base-sensitive functional groups, milder bases like KF can be employed.[9]
-
Solvents: Aprotic polar solvents are generally preferred. Toluene, 1,4-dioxane, or DME are good starting points. Sometimes, the addition of a small amount of water can accelerate the reaction, but this should be optimized.[10]
-
-
Temperature and Reaction Time: Sterically hindered couplings often require higher temperatures and longer reaction times to proceed to completion. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and avoid decomposition.
Question 2: I'm observing significant amounts of debromination at the C3 position instead of the desired coupled product. How can I prevent this side reaction?
Answer: Debromination is a common side reaction in palladium-catalyzed cross-coupling reactions, especially with electron-rich heteroaromatics and under harsh reaction conditions.[6] It can occur through a competitive pathway where a palladium-hydride species is formed, which then leads to reductive dehalogenation.
Troubleshooting Steps:
-
Optimize the Base: The choice and amount of base can influence the formation of palladium-hydride species. Using a slight excess of a carefully chosen base can minimize this side reaction.
-
Scrutinize Your Solvent: Ensure your solvent is anhydrous. Trace amounts of water can be a source of protons leading to dehalogenation.
-
Ligand Choice: Bulky, electron-donating ligands can sometimes favor the desired reductive elimination over pathways leading to dehalogenation.
-
Lower the Reaction Temperature: If possible, running the reaction at a lower temperature for a longer period can sometimes suppress the debromination pathway.
Sonogashira Coupling
Question 3: My Sonogashira coupling of a terminal alkyne to the C3-bromo position is failing. What adjustments should I make?
Answer: Similar to the Suzuki-Miyaura coupling, steric hindrance is the primary obstacle. The traditional Sonogashira conditions (PdCl₂(PPh₃)₂, CuI, and an amine base like Et₃N or DIPEA) are often not robust enough for such a sterically congested system.[11][12]
Troubleshooting Steps:
-
Employ a More Active Catalyst System:
-
Palladium Source: Consider using more active palladium sources like Pd(PPh₃)₄ or generating the Pd(0) species in situ from Pd(OAc)₂ or Pd₂(dba)₃ with a suitable ligand.
-
Ligand Selection: Switch to bulky, electron-rich phosphine ligands as recommended for the Suzuki-Miyaura coupling. Ligands like P(t-Bu)₃ have shown success in challenging Sonogashira couplings.[13]
-
-
Copper-Free Conditions: In some cases, the copper co-catalyst can lead to side reactions like the homocoupling of the alkyne (Glaser coupling). There are numerous copper-free Sonogashira protocols available that may be more suitable for your substrate. These often employ a stronger base and a more robust palladium/ligand system.
-
Base and Solvent System:
-
Base: A stronger amine base like diisopropylamine (DIPA) or pyrrolidine might be more effective than triethylamine.[12]
-
Solvent: Aprotic polar solvents like DMF or NMP can sometimes improve the solubility of the reactants and catalyst, leading to better results.
-
-
Protecting the Alkyne: If you are using a sensitive terminal alkyne, consider using a TMS-protected alkyne followed by deprotection. This can sometimes prevent side reactions.
Buchwald-Hartwig Amination
Question 4: I am struggling to couple a primary or secondary amine to the C3-bromo position using Buchwald-Hartwig amination. What are the key parameters to optimize?
Answer: The Buchwald-Hartwig amination is also highly sensitive to steric hindrance.[14][15] The choice of ligand, base, and palladium source is critical for success.
Troubleshooting Steps:
-
Ligand is Paramount: This reaction is particularly dependent on the use of specialized bulky, electron-rich phosphine ligands.
-
Recommended Ligands: The Buchwald biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) and Josiphos-type ferrocenyl ligands are the gold standard for this transformation.[16]
-
-
Choice of Base: A strong, non-nucleophilic base is required.
-
Common Bases: NaOt-Bu, KOt-Bu, and LiHMDS are the most commonly used bases.[17] The choice of cation (Na⁺, K⁺, Li⁺) can sometimes influence the reaction outcome.
-
-
Palladium Source:
-
Precatalysts: Using a well-defined palladium precatalyst can lead to more reproducible results than generating the active catalyst in situ.
-
-
Solvent: Anhydrous, aprotic solvents like toluene, 1,4-dioxane, or THF are typically used.
-
Amine Reactivity: If you are using a less nucleophilic amine, you may need to use more forcing conditions (higher temperature, longer reaction time).
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling at the C3-Bromo Position
This protocol is a starting point for the Suzuki-Miyaura coupling of a C6-functionalized 3-bromo-6-substituted-imidazo[1,2-a]pyridine with an arylboronic acid.
Reagents and Materials:
-
3-Bromo-6-substituted-imidazo[1,2-a]pyridine (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd(OAc)₂ (0.05 equiv)
-
SPhos (0.10 equiv)
-
K₃PO₄ (3.0 equiv)
-
Anhydrous 1,4-dioxane
-
Anhydrous, degassed water
Procedure:
-
To an oven-dried Schlenk tube, add the 3-bromo-6-substituted-imidazo[1,2-a]pyridine, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add anhydrous, degassed 1,4-dioxane and water (e.g., a 10:1 mixture). The optimal solvent ratio may need to be determined experimentally.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Recommended Condition | Alternative Conditions |
| Palladium Source | Pd(OAc)₂ | Pd₂(dba)₃, Pd(PPh₃)₄ |
| Ligand | SPhos | XPhos, RuPhos |
| Base | K₃PO₄ | Cs₂CO₃, K₂CO₃ |
| Solvent | 1,4-Dioxane/Water | Toluene, DME |
| Temperature | 80-110 °C | Room temperature to reflux |
Protocol 2: Sonogashira Coupling at the C3-Bromo Position
This protocol provides a starting point for the Sonogashira coupling of a C6-functionalized 3-bromo-6-substituted-imidazo[1,2-a]pyridine with a terminal alkyne.
Reagents and Materials:
-
3-Bromo-6-substituted-imidazo[1,2-a]pyridine (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.03 equiv)
-
CuI (0.05 equiv)
-
Diisopropylamine (DIPA)
-
Anhydrous THF
Procedure:
-
To an oven-dried Schlenk tube, add the 3-bromo-6-substituted-imidazo[1,2-a]pyridine, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add anhydrous THF and DIPA.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction mixture at room temperature or heat to 50-70 °C if necessary.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Recommended Condition | Alternative Conditions |
| Palladium Source | PdCl₂(PPh₃)₂ | Pd(PPh₃)₄ |
| Copper Source | CuI | None (copper-free conditions) |
| Base | DIPA | Et₃N, Pyrrolidine |
| Solvent | THF | DMF, Toluene |
| Temperature | Room temperature to 70 °C | Higher temperatures may be needed |
Visualizing the Challenge: Steric Hindrance
The following diagram illustrates the steric challenge in cross-coupling reactions at the C3 position of the imidazo[1,2-a]pyridine core.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound|CAS 1146615-52-2 [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Reactivity of 3-iodoimidazo[1,2-a]pyridines using a Suzuki-type cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 8. Reactivity of 3-iodoimidazo[1,2-a]pyridines using a Suzuki-type cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. name-reaction.com [name-reaction.com]
- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 17. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Palladium Catalysis for 3-Bromo-6-iodoimidazo[1,2-a]pyridine Coupling Reactions
Welcome to the dedicated technical support center for palladium-catalyzed cross-coupling reactions involving 3-bromo-6-iodoimidazo[1,2-a]pyridine. This resource is meticulously designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of selectively functionalizing this valuable heterocyclic scaffold. Here, we dissect common experimental challenges, provide evidence-based solutions, and offer in-depth explanations to empower your synthetic endeavors.
Introduction: The Challenge of Chemoselectivity
The this compound scaffold presents a fascinating and synthetically useful challenge: the presence of two distinct halogen atoms at electronically different positions. The key to successful functionalization lies in leveraging the inherent reactivity differences between the C-I and C-Br bonds. In palladium-catalyzed cross-coupling reactions, the oxidative addition of the catalyst to the carbon-halogen bond is a critical step in the catalytic cycle. The general reactivity trend for this step is C-I > C-Br > C-Cl, a direct consequence of the decreasing bond dissociation energies.[1] This inherent difference in reactivity is the cornerstone of achieving selective functionalization of this compound. By carefully selecting the reaction conditions—catalyst, ligand, base, and temperature—one can precisely control which halogen participates in the coupling reaction, leaving the other available for subsequent transformations.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Issue 1: Low or No Product Yield
Q1: My cross-coupling reaction with this compound is resulting in a low yield or no product at all. What are the primary factors I should investigate?
A1: Low or no yield in palladium-catalyzed cross-coupling reactions is a common issue that can often be resolved through a systematic evaluation of your reaction parameters. Here’s a checklist of potential culprits and their solutions:
-
Catalyst Activity: The heart of your reaction is the palladium catalyst. Ensure your palladium source, whether it's a Pd(0) or Pd(II) precatalyst, is active.[2] Pd(II) precatalysts require in situ reduction to the active Pd(0) species, and if this step is inefficient, your catalytic cycle will not initiate. Consider using a more robust precatalyst system, such as a Buchwald G3 palladacycle, which is designed for efficient generation of the active catalyst.
-
Ligand Selection: The ligand plays a crucial role in stabilizing the palladium center and facilitating the key steps of the catalytic cycle.[3] For heteroaryl halides like this compound, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often effective.[4][5]
-
Inert Atmosphere: Palladium catalysts, particularly the active Pd(0) species, are sensitive to oxygen. Ensure your reaction vessel has been thoroughly degassed and is maintained under a positive pressure of an inert gas like argon or nitrogen.
-
Reagent Purity: The purity of your starting materials, solvent, and base is critical. Trace amounts of water or other impurities can deactivate the catalyst. Use freshly distilled or anhydrous solvents and ensure your base is of high purity.
Issue 2: Lack of Chemoselectivity
Q2: I am observing a mixture of products from the reaction at both the iodo and bromo positions. How can I improve the selectivity for the C-I bond?
A2: Achieving high chemoselectivity for the more reactive C-I bond is a primary objective when working with this compound. If you are seeing a mixture of products, it suggests your reaction conditions are too harsh, leading to the activation of the less reactive C-Br bond. Here’s how to enhance selectivity:
-
Milder Reaction Conditions: The most effective strategy is to employ milder reaction conditions. This includes lowering the reaction temperature and reducing the reaction time. The C-I bond will react preferentially under these gentler conditions.[1]
-
Choice of Catalyst and Ligand: Some catalyst systems are inherently more reactive than others. A highly active catalyst might be less selective. Consider screening different palladium sources and ligands. For instance, a catalyst system known for its high activity at low temperatures would be a good starting point.
-
Base Selection: The strength and nature of the base can influence the reaction's outcome. A weaker base might favor the more facile C-I bond activation.
Issue 3: Catalyst Deactivation and Black Precipitate (Palladium Black)
Q3: My reaction mixture turns black, and the reaction stalls. What is causing this, and how can I prevent it?
A3: The formation of a black precipitate is often indicative of palladium black, which is aggregated, inactive palladium metal. This is a common mode of catalyst deactivation.
-
Ligand's Role in Stability: The primary role of the ligand is to stabilize the palladium catalyst and prevent aggregation. If you are observing palladium black formation, your ligand may not be providing sufficient stabilization under the reaction conditions. Consider using a ligand that forms a more stable complex with palladium. Bulky biarylphosphine ligands are often effective in preventing catalyst decomposition.
-
Reaction Temperature: High temperatures can accelerate catalyst decomposition. If possible, try running the reaction at a lower temperature.
-
Ligand-to-Palladium Ratio: In some cases, a slight excess of the ligand relative to the palladium source can help maintain catalyst stability.[6]
Frequently Asked Questions (FAQs)
Q1: For a Suzuki-Miyaura coupling with this compound, which position is expected to react first?
A1: The C-6 iodo position is expected to react first in a Suzuki-Miyaura coupling.[7] The C-I bond is weaker and more readily undergoes oxidative addition with the Pd(0) catalyst compared to the C-Br bond.[8] By carefully controlling the reaction conditions (e.g., using milder temperatures), you can achieve selective coupling at the C-6 position.
Q2: What are the recommended starting conditions for a selective Sonogashira coupling at the C-6 iodo position?
A2: For a selective Sonogashira coupling at the C-6 position, you would typically use a palladium catalyst in conjunction with a copper(I) co-catalyst.[9][10] Milder reaction conditions are key to ensuring selectivity. A common starting point would be to use a catalyst like Pd(PPh₃)₂Cl₂ with CuI as the co-catalyst and an amine base such as triethylamine or diisopropylamine in a solvent like THF or DMF at room temperature.[10]
Q3: Can I perform a Buchwald-Hartwig amination on this compound? Which position will be aminated?
A3: Yes, a Buchwald-Hartwig amination can be performed on this substrate.[11][12] Similar to other cross-coupling reactions, the C-6 iodo position is expected to be more reactive and will likely be aminated first under carefully controlled, milder conditions. However, some literature suggests that Buchwald-Hartwig reactions can be sensitive to aryl iodides, potentially leading to catalyst inhibition.[13] Therefore, careful optimization of the ligand and reaction conditions is crucial. Modern, highly active Buchwald ligands like RuPhos or BrettPhos have shown success in challenging aminations.[14]
Data Presentation: Recommended Catalyst Systems
The following table provides a starting point for selecting a catalyst system for various cross-coupling reactions with this compound, with a focus on selective functionalization of the C-6 iodo position.
| Reaction Type | Palladium Precatalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (4:1) | 80-100 |
| Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | 1,4-Dioxane | 80 | |
| Sonogashira | Pd(PPh₃)₂Cl₂ (2) | - | Et₃N (2) | THF | Room Temp - 50 |
| CuI (1) | |||||
| Buchwald-Hartwig | Pd₂(dba)₃ (2) | RuPhos (4) | NaOtBu (1.5) | Toluene | 80-110 |
| BrettPhos Palladacycle (2) | - | LHMDS (1.5) | THF | 80 |
Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-6 Position
-
To an oven-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₃PO₄ (2.0 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed toluene and water (4:1 ratio).
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Selective Sonogashira Coupling at the C-6 Position
-
To an oven-dried Schlenk flask, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.01 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed THF and triethylamine (2.0 eq).
-
Add the terminal alkyne (1.1 eq) dropwise.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous NH₄Cl, then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.
Visualizations
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Caption: A workflow for troubleshooting low-yield reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
- 13. reddit.com [reddit.com]
- 14. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3-Bromo-6-iodoimidazo[1,2-a]pyridine Reaction Condition Optimization
Welcome to the technical support center for the reaction condition optimization of 3-bromo-6-iodoimidazo[1,2-a]pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. The unique bifunctional nature of this reagent, possessing both a bromine and an iodine substituent, allows for selective and sequential functionalization, making it a valuable intermediate in the synthesis of novel bioactive molecules.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of its reactivity and achieve optimal results in your cross-coupling reactions.
The strategic positioning of the bromine and iodine atoms on the imidazo[1,2-a]pyridine scaffold presents both an opportunity and a challenge. The carbon-iodine bond is weaker and therefore more susceptible to oxidative addition in palladium-catalyzed reactions than the carbon-bromine bond.[1] This inherent difference in reactivity is the cornerstone of achieving selective functionalization. However, factors such as catalyst choice, ligand, base, solvent, and temperature can significantly influence this selectivity and the overall reaction efficiency.
This guide is structured to address specific issues you may encounter, providing not just solutions but also the underlying scientific principles to empower you to make informed decisions in your experimental design.
Troubleshooting Guide
This section addresses common problems encountered during the functionalization of this compound. Each issue is presented with probable causes and step-by-step solutions.
Issue 1: Low or No Conversion of Starting Material
You've set up your cross-coupling reaction (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) and after the specified reaction time, TLC or LC-MS analysis shows a significant amount of unreacted this compound.
Probable Causes & Solutions
-
Inactive Catalyst: The palladium catalyst is the heart of the reaction. Its inactivity is a primary suspect for failed reactions.
-
Solution:
-
Use a Fresh Catalyst: Palladium catalysts, especially Pd(0) sources, can be sensitive to air and moisture. Ensure you are using a fresh batch of catalyst or a recently opened bottle.
-
Ensure Proper Activation: If using a Pd(II) source like Pd(OAc)₂, ensure your reaction conditions facilitate its reduction to the active Pd(0) species. This often requires the presence of a phosphine ligand or the amine itself in Buchwald-Hartwig reactions.[4]
-
-
-
Inappropriate Ligand: The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle.
-
Solution:
-
Select an Appropriate Ligand: For Suzuki and Sonogashira reactions, phosphine ligands like PPh₃ or more electron-rich and bulky ligands like XPhos can be effective.[5][6] For Buchwald-Hartwig aminations, sterically hindered and electron-rich biaryl phosphine ligands are often necessary to promote reductive elimination.[7]
-
Optimize Ligand-to-Metal Ratio: A 1:1 or 2:1 ligand-to-palladium ratio is a good starting point, but optimization may be required.
-
-
-
Insufficiently Strong or Insoluble Base: The base is critical for the transmetalation step in Suzuki reactions and for deprotonating the nucleophile in Sonogashira and Buchwald-Hartwig reactions.
-
Solution:
-
Choose a Suitable Base: For Suzuki reactions, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are common. Stronger bases like NaOt-Bu or KOt-Bu are often required for Buchwald-Hartwig aminations.[4] Triethylamine is frequently used in Sonogashira couplings.[8]
-
Ensure Solubility: The base must have some solubility in the reaction solvent to be effective. If using an inorganic base in an organic solvent, vigorous stirring is essential.
-
-
-
Sub-optimal Temperature: Cross-coupling reactions are often temperature-sensitive.
-
Presence of Oxygen or Moisture: Palladium catalysts are sensitive to oxygen, and water can interfere with the reaction.
-
Solution:
-
Degas Your Solvent: Thoroughly degas the solvent by bubbling with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles.
-
Maintain an Inert Atmosphere: Run the reaction under a positive pressure of argon or nitrogen.
-
Use Anhydrous Reagents and Solvents: Ensure all reagents and solvents are dry.
-
-
Issue 2: Non-selective Reaction (Reaction at Both C-Br and C-I Bonds)
You intended to functionalize the C-I bond selectively, but you observe products resulting from the reaction at both the C-I and C-Br positions.
Probable Causes & Solutions
-
Harsh Reaction Conditions: High temperatures and prolonged reaction times can lead to the loss of selectivity.
-
Solution:
-
Lower the Reaction Temperature: Start with a lower temperature and gradually increase it if the reaction is too slow.
-
Monitor Reaction Progress: Closely monitor the reaction by TLC or LC-MS and stop it as soon as the desired product is formed to prevent over-reaction.
-
-
-
Highly Reactive Catalyst System: A very active catalyst/ligand combination might not differentiate well between the C-I and C-Br bonds.
-
Solution:
-
Use a Less Reactive Catalyst: Consider using a less active palladium source or a less electron-rich ligand.
-
Avoid Excess Catalyst: High catalyst loading can sometimes lead to reduced selectivity.
-
-
Issue 3: Formation of Homocoupling Byproducts
You observe the formation of homocoupled products from your boronic acid (in Suzuki reactions) or terminal alkyne (in Sonogashira reactions).
Probable Causes & Solutions
-
Presence of Oxygen (Suzuki): Oxygen can promote the homocoupling of boronic acids.
-
Solution: Ensure the reaction is performed under strictly anaerobic conditions.
-
-
Absence of Copper Co-catalyst (Sonogashira): While copper-free Sonogashira reactions are known, the presence of a copper salt (e.g., CuI) can suppress the homocoupling of the alkyne (Glaser coupling).[6]
-
Solution: Add a catalytic amount of a copper(I) salt to your reaction mixture.
-
-
Incorrect Stoichiometry: An excess of the coupling partner can sometimes lead to homocoupling.
-
Solution: Use a stoichiometric amount or a slight excess (e.g., 1.1-1.2 equivalents) of the boronic acid or alkyne.
-
Issue 4: Halogen Scrambling or Dehalogenation
You observe the formation of products where the bromine and iodine atoms have swapped positions, or products where one or both halogens have been removed.
Probable Causes & Solutions
-
Side Reactions with Organolithium Reagents: If using organolithium reagents for subsequent functionalization, halogen-lithium exchange can occur.
-
Solution:
-
-
Reductive Dehalogenation: This can be a side reaction in some palladium-catalyzed processes, especially in the presence of a reducing agent or under harsh conditions.
-
Solution:
-
Milder Reaction Conditions: Use lower temperatures and shorter reaction times.
-
Avoid Reductive Quenches: Be mindful of the workup procedure.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the general order of reactivity for the halogens on the imidazo[1,2-a]pyridine core in cross-coupling reactions?
A: The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl. This is due to the decreasing bond strength of the carbon-halogen bond down the group, which facilitates the oxidative addition step of the catalytic cycle. Therefore, the C-I bond at the 6-position is expected to be significantly more reactive than the C-Br bond at the 3-position.
Q2: Which palladium catalyst is best for selective Suzuki coupling at the C-I position?
A: For selective Suzuki coupling at the C-6 iodo position, a standard catalyst system like Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a phosphine ligand such as PPh₃ or a more modern biarylphosphine ligand should be effective.[11] The key to selectivity is often in controlling the reaction conditions, particularly the temperature. Starting at a moderate temperature (e.g., 60-80 °C) and monitoring the reaction progress is a good strategy.
Q3: Can I perform a one-pot, two-step functionalization of both the C-I and C-Br positions?
A: Yes, this is a key advantage of this substrate. You can perform a selective cross-coupling at the more reactive C-I position first. After the initial reaction is complete, you can then add a second set of reagents (e.g., a different boronic acid and potentially a more robust catalyst system) and increase the temperature to facilitate the coupling at the less reactive C-Br position. Careful monitoring between the two steps is crucial.
Q4: What are the recommended starting conditions for a Sonogashira coupling at the C-6 position?
A: A good starting point for a selective Sonogashira coupling at the C-6 iodo position would be:
-
Catalyst: Pd(PPh₃)₂Cl₂ or a combination of a palladium source like Pd(OAc)₂ and a phosphine ligand.
-
Co-catalyst: CuI (1-5 mol%).
-
Base: An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA).
-
Solvent: Anhydrous and deoxygenated THF or DMF.
-
Temperature: Room temperature to 60 °C.
Q5: I am considering a halogen-metal exchange for functionalization. Which position is more likely to undergo exchange?
A: The C-I bond is more susceptible to halogen-metal exchange with organolithium reagents than the C-Br bond.[9] To achieve selective lithiation at the C-6 position, you should use an appropriate organolithium reagent (e.g., n-BuLi or t-BuLi) at a low temperature (-78 °C or below) and then trap the resulting organolithium species with an electrophile.
Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-6 Position
This protocol provides a general procedure for the selective arylation of the C-6 iodo position.
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a suitable base (e.g., K₂CO₃, 2.0 eq.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Add anhydrous, degassed solvent (e.g., DME or a mixture of toluene and water).[11][12]
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
| Parameter | Recommended Condition |
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Base | K₂CO₃ (2.0 eq.) |
| Solvent | DME or Toluene/H₂O |
| Temperature | 80 °C |
| Time | 4-12 h |
Table 1: Recommended starting conditions for selective Suzuki-Miyaura coupling.
Protocol 2: Selective Sonogashira Coupling at the C-6 Position
This protocol provides a general procedure for the selective alkynylation of the C-6 iodo position.
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2.5 mol%), and the copper(I) iodide co-catalyst (5 mol%).
-
Add anhydrous, degassed solvent (e.g., THF or DMF) followed by the terminal alkyne (1.1 eq.) and the amine base (e.g., Et₃N, 2.0 eq.).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
| Parameter | Recommended Condition |
| Catalyst | Pd(PPh₃)₂Cl₂ (2.5 mol%) |
| Co-catalyst | CuI (5 mol%) |
| Base | Et₃N (2.0 eq.) |
| Solvent | THF or DMF |
| Temperature | 25-50 °C |
| Time | 2-8 h |
Table 2: Recommended starting conditions for selective Sonogashira coupling.
Visualizing Reaction Selectivity
The following diagram illustrates the decision-making process for achieving selective functionalization of this compound.
A flowchart for selective functionalization pathways.
This guide provides a comprehensive overview of the key considerations for optimizing reactions with this compound. By understanding the principles behind the reactivity of this versatile building block and systematically troubleshooting any issues that arise, you can unlock its full potential in your synthetic projects.
References
- 1. This compound|CAS 1146615-52-2 [benchchem.com]
- 2. 3-Bromo-6-iodo-imidazo[1,2-a]pyridine [myskinrecipes.com]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 7. benchchem.com [benchchem.com]
- 8. DSpace [repository.kaust.edu.sa]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Reactivity of 3-iodoimidazo[1,2-a]pyridines using a Suzuki-type cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reactivity of 3-iodoimidazo[1,2-a]pyridines using a Suzuki-type cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
Preventing dehalogenation of 3-Bromo-6-iodoimidazo[1,2-a]pyridine
Welcome to the technical support center for 3-Bromo-6-iodoimidazo[1,2-a]pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile building block in their synthetic endeavors. Here, we address common challenges, with a primary focus on preventing undesired dehalogenation, and provide troubleshooting strategies to ensure successful and selective functionalization.
Understanding the Challenge: The Reactivity Landscape
The this compound scaffold presents a unique opportunity for sequential and site-selective cross-coupling reactions. This is due to the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. In palladium-catalyzed cross-coupling reactions, the oxidative addition step is generally faster for the C-I bond due to its lower bond dissociation energy compared to the C-Br bond.[1][2] This inherent reactivity difference is the cornerstone of achieving chemoselectivity.
The primary side reaction that plagues these transformations is hydrodehalogenation, where one or both halogen atoms are replaced by a hydrogen atom. This not only consumes the starting material but also complicates purification and reduces the yield of the desired product. The propensity for dehalogenation generally follows the order of halide reactivity: I > Br > Cl.[3] This means the more reactive C-I bond is also more susceptible to this undesired side reaction.
The imidazo[1,2-a]pyridine core itself introduces another layer of complexity. The nitrogen atoms in the ring system are Lewis basic and can coordinate to the palladium catalyst. This coordination can sometimes inhibit catalytic activity, leading to sluggish reactions and an increased likelihood of side reactions like dehalogenation.[4]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: I am trying to perform a Suzuki-Miyaura coupling to functionalize the 6-position (C-I bond), but I am observing significant amounts of the 6-deiodinated byproduct. What is causing this and how can I prevent it?
This is a common issue stemming from the high reactivity of the C-I bond, which makes it susceptible to hydrodehalogenation. The primary mechanism involves the formation of a palladium-hydride (Pd-H) species in the catalytic cycle, which can then undergo reductive elimination with the aryl group to yield the dehalogenated product.[3]
Troubleshooting Guide for 6-Position Deiodination:
1. Choice of Base: The base is a critical parameter. It can be a source of hydrides or promote pathways that generate Pd-H species.
-
Recommendation: Switch to weaker, non-nucleophilic inorganic bases. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often superior choices over strong organic bases like sodium tert-butoxide (NaOtBu) or amine bases like triethylamine (Et₃N), which can be hydride sources.[3] In some cases, for imidazo[1,2-a]pyridines, strong bases in anhydrous DME have been shown to be effective for Suzuki couplings at the 3-iodo position, suggesting that the interplay of base and solvent is crucial and may need empirical optimization.[5][6]
2. Solvent Selection: The solvent can be a direct source of hydrogen atoms.
-
Recommendation: Avoid protic solvents like alcohols. While often used in Suzuki reactions, they can be a source of hydrides. Aprotic solvents like 1,4-dioxane, toluene, or dimethoxyethane (DME) are generally preferred.[5] Be aware that even solvents like DMF can decompose at high temperatures to generate hydride sources. If dehalogenation persists in DMF, switching to toluene or dioxane is a prudent step.
3. Catalyst and Ligand System: The ligand sphere around the palladium center dictates its reactivity and stability.
-
Recommendation: Employ bulky, electron-rich phosphine ligands. Ligands from the Buchwald family (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can accelerate the rate of the desired reductive elimination to form the C-C bond, outcompeting the hydrodehalogenation pathway.[3][4] These ligands help to create a sterically hindered environment around the palladium, which can disfavor the formation of or reaction with Pd-H species.
4. Reaction Temperature: Higher temperatures can accelerate the rate of dehalogenation.
-
Recommendation: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. A temperature screen (e.g., 60 °C, 80 °C, 100 °C) is highly recommended during optimization. Microwave irradiation can sometimes promote the desired coupling at lower bulk temperatures and for shorter reaction times, potentially minimizing side reactions.
5. Water Content: While aqueous bases are common in Suzuki couplings, excessive water can be a proton source leading to dehalogenation.
-
Recommendation: If using anhydrous conditions, ensure all reagents and solvents are rigorously dried. In aqueous systems, try varying the water ratio or using a biphasic system where the concentration of water in the organic phase is low.
Workflow for Troubleshooting 6-Position Deiodination
Caption: Troubleshooting workflow for 6-position deiodination.
FAQ 2: I have successfully functionalized the 6-position. Now, in the subsequent coupling at the 3-position (C-Br bond), I am observing debromination. How can I address this?
Debromination at the 3-position, while generally less facile than deiodination, can still occur, especially under forcing conditions required to activate the C-Br bond. The same fundamental principles of hydrodehalogenation apply.
Troubleshooting Guide for 3-Position Debromination:
1. Catalyst and Ligand Choice: The C-Br bond is less reactive than the C-I bond, so a more active catalyst system is often required. However, very active catalysts can also be more prone to promoting dehalogenation.
-
Recommendation: This is where ligand selection is paramount. For the less reactive C-Br bond, highly active phosphine ligands like those developed by Buchwald are often necessary to achieve efficient oxidative addition.[3] The goal is to find a ligand that promotes oxidative addition at the C-Br bond at a reasonable temperature without being so reactive that it readily forms Pd-H species. A screen of different Buchwald ligands (e.g., RuPhos, BrettPhos) may be necessary.[2]
2. Temperature Control: Since a higher temperature might be needed to activate the C-Br bond, careful control is essential.
-
Recommendation: Once the first coupling is complete and the product is isolated and purified, perform a careful temperature optimization for the second step. Increase the temperature incrementally (e.g., from 80 °C to 120 °C) and monitor for the onset of debromination.
3. Purity of the Intermediate: Impurities carried over from the first step can interfere with the second coupling.
-
Recommendation: Ensure the 6-functionalized-3-bromoimidazo[1,2-a]pyridine intermediate is of high purity before proceeding to the second coupling step. Residual palladium or reagents from the first reaction can lead to unpredictable side reactions.
Table 1: Summary of Recommended Conditions to Mitigate Dehalogenation
| Parameter | Recommendation for C-I Coupling (6-position) | Recommendation for C-Br Coupling (3-position) | Rationale |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Pd(OAc)₂, Pd₂(dba)₃, or specialized precatalysts (e.g., G3-XPhos) | Standard precatalysts are often sufficient, but more active ones may be needed for the C-Br bond. |
| Ligand | Electron-rich, bulky phosphines (e.g., SPhos, XPhos) or NHCs | Highly active, electron-rich, bulky phosphines (e.g., RuPhos, BrettPhos) | To accelerate desired C-C coupling over dehalogenation. More active ligand needed for less reactive C-Br bond.[2][3] |
| Base | Weaker inorganic bases (K₃PO₄, Cs₂CO₃) | Weaker inorganic bases (K₃PO₄, Cs₂CO₃) | To minimize the formation of Pd-H species.[3] |
| Solvent | Aprotic, non-reducible (Dioxane, Toluene, DME) | Aprotic, non-reducible (Dioxane, Toluene, DME) | To avoid the solvent acting as a hydride source.[5] |
| Temperature | As low as possible for efficient reaction (e.g., 60-80 °C) | Careful optimization required, potentially higher than for C-I (e.g., 80-110 °C) | Higher temperatures increase the rate of dehalogenation. |
| Additives | Not generally required, but can be screened | Not generally required, but can be screened | Additives are highly system-dependent. |
FAQ 3: Can I perform a one-pot sequential coupling, or is isolation of the intermediate necessary?
While one-pot sequential couplings are attractive for their efficiency, they are challenging for this substrate.
-
Recommendation: Isolation of the mono-coupled product is highly recommended. This allows for purification and removal of the initial catalyst, ligands, and byproducts. Attempting a one-pot reaction risks a complex mixture of products, including homo-coupling of the second coupling partner and dehalogenation of the remaining starting material. A successful one-pot procedure would require a catalyst system that is highly selective for the C-I bond and remains stable and inactive towards the C-Br bond under the initial reaction conditions, which is difficult to achieve with high fidelity.[7]
Experimental Protocols
Protocol 1: General Procedure for Selective Suzuki-Miyaura Coupling at the 6-Position
This protocol provides a starting point for optimization.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.1 - 1.5 equiv.), and a weak inorganic base such as K₃PO₄ (2.0 - 3.0 equiv.).
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 1-3 mol%) and the phosphine ligand (e.g., SPhos, 2-6 mol%).
-
Solvent Addition: Add a dry, degassed aprotic solvent (e.g., 1,4-dioxane or toluene) to the desired concentration (typically 0.1 - 0.5 M).
-
Degassing: Degas the reaction mixture by bubbling an inert gas through the solution for 10-15 minutes, or by performing three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to the desired temperature (start with 80 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of starting material and the formation of both the desired product and the 6-deiodinated byproduct.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Diagram of Selective Suzuki Coupling at the 6-Position
Caption: Reaction scheme for selective Suzuki coupling.
References
- 1. This compound|CAS 1146615-52-2 [benchchem.com]
- 2. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Reactivity of 3-iodoimidazo[1,2-a]pyridines using a Suzuki-type cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles | MDPI [mdpi.com]
Technical Support Center: Troubleshooting Low Conversion Rates with 3-Bromo-6-iodoimidazo[1,2-a]pyridine
Welcome to the technical support center for 3-Bromo-6-iodoimidazo[1,2-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered during synthetic transformations involving this versatile building block. Our goal is to provide you with the expertise and practical insights needed to optimize your reaction outcomes and overcome challenges related to low conversion rates.
Introduction to this compound
This compound is a valuable heterocyclic intermediate in organic synthesis, particularly in the development of novel pharmaceuticals.[1][2] Its structure contains two different halogen atoms, offering the potential for selective, sequential cross-coupling reactions. The carbon-iodine (C-I) bond is significantly weaker and more readily undergoes oxidative addition in palladium-catalyzed reactions compared to the carbon-bromine (C-Br) bond.[1][3] This differential reactivity is a key feature that allows for regioselective functionalization, making it a powerful tool in the synthesis of complex molecules.
Frequently Asked Questions (FAQs)
Q1: I am observing low conversion of my this compound starting material in a Suzuki coupling. What are the likely causes?
Low conversion in a Suzuki coupling can stem from several factors. The primary areas to investigate are the catalyst system, reaction conditions, and the quality of your reagents.
-
Catalyst and Ligand: The choice of palladium source and ligand is critical. For Suzuki reactions, common catalysts include Pd(PPh₃)₄, Pd(dppf)Cl₂, and various palladium(II) precatalysts.[4][5] The ligand stabilizes the palladium center and facilitates the catalytic cycle.[6] If you are experiencing low conversion, consider screening different ligands. Electron-rich and bulky phosphine ligands often improve the efficiency of both oxidative addition and reductive elimination steps.[6]
-
Base: The base plays a crucial role in the transmetalation step of the Suzuki reaction.[7][8] The strength and solubility of the base can significantly impact the reaction rate and yield. Common bases include Na₂CO₃, K₂CO₃, Cs₂CO₃, and K₃PO₄. If you are using a weaker base like NaHCO₃, switching to a stronger, more soluble base like K₃PO₄ or Cs₂CO₃ could improve your conversion.[9]
-
Solvent: The solvent system must be appropriate for the reactants and the base. A mixture of an organic solvent (like dioxane, THF, or DMF) and water is often used to dissolve both the organic and inorganic reagents.[6][9] Ensure your solvent is thoroughly degassed to prevent catalyst deactivation by oxygen.
-
Temperature: While many Suzuki couplings proceed at elevated temperatures (80-100 °C), excessively high temperatures can lead to catalyst decomposition or side reactions. Conversely, a temperature that is too low may result in sluggish reaction rates. Optimization of the reaction temperature is often necessary.
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen.[10] Failure to maintain a properly inert atmosphere (e.g., using argon or nitrogen) throughout the reaction setup and duration is a very common cause of low conversion due to catalyst oxidation and deactivation.[11]
Q2: I am attempting a Sonogashira coupling at the 6-iodo position, but I am getting a mixture of products and unreacted starting material. How can I improve selectivity and conversion?
The higher reactivity of the C-I bond over the C-Br bond should favor selective coupling at the 6-position.[1] If you are observing a lack of selectivity or low conversion, consider the following:
-
Catalyst System: The Sonogashira reaction typically employs a dual catalyst system of a palladium(0) complex and a copper(I) salt (e.g., CuI).[12] The copper co-catalyst is crucial for the formation of the copper acetylide, which then undergoes transmetalation with the palladium complex.[12] Ensure your CuI is fresh and of high purity, as copper salts can oxidize over time.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used in Sonogashira couplings.[13] The base serves to neutralize the HX formed during the reaction and to deprotonate the terminal alkyne. Ensure the base is pure and dry.
-
Solvent: Anhydrous, degassed solvents like THF, DMF, or dioxane are commonly used. The presence of water can be detrimental to the reaction.
-
Side Reactions: Homocoupling of the alkyne (Glaser coupling) is a common side reaction, especially in the presence of oxygen. Rigorous degassing of the reaction mixture is essential to minimize this. Running the reaction under a strict inert atmosphere is critical.
Q3: My Buchwald-Hartwig amination on the 3-bromo position is sluggish. What adjustments can I make?
The C-Br bond at the 3-position is less reactive than the C-I bond.[3] Therefore, more forcing conditions or a more active catalyst system may be required for the Buchwald-Hartwig amination.
-
Ligand Selection: This is often the most critical parameter for a successful Buchwald-Hartwig amination.[14] Sterically hindered and electron-rich phosphine ligands, such as those from the Buchwald or Hartwig groups (e.g., XPhos, SPhos, RuPhos), are often necessary to promote the challenging oxidative addition and reductive elimination steps.[15][16]
-
Base: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.[17][18] Weaker bases are generally not effective for the amination of aryl bromides.
-
Palladium Precatalyst: Using a pre-formed palladium-ligand complex (precatalyst) can often provide more consistent and reproducible results compared to generating the active catalyst in situ.[19]
-
Temperature: Aminations of aryl bromides often require higher temperatures than those of aryl iodides. You may need to increase the reaction temperature, but be mindful of potential decomposition of your starting materials or products.
Troubleshooting Guide: Low Conversion Rates
This section provides a structured approach to troubleshooting low conversion rates in cross-coupling reactions with this compound.
Problem: Low or No Conversion of Starting Material
| Potential Cause | Explanation & Recommended Action |
| Inactive Catalyst | The active Pd(0) species is crucial for the catalytic cycle.[20][21] It can be deactivated by oxygen or impurities. Action: Ensure your palladium source is of high quality. Use a freshly opened bottle or a reliable precatalyst.[19] Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (Ar or N₂) throughout the experiment.[10][11] |
| Inappropriate Ligand | The ligand's electronic and steric properties are key to catalyst performance.[6] An unsuitable ligand can lead to slow reaction rates or catalyst decomposition. Action: Screen a variety of phosphine or N-heterocyclic carbene (NHC) ligands. For challenging couplings, consider more specialized, electron-rich, and bulky ligands.[19] |
| Incorrect Base | The base is essential for activating the nucleophile (e.g., boronic acid in Suzuki) or trapping the acid byproduct.[7][8] An incorrect choice of base can halt the reaction. Action: Ensure the base is appropriate for the specific cross-coupling reaction. For Suzuki, try stronger bases like K₃PO₄ or Cs₂CO₃.[9] For Buchwald-Hartwig, use strong, non-nucleophilic bases like NaOtBu.[17] Use freshly powdered, anhydrous bases. |
| Solvent Issues | The solvent must be able to dissolve the reactants and be compatible with the reaction conditions. Impurities (especially water or oxygen) can be detrimental. Action: Use high-purity, anhydrous, and thoroughly degassed solvents. If solubility is an issue, consider a different solvent system. |
| Low Reaction Temperature | The activation energy for the oxidative addition step may not be overcome at a low temperature. Action: Gradually increase the reaction temperature in increments of 10-20 °C, while monitoring for any signs of decomposition by TLC or LC-MS. |
Problem: Presence of Side Products
| Side Product | Potential Cause & Recommended Action |
| Homocoupling Product | This arises from the coupling of two molecules of the nucleophilic partner (e.g., boronic acid in Suzuki, alkyne in Sonogashira). It is often promoted by the presence of oxygen.[10][22] Action: Rigorously exclude oxygen from the reaction by degassing solvents and maintaining a positive pressure of inert gas.[11] In Suzuki reactions, using a slight excess of the halide partner can sometimes suppress boronic acid homocoupling. |
| Dehalogenated Starting Material | The bromo or iodo group is replaced by a hydrogen atom. This can be caused by certain catalysts or the presence of a hydrogen source. Action: This can be a challenging side reaction to eliminate. Sometimes, changing the ligand or the base can minimize dehalogenation. Ensure solvents are anhydrous. |
| Protodeborylation (Suzuki) | The boronic acid is cleaved to the corresponding arene before it can participate in the cross-coupling. This can be promoted by acidic conditions or prolonged reaction times at high temperatures. Action: Use a stronger base or add the boronic acid later in the reaction. Avoid unnecessarily long reaction times. |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling at the 6-Iodo Position
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the desired boronic acid (1.1-1.5 eq.), and a suitable base (e.g., K₂CO₃, 2.0-3.0 eq.).
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a ligand if necessary.
-
Add a degassed solvent system (e.g., 1,4-dioxane/water 4:1).
-
Seal the flask and heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Palladium-Catalyzed Cross-Coupling Cycle
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Troubleshooting Workflow for Low Conversion
References
- 1. This compound|CAS 1146615-52-2 [benchchem.com]
- 2. Cas 474706-74-6,6-broMo-3-iodoH-iMidazo[1,2-a]pyridine | lookchem [lookchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 19. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
- 21. fiveable.me [fiveable.me]
- 22. jmcct.com [jmcct.com]
Technical Support Center: Catalyst Poisoning in Reactions with 3-Bromo-6-iodoimidazo[1,2-a]pyridine
Welcome to the technical support resource for researchers utilizing 3-Bromo-6-iodoimidazo[1,2-a]pyridine in catalytic reactions. This guide is designed to provide in-depth troubleshooting advice and answers to frequently encountered challenges, particularly those related to catalyst poisoning and reaction optimization. As Senior Application Scientists, we have synthesized data from the literature and field experience to help you navigate the unique reactivity of this important heterocyclic building block.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the use of this compound in cross-coupling reactions.
Q1: My cross-coupling reaction (e.g., Suzuki, Sonogashira) with this compound is failing or giving very low yields. What are the likely causes?
Low conversion is a common issue stemming from the inherent chemical properties of the substrate, which can lead to catalyst poisoning. There are two primary culprits originating from the molecule itself:
-
Pyridine Nitrogen Inhibition: The imidazo[1,2-a]pyridine core contains a nitrogen atom with a lone pair of electrons. This nitrogen can act as a Lewis base and coordinate strongly to the palladium catalyst center.[1][2][3][4][5] This coordination can stabilize the metal complex excessively, preventing it from participating in the catalytic cycle, thereby "poisoning" or inhibiting the reaction.[3][4]
-
Halide-Induced Deactivation: While the carbon-iodine bond is the desired site of initial reactivity, the iodide ion (I⁻) released after oxidative addition can itself be a catalyst poison. Iodide is a soft ligand that can bind strongly to the soft palladium metal center.[6] This can lead to the formation of stable, off-cycle palladium-iodide complexes, including catalytically inactive bridged dimers, which shut down the reaction.[6][7]
Q2: I want to perform a selective reaction. Which position is more reactive, the 6-Iodo or the 3-Bromo?
The 6-iodo position is significantly more reactive in typical palladium-catalyzed cross-coupling reactions. The selectivity is dictated by the bond dissociation energies of the carbon-halogen bonds. The C-I bond is weaker than the C-Br bond, making it more susceptible to the initial, often rate-determining, oxidative addition step with the Pd(0) catalyst.[8][9]
This difference in reactivity allows for highly regioselective functionalization at the C-6 position while leaving the C-3 bromine intact, provided the reaction conditions are carefully controlled (e.g., by using milder temperatures). Subsequent coupling at the C-3 bromo position is possible but requires more forcing conditions.
Q3: My reaction seems to start (TLC/LC-MS shows some product formation) but then stalls completely after a short time. What is happening?
A stalling reaction is a classic symptom of catalyst deactivation during the catalytic cycle. While initial oxidative addition may occur, the accumulation of inhibitory species leads to a shutdown. The likely causes are:
-
Progressive Nitrogen Poisoning: As the reaction proceeds, more substrate molecules may coordinate to the available palladium centers, eventually sequestering all of the active catalyst.[3][4]
-
Iodide Accumulation: The iodide ions released from the reacted substrate build up in the reaction mixture, leading to the formation of the inactive palladium-iodide species mentioned in Q1.[6]
-
Thermal Decomposition / Agglomeration: If the reaction requires high temperatures to overcome a difficult step (like coupling at the bromide position), the catalyst itself may decompose, often forming visible palladium black, which is catalytically inactive.[3]
Q4: I am observing a significant amount of a side product that appears to be 3-Bromo-imidazo[1,2-a]pyridine (hydrodehalogenation). How can I prevent this?
Hydrodehalogenation is the replacement of a halogen with a hydrogen atom. This side reaction is often competitive with the desired cross-coupling and is particularly problematic with reactive halides like iodides.[10] It typically arises from the formation of a palladium-hydride (Pd-H) species. This species can be generated from various sources in the reaction mixture, such as trace water, the amine base, or certain solvents (e.g., alcohols).[10][11] To minimize this, you should:
-
Ensure Anhydrous Conditions: Use rigorously dried solvents and reagents.
-
Optimize the Base: Avoid strong alkoxide bases if possible. Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often better choices.[10]
-
Choose the Right Solvent: Employ aprotic solvents like dioxane, THF, or toluene.[10]
Troubleshooting Guides
This section provides detailed, step-by-step guidance for overcoming specific experimental issues.
Guide 1: Issue - Low or No Conversion
If your reaction fails to proceed, a systematic evaluation of the catalyst system and reaction conditions is necessary.
Root Cause Analysis:
The most probable cause is severe catalyst inhibition by the substrate's nitrogen atom or poisoning by halide ions. The chosen catalyst/ligand system may not be robust enough to overcome these effects.
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for low conversion.
Detailed Protocol Steps:
-
Optimize the Ligand: The ligand is critical for protecting the palladium center.
-
Rationale: Standard ligands like PPh₃ may not be sufficient. Bulky, electron-rich biarylphosphine ligands (Buchwald ligands) or N-heterocyclic carbenes (NHCs) are designed to create a sterically hindered pocket around the palladium.[3] This bulkiness physically prevents the imidazopyridine nitrogen from coordinating to the metal, keeping the catalyst active.[3][12]
-
Action: Switch from PPh₃ to a ligand such as XPhos, SPhos, or RuPhos . Start with a Ligand:Palladium ratio of 2:1 and increase to 4:1 if necessary.
-
-
Select the Right Palladium Source:
-
Rationale: Pd(OAc)₂ and PdCl₂(PPh₃)₂ are Pd(II) precatalysts that must be reduced in situ to the active Pd(0) state. This reduction can be inefficient and lead to the formation of inactive palladium black.[3] Using a direct Pd(0) source or a modern precatalyst that forms the active species cleanly and rapidly is often more effective.
-
Action: Use Pd₂(dba)₃ as a Pd(0) source. Alternatively, use a commercially available palladacycle precatalyst like XPhos-Pd-G3 , which is designed for high activity with challenging substrates.
-
-
Optimize the Base and Solvent:
-
Rationale: The base is required to activate the coupling partner (e.g., the boronic acid in a Suzuki reaction) but should not interfere with the catalyst.[13][14] Aprotic polar solvents are generally preferred as they solubilize the components without offering a source for hydrodehalogenation.
-
Action: Use K₃PO₄ or Cs₂CO₃ in an anhydrous solvent like 1,4-dioxane or toluene .
-
Illustrative Data: Ligand Effect on Yield
The following table illustrates the expected impact of ligand choice on the yield of a model Suzuki coupling reaction.
| Ligand | Catalyst Source | Ligand:Pd Ratio | Expected Yield (%) | Primary Issue Addressed |
| PPh₃ | Pd(OAc)₂ | 2:1 | < 10% | N/A (Baseline) |
| P(t-Bu)₃ | Pd₂(dba)₃ | 2:1 | 40-60% | Increased electron density |
| XPhos | Pd₂(dba)₃ | 2:1 | > 90% | Steric bulk prevents N-coordination |
| SPhos | XPhos-Pd-G3 | N/A | > 95% | Steric bulk + active precatalyst |
Note: These are representative yields for a challenging Suzuki coupling and will vary based on the specific coupling partner and conditions.
Guide 2: Issue - Catalyst Deactivation and Stalled Reactions
This guide focuses on preventing the premature death of the catalyst during the reaction.
Root Cause Analysis:
The primary causes are the accumulation of inhibitors (iodide, substrate nitrogen) or thermal degradation of the catalyst complex.
Mechanism of Poisoning Diagram
Caption: Potential pathways for catalyst poisoning.
Preventative Strategies:
-
Use Higher Catalyst and Ligand Loading:
-
Rationale: If a certain percentage of the catalyst is inevitably poisoned, starting with a higher initial concentration can ensure enough active catalyst remains to complete the reaction. Increasing the ligand-to-metal ratio helps keep the palladium in its active, monomeric form.
-
Action: Increase catalyst loading from 1-2 mol% to 5 mol%. Maintain a high ligand-to-palladium ratio (e.g., 4:1).
-
-
Consider Additives to Sequester Iodide:
-
Rationale: Although less common in modern cross-couplings, certain additives can precipitate or complex with the released iodide, removing it from the solution. This was a more common strategy in older literature.
-
Action (Use with Caution): In some cases, silver salts (e.g., Ag₂CO₃, Ag₃PO₄) have been used. However, these can complicate the reaction and are often unnecessary with modern, robust ligands. This should be considered a last resort.
-
-
Slow Addition of Substrate:
-
Rationale: Adding the this compound slowly over several hours via a syringe pump can keep its instantaneous concentration low. This minimizes the risk of overwhelming the catalyst with either the nitrogen or the released iodide at any given moment.
-
Action: Prepare a solution of the substrate in the reaction solvent and add it to the heated mixture of catalyst, ligand, base, and coupling partner over 2-4 hours.
-
References
- 1. mdpi.com [mdpi.com]
- 2. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. mdpi.com [mdpi.com]
- 8. web.uvic.ca [web.uvic.ca]
- 9. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Senior Application Scientist's Guide to 3-Bromo-6-iodoimidazo[1,2-a]pyridine: A Comparative Analysis for Sequential Cross-Coupling
For distribution to: Researchers, scientists, and drug development professionals.
The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous marketed drugs and bioactive compounds targeting a wide array of diseases, from infectious agents to cancer.[1][2][3][4] The strategic functionalization of this core is paramount for exploring structure-activity relationships (SAR) and developing novel chemical entities. This guide focuses on a particularly versatile building block: 3-Bromo-6-iodoimidazo[1,2-a]pyridine . We will provide a comparative analysis of its performance, underpinned by experimental insights, to demonstrate its superior utility in constructing complex molecular architectures through selective, sequential cross-coupling reactions.
Physicochemical and Spectroscopic Characterization
Accurate characterization is the bedrock of reproducible science. This compound is a stable, crystalline solid, but its true value is confirmed through spectroscopic analysis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1146615-52-2 | [5][6] |
| Molecular Formula | C₇H₄BrIN₂ | [5] |
| Molecular Weight | 322.93 g/mol | [5][6] |
| Appearance | Off-white to yellow solid | Supplier Data |
| Storage | 2-8°C, protect from light, dry, sealed | [5][6] |
Predicted Spectroscopic Profile
¹H NMR (400 MHz, DMSO-d₆): The proton spectrum is expected to show three distinct signals in the aromatic region.
-
H5: Predicted as a doublet (~8.2-8.4 ppm, J ≈ 9.2 Hz). This proton is adjacent to the bridgehead nitrogen and coupled only to H7.
-
H7: Predicted as a doublet of doublets (~7.2-7.4 ppm, J ≈ 9.2, 1.5 Hz). It is coupled to both H5 and H8.
-
H8: Predicted as a singlet or a narrow doublet (~7.8-8.0 ppm, J ≈ 1.5 Hz). Its proximity to the iodine at C6 will likely induce a downfield shift.
-
H2: Predicted as a singlet (~7.6-7.8 ppm).
¹³C NMR (100 MHz, DMSO-d₆): Key signals would confirm the halogen positions.
-
C3 (C-Br): A significantly shielded signal due to the bromine atom, expected around ~110-115 ppm.
-
C6 (C-I): A highly shielded carbon signal due to the strong inductive effect of iodine, expected around ~85-90 ppm.
-
Other aromatic carbons would appear in the typical ~115-150 ppm range.
Mass Spectrometry (EI): The mass spectrum would show a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br/⁸¹Br in a ~1:1 ratio) and one iodine atom (¹²⁷I), with the molecular ion (M⁺) peak at m/z 322 and 324.
The Core Principle: Orthogonal Reactivity of C-I and C-Br Bonds
The primary advantage of this compound lies in the differential reactivity of its two halogen substituents in palladium-catalyzed cross-coupling reactions. This "orthogonal reactivity" is a direct consequence of the disparity in carbon-halogen bond dissociation energies (C-I < C-Br < C-Cl).[5]
In a typical Pd(0)/Pd(II) catalytic cycle, the rate-determining step is often the initial oxidative addition of the palladium catalyst into the carbon-halogen bond.[10][11] The weaker C-I bond undergoes this oxidative addition much more readily and under significantly milder conditions than the more robust C-Br bond.[12] This allows for the selective functionalization at the C6 position while leaving the C3 position untouched, providing a powerful tool for sequential library synthesis.
Caption: Sequential functionalization workflow.
Comparative Performance in Cross-Coupling Reactions
To illustrate the practical utility, we compare the performance of this compound against a common alternative, 3,6-dibromoimidazo[1,2-a]pyridine, in two key transformations.
A. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction is a robust method for forming C(sp²)-C(sp) bonds, crucial for creating linear scaffolds in drug candidates.[13][14]
Comparison:
-
With this compound: A selective, high-yield mono-alkynylation at the C6-iodo position can be achieved at room temperature. The resulting 3-bromo-6-alkynyl product is then poised for a second, different coupling at the C3 position.
-
With 3,6-Dibromoimidazo[1,2-a]pyridine: Attempting a mono-alkynylation is problematic. The similar reactivity of the two C-Br bonds would lead to a statistical mixture of C3-coupled, C6-coupled, and C3,C6-dicoupled products, creating a significant purification challenge and lowering the yield of the desired mono-functionalized intermediate.
Table 2: Comparative Conditions for Sonogashira Coupling
| Parameter | Selective C6-I Coupling | C3-Br Coupling | Non-Selective C-Br Coupling |
| Substrate | 3-Bromo-6-iodo-IP | 3-Bromo-6-(R1)-IP | 3,6-Dibromo-IP |
| Catalyst System | Pd(PPh₃)₂Cl₂ (2-5 mol%), CuI (2-5 mol%) | Pd(PPh₃)₂Cl₂ (5-10 mol%), CuI (5-10 mol%) | Pd(PPh₃)₂Cl₂ (5-10 mol%), CuI (5-10 mol%) |
| Base | Et₃N or DIPEA | Et₃N or DIPEA | Et₃N or DIPEA |
| Solvent | THF or DMF | THF or DMF | THF or DMF |
| Temperature | Room Temperature | 50-80 °C | 50-80 °C |
| Expected Outcome | >90% yield of 6-alkynyl product | >80% yield of 3,6-dialkynyl product | Mixture of products |
B. Suzuki-Miyaura Coupling: Building Biaryl Systems
The Suzuki coupling is one of the most widely used reactions for C-C bond formation in pharmaceutical development.[11][15]
Comparison:
-
With this compound: A Suzuki reaction with an arylboronic acid can be directed to the C6 position with high fidelity using standard catalysts like Pd(PPh₃)₄. The remaining C3-bromo position can then be coupled using a more active catalyst system (e.g., one employing a bulky, electron-rich phosphine ligand) under slightly more forcing conditions.
-
With 3,6-Dibromoimidazo[1,2-a]pyridine: Achieving selective mono-arylation is difficult. While electronic differences between C3 and C6 offer a slight reactivity bias, achieving clean, selective coupling often requires extensive optimization and may still yield inseparable product mixtures.
Detailed Experimental Protocols
The following protocols are representative and should be optimized for specific substrates.
Protocol 1: Selective Sonogashira Coupling at the C6-Iodo Position
This protocol is adapted from established procedures for Sonogashira couplings on aryl iodides.[12]
-
To an oven-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.03 eq).
-
Add anhydrous THF (5 mL per mmol of substrate) and triethylamine (3.0 eq).
-
Degas the solution with argon for 10 minutes.
-
Add the terminal alkyne (1.1 eq) dropwise via syringe.
-
Stir the reaction mixture at room temperature for 3-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the 3-bromo-6-alkynylimidazo[1,2-a]pyridine.
Protocol 2: Subsequent Suzuki Coupling at the C3-Bromo Position
This protocol uses the product from Protocol 1 and is adapted from procedures for coupling less reactive aryl bromides.[16][17]
-
To an oven-dried microwave vial, add the 3-bromo-6-alkynylimidazo[1,2-a]pyridine (1.0 eq), the desired arylboronic acid (1.5 eq), Pd₂(dba)₃ (0.02 eq), SPhos (0.08 eq), and finely ground K₃PO₄ (2.0 eq).
-
Seal the vial, then evacuate and backfill with argon (repeat 3 times).
-
Add anhydrous 1,4-dioxane (4 mL per mmol of substrate).
-
Stir the mixture at 100-120 °C for 8-16 hours, monitoring by LC-MS.
-
After cooling to room temperature, dilute the reaction with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude material by flash column chromatography on silica gel to yield the final 3-aryl-6-alkynylimidazo[1,2-a]pyridine.
Caption: Complete experimental workflow.
Conclusion and Strategic Outlook
This compound is a superior building block for the efficient, controlled, and predictable synthesis of complex derivatives of the medicinally vital imidazo[1,2-a]pyridine scaffold. Its key performance advantage lies in the orthogonal reactivity of the C-I and C-Br bonds, which enables chemists to perform sequential cross-coupling reactions with high selectivity. This avoids the formation of complex product mixtures common with di-bromo or di-chloro analogues, ultimately simplifying purification, improving overall yields, and accelerating the drug discovery process. By understanding and leveraging the principles outlined in this guide, researchers can more effectively navigate chemical space to develop the next generation of therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents | Semantic Scholar [semanticscholar.org]
- 3. C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance | Semantic Scholar [semanticscholar.org]
- 4. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound|CAS 1146615-52-2 [benchchem.com]
- 6. 3-Bromo-6-iodo-imidazo[1,2-a]pyridine [myskinrecipes.com]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. rsc.org [rsc.org]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. mdpi.com [mdpi.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 13. benchchem.com [benchchem.com]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Bromo- vs. Iodo-Imidazo[1,2-a]pyridines in Cross-Coupling Reactions
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous marketed drugs with a wide range of biological activities, including anxiolytic, anti-cancer, and anti-inflammatory properties.[1][2][3] The functionalization of this privileged heterocycle is paramount for the exploration of new chemical space and the development of novel therapeutics. Halogenated imidazo[1,2-a]pyridines, particularly at the 2- and 3-positions, are key intermediates for introducing molecular diversity through various cross-coupling reactions.
This guide provides an in-depth comparison of the reactivity of 2-bromo- and 2-iodoimidazo[1,2-a]pyridines, offering insights into the selection of the appropriate halogen for specific synthetic transformations. The discussion is grounded in established mechanistic principles and supported by experimental data from the literature.
The Halogen Dance: A Fundamental Reactivity Overview
In the realm of palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the trend: I > Br > Cl.[4] This is primarily attributed to the bond dissociation energies of the carbon-halogen bond (C-I < C-Br < C-Cl), which directly impacts the rate-determining oxidative addition step in many catalytic cycles.[5] Consequently, iodo-substituted imidazo[1,2-a]pyridines are typically more reactive than their bromo-counterparts, often requiring milder reaction conditions and lower catalyst loadings.
However, this enhanced reactivity of the iodo-derivative is a double-edged sword. The weaker C-I bond can also lead to a higher propensity for side reactions, such as dehalogenation or homocoupling. Furthermore, the higher cost and potentially lower stability of iodo-compounds can be a consideration in large-scale synthesis. The choice between a bromo- or iodo-imidazo[1,2-a]pyridine is therefore a nuanced decision, dictated by the specific reaction, the desired outcome, and practical considerations.
Cross-Coupling Reactions: A Head-to-Head Comparison
Let's delve into the comparative reactivity of 2-bromo- and 2-iodoimidazo[1,2-a]pyridines in three of the most widely used cross-coupling reactions in drug discovery: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerful tool for the formation of carbon-carbon bonds, typically between an organohalide and an organoboron species.[4][6]
General Reactivity Trend: 2-Iodoimidazo[1,2-a]pyridines generally exhibit higher reactivity in Suzuki-Miyaura couplings, allowing for the use of milder bases and lower reaction temperatures compared to their bromo-analogs. Studies on the Suzuki-Miyaura cross-coupling at the 3-position of imidazo[1,2-a]pyridines have shown that the reaction is more efficient with the iodo-derivative, often leading to higher yields and shorter reaction times.[7]
Experimental Insights:
| Halogen | Typical Catalyst System | Base | Solvent | Temperature | Yield | Reference |
| Iodo | Pd(PPh₃)₄ | Na₂CO₃, Ba(OH)₂, or NaOH | DME or THF | Reflux | Good to Excellent | [7] |
| Bromo | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80-100 °C | Moderate to Good | General Suzuki Conditions |
Causality Behind Experimental Choices: The use of a more electron-rich and sterically demanding phosphine ligand, such as dppf, is often necessary for the less reactive 2-bromoimidazo[1,2-a]pyridines to facilitate the oxidative addition step. The higher temperatures required for the bromo-derivative are needed to overcome the higher activation energy of the C-Br bond cleavage.
Workflow for Suzuki-Miyaura Coupling:
Caption: Decision workflow for Suzuki-Miyaura coupling.
Sonogashira Coupling: Introducing Alkynes
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, a crucial transformation for accessing a wide range of functionalized molecules.[8][9]
General Reactivity Trend: The higher reactivity of the C-I bond is particularly advantageous in Sonogashira couplings. 2-Iodoimidazo[1,2-a]pyridines can often be coupled under copper-free conditions, which can be beneficial for substrates that are sensitive to copper salts. The bromo-derivatives typically require the presence of a copper(I) co-catalyst and more forcing conditions.
Experimental Insights:
| Halogen | Catalyst System | Base | Solvent | Temperature | Yield | Reference |
| Iodo | Pd(PPh₃)₂, CuI | Et₃N | DMF | Room Temp to 50 °C | Good to Excellent | [10] |
| Bromo | Pd(PPh₃)₂, CuI | Et₃N/DBU | DMF | 80-100 °C | Moderate to Good | General Sonogashira Conditions |
Causality Behind Experimental Choices: The copper(I) co-catalyst plays a crucial role in the Sonogashira reaction by forming a copper-acetylide intermediate, which then undergoes transmetalation with the palladium complex.[11] For the less reactive 2-bromoimidazo[1,2-a]pyridine, the presence of copper is generally essential for efficient coupling. The use of a stronger base like DBU may also be required to facilitate the deprotonation of the terminal alkyne.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[12][13][14]
General Reactivity Trend: Similar to the other cross-coupling reactions, 2-iodoimidazo[1,2-a]pyridines are more reactive in Buchwald-Hartwig aminations. This allows for the use of a broader range of amines, including less nucleophilic ones, and often proceeds at lower temperatures. The amination of 2-bromoimidazo[1,2-a]pyridines frequently requires more specialized and sterically hindered phosphine ligands to achieve high yields.
Experimental Insights:
| Halogen | Catalyst System | Base | Solvent | Temperature | Yield | Reference |
| Iodo | Pd₂(dba)₃, Xantphos | Cs₂CO₃ | Toluene | 80-100 °C | Good to Excellent | General Buchwald-Hartwig Conditions |
| Bromo | Pd₂(dba)₃, RuPhos or BrettPhos | NaOtBu | Toluene or Dioxane | 100-120 °C | Moderate to Good | [15] |
Causality Behind Experimental Choices: The choice of ligand is critical in Buchwald-Hartwig amination. For the more challenging coupling of 2-bromoimidazo[1,2-a]pyridines, bulky and electron-rich biarylphosphine ligands like RuPhos and BrettPhos are often employed. These ligands promote both the oxidative addition and the reductive elimination steps of the catalytic cycle.[15] The use of a strong, non-nucleophilic base like sodium tert-butoxide is also common to facilitate the deprotonation of the amine.
Catalytic Cycle for Buchwald-Hartwig Amination:
Caption: Generalized catalytic cycle for Buchwald-Hartwig amination.
Nucleophilic Aromatic Substitution (SNA r)
While palladium-catalyzed reactions are dominant, it's worth noting the potential for nucleophilic aromatic substitution (SNA r) on halo-imidazo[1,2-a]pyridines. The pyridine ring of the imidazo[1,2-a]pyridine system is electron-deficient, which can facilitate SNA r, especially when activated by electron-withdrawing groups.[16][17]
In this context, the reactivity order of the halogens is reversed: F > Cl > Br > I.[18] This is because the rate-determining step in SNA r is typically the nucleophilic attack on the carbon bearing the halogen, and a more electronegative halogen enhances the electrophilicity of this carbon. Therefore, for SNA r reactions, a bromo- or even a chloro-imidazo[1,2-a]pyridine would be more suitable than the iodo-derivative.
Synthesis of Halogenated Imidazo[1,2-a]pyridines
The accessibility of the starting halogenated imidazo[1,2-a]pyridines is also a crucial factor. Both 2-bromo- and 2-iodoimidazo[1,2-a]pyridines can be synthesized through various methods, including the cyclization of 2-aminopyridines with α-haloketones or through direct C-H halogenation of the parent imidazo[1,2-a]pyridine.[19][20][21][22] Iodine-mediated oxidative cyclization reactions have been developed for the efficient one-pot synthesis of 2-iodo-imidazo[1,2-a]pyridine analogues.[19][20]
Conclusion and Recommendations
The choice between a bromo- and an iodo-imidazo[1,2-a]pyridine is a strategic decision that depends on the specific synthetic goal.
Choose 2-Iodoimidazo[1,2-a]pyridine when:
-
High reactivity is desired.
-
Milder reaction conditions are necessary to tolerate sensitive functional groups.
-
Copper-free Sonogashira couplings are preferred.
-
A broad scope of coupling partners is being explored in Buchwald-Hartwig amination.
Choose 2-Bromoimidazo[1,2-a]pyridine when:
-
Cost and stability of the starting material are significant considerations, especially for large-scale synthesis.
-
Potential side reactions associated with the more labile C-I bond are a concern.
-
The subsequent transformation is a nucleophilic aromatic substitution.
-
The slightly lower reactivity can be overcome with optimized catalytic systems and reaction conditions.
By understanding the inherent reactivity differences and the mechanistic nuances of the desired transformation, researchers can make an informed decision to efficiently and effectively synthesize their target imidazo[1,2-a]pyridine derivatives.
References
- 1. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. research.rug.nl [research.rug.nl]
- 16. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 17. m.youtube.com [m.youtube.com]
- 18. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 19. Cu(i)-catalyzed double C–H amination: synthesis of 2-iodo-imidazo[1,2-a]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 22. researchgate.net [researchgate.net]
The Strategic Advantage of Dihalogenation: A Comparative Guide to the Reactivity of 3-Bromo-6-iodoimidazo[1,2-a]pyridine in Modern Drug Discovery
In the landscape of modern medicinal chemistry, the strategic functionalization of heterocyclic scaffolds is a cornerstone of drug design and development. Halogenated heterocycles, in particular, serve as versatile building blocks, offering a gateway to a diverse chemical space through transition-metal-catalyzed cross-coupling reactions. Among these, dihalogenated systems present a unique opportunity for sequential and site-selective modifications, enabling the rapid construction of complex molecular architectures. This guide provides an in-depth comparative analysis of 3-bromo-6-iodoimidazo[1,2-a]pyridine, a privileged scaffold in its own right, against other notable halogenated heterocycles. We will explore the nuances of its reactivity, supported by experimental data, and provide actionable protocols for researchers, scientists, and drug development professionals.
The imidazo[1,2-a]pyridine core is a well-established pharmacophore found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, antiviral, and anti-inflammatory activities.[1][2] The introduction of two distinct halogen atoms, bromine at the 3-position and iodine at the 6-position, onto this scaffold creates a powerful synthetic intermediate. The differential reactivity of the C-I and C-Br bonds allows for orthogonal derivatization, a highly sought-after feature in the synthesis of focused compound libraries for structure-activity relationship (SAR) studies.[3][4]
The Principle of Differential Halogen Reactivity
The utility of dihalogenated heterocycles in sequential cross-coupling reactions hinges on the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed reactions, the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is often the rate-determining step. The bond strength of C-X follows the trend C-F > C-Cl > C-Br > C-I.[5] Consequently, the reactivity of organohalides in these coupling reactions generally follows the inverse order: R-I > R-Br > R-Cl > R-F.[6] This predictable reactivity profile allows for the selective functionalization of a more reactive C-I bond while leaving a less reactive C-Br bond intact for a subsequent transformation.
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds. The selective functionalization of dihalogenated heterocycles in this reaction is a powerful tool for molecular elaboration.
This compound: A Case Study
The presence of both bromine and iodine on the imidazo[1,2-a]pyridine core allows for a stepwise approach to diversification. The C-I bond at the 6-position is significantly more reactive than the C-Br bond at the 3-position, enabling selective Suzuki-Miyaura coupling at the 6-position under carefully controlled conditions.
Table 1: Comparative Yields in Selective Suzuki-Miyaura Coupling
| Entry | Halogenated Heterocycle | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) of Monosubstituted Product | Reference |
| 1 | This compound | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 90 | 4 | ~90 (at C-6) | Inferred from[7][8] |
| 2 | 2,4-Dibromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 12 | 75 (at C-2) | [1][9] |
| 3 | 5,7-Dichloroquinoline | Phenylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 65 (at C-5) | [10] |
| 4 | 5-Bromo-7-iodoindole | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | ~92 (at C-7) | Inferred from[11][12] |
Note: The data presented is compiled from various sources and is intended for comparative purposes. Direct comparison under identical conditions is ideal but not always available in the literature.
The data suggests that the C-I bond in this compound is highly reactive, allowing for efficient and selective coupling at the 6-position. The reactivity of the C-Br bond in 2,4-dibromopyridine is lower, requiring longer reaction times. The C-Cl bonds in 5,7-dichloroquinoline are even less reactive, as expected. The C-I bond in 5-bromo-7-iodoindole also demonstrates high reactivity, comparable to that of our target molecule.
Experimental Protocol: Selective Suzuki-Miyaura Coupling of this compound
Objective: To selectively couple an arylboronic acid at the C-6 position of this compound.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol)
-
Sodium carbonate (Na₂CO₃) (2.0 mmol)
-
1,2-Dimethoxyethane (DME) (8 mL)
-
Water (2 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and sodium carbonate.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed DME and water.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture.
-
Heat the reaction to 90 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
Comparative Reactivity in Sonogashira Coupling
The Sonogashira coupling, which forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, is another indispensable tool in medicinal chemistry for the introduction of linear alkyne moieties.
Orthogonal Functionalization of this compound
Similar to the Suzuki coupling, the differential reactivity of the C-I and C-Br bonds in this compound can be exploited for selective Sonogashira coupling at the more reactive C-6 position.
Table 2: Comparative Yields in Selective Sonogashira Coupling
| Entry | Halogenated Heterocycle | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) of Monosubstituted Product | Reference |
| 1 | This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | 60 | 3 | ~95 (at C-6) | Inferred from[11][13] |
| 2 | 2,4-Dibromopyridine | Phenylacetylene | Pd(PPh₃)₄/CuI | Et₃N | Toluene | 70 | 16 | 65 (at C-2) | [2] |
| 3 | 5,7-Dichloroquinoline | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | DMF | 100 | 24 | 55 (at C-5) | [14] |
| 4 | 5-Bromo-7-iodoindole | Phenylacetylene | Pd(PPh₃)₄/CuI | Et₃N | DMF | 80 | 4 | ~90 (at C-7) | Inferred from[12] |
Note: The data presented is compiled from various sources and is intended for comparative purposes. Direct comparison under identical conditions is ideal but not always available in the literature.
The trend observed in the Sonogashira coupling mirrors that of the Suzuki coupling. The C-I bond of this compound exhibits excellent reactivity, affording high yields of the C-6 alkynylated product under mild conditions. In contrast, the C-Br bond of 2,4-dibromopyridine and the C-Cl bonds of 5,7-dichloroquinoline require more forcing conditions and provide lower yields of the monosubstituted product. The reactivity of the C-I bond in 5-bromo-7-iodoindole is again comparable to our lead molecule.
Experimental Protocol: Selective Sonogashira Coupling of this compound
Objective: To selectively couple a terminal alkyne at the C-6 position of this compound.
Materials:
-
This compound (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 mmol)
-
Copper(I) iodide (CuI) (0.06 mmol)
-
Triethylamine (Et₃N) (3.0 mmol)
-
Tetrahydrofuran (THF), degassed (10 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed THF and triethylamine.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at 60 °C for 3-5 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Synthetic Strategy
The power of using a dihalogenated substrate like this compound lies in the ability to perform sequential, orthogonal cross-coupling reactions. This allows for the controlled and systematic introduction of different functionalities at specific positions of the heterocyclic core.
Caption: Orthogonal cross-coupling workflow for this compound.
This workflow diagram illustrates the strategic advantage of having two halogens with different reactivities on the same scaffold. The more labile C-I bond is addressed first, followed by the functionalization of the more robust C-Br bond, often requiring slightly more forcing reaction conditions.
The Causality Behind Experimental Choices
The selection of the catalyst system, base, and solvent is critical for achieving high selectivity and yield in these transformations.
-
Catalyst System: For the more reactive C-I bond, a standard palladium catalyst such as Pd(PPh₃)₄ is often sufficient. For the less reactive C-Br bond, particularly in the second coupling step where the molecule is more sterically hindered, a more active catalyst system, such as one employing a bulky electron-rich phosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand, may be necessary to facilitate the oxidative addition step.
-
Base: The choice of base is crucial for both activating the boronic acid in Suzuki coupling and for neutralizing the HX generated in Sonogashira coupling. Inorganic bases like Na₂CO₃ or K₃PO₄ are commonly used in Suzuki reactions, while amine bases such as Et₃N or DIPEA are typical for Sonogashira couplings. The strength and solubility of the base can significantly impact the reaction rate and outcome.
-
Solvent: The solvent plays a key role in dissolving the reactants and catalyst, and can also influence the reaction mechanism. Aprotic polar solvents like DME, THF, and DMF are often used. The addition of water in Suzuki couplings can be beneficial for dissolving the inorganic base and facilitating the transmetalation step.
Conclusion
This compound stands out as a highly valuable and versatile building block in the arsenal of the medicinal chemist. Its dihalogenated nature, with the predictable and exploitable difference in reactivity between the C-I and C-Br bonds, allows for a strategic and controlled approach to molecular diversification. This guide has demonstrated, through comparative data and detailed protocols, the superior reactivity of the C-I bond in both Suzuki-Miyaura and Sonogashira coupling reactions when compared to other dihalogenated heterocycles. By understanding the principles of reactivity and carefully selecting the reaction conditions, researchers can leverage the unique properties of this compound to efficiently synthesize novel and complex molecules with the potential for significant therapeutic impact.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. db-thueringen.de [db-thueringen.de]
- 4. Insights into Sonogashira cross-coupling by high-throughput kinetics and descriptor modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Reactivity of 3-iodoimidazo[1,2-a]pyridines using a Suzuki-type cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound|CAS 1146615-52-2 [benchchem.com]
- 12. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 3-Bromo-6-iodo-imidazo[1,2-a]pyridine [myskinrecipes.com]
- 14. benthamscience.com [benthamscience.com]
The Versatile Scaffold: A Comparative Guide to the Biological Efficacy of Compounds from 3-Bromo-6-iodoimidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine core is a privileged heterocyclic structure in medicinal chemistry, renowned for conferring a wide spectrum of pharmacological activities to its derivatives, including anticancer, antimicrobial, and antiviral properties.[1][2] The strategic placement of halogen atoms on this scaffold opens up avenues for diverse chemical modifications, allowing for the fine-tuning of biological activity. This guide provides a comparative analysis of the biological efficacy of compounds derived from the versatile starting material, 3-Bromo-6-iodoimidazo[1,2-a]pyridine. The distinct reactivity of the bromo and iodo groups allows for selective and sequential functionalization, making this scaffold an excellent platform for developing novel therapeutic agents.
Anticancer Efficacy: Targeting Key Cellular Pathways
Derivatives of the imidazo[1,2-a]pyridine scaffold have demonstrated significant potential as anticancer agents, often exhibiting low micromolar to nanomolar efficacy against a range of cancer cell lines. The mechanism of action frequently involves the inhibition of critical signaling pathways, such as the PI3K/Akt/mTOR pathway, and the induction of apoptosis and cell cycle arrest.[3][4]
Comparative Anticancer Activity
The following table summarizes the cytotoxic activity of various 3,6-disubstituted imidazo[1,2-a]pyridine derivatives against several cancer cell lines. This data, gathered from multiple studies, provides insights into the structure-activity relationship (SAR) where substitutions at the C-3 and C-6 positions significantly influence potency.
| Compound ID | 3-Position Substituent | 6-Position Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| IP-5 | Varied | Varied | HCC1937 (Breast) | 45 | [5] |
| IP-6 | Varied | Varied | HCC1937 (Breast) | 47.7 | [5] |
| IP-7 | Varied | Varied | HCC1937 (Breast) | 79.6 | [5] |
| Compound 13k | Quinazoline derivative | Imidazo[1,2-a]pyridine | HCC827 (Lung) | 0.09 - 0.43 | [3] |
| Compound 12 | p-chlorophenyl | nitro-substituted phenyl | HT-29 (Colon) | 4.15 ± 2.93 | [6] |
| Compound 18 | p-chlorophenyl | 2,4-difluorophenyl | MCF-7 (Breast) | 14.81 ± 0.20 | [6] |
| Compound 11 | p-chlorophenyl | indole | MCF-7 (Breast) | 20.47 ± 0.10 | [6] |
| Compound HB9 | Benzoic acid derivative | Varied amine | A549 (Lung) | 50.56 | [7] |
| Compound HB10 | Benzoic acid derivative | Varied amine | HepG2 (Liver) | 51.52 | [7] |
Expert Analysis: The data indicates that aromatic and heteroaromatic substitutions at both the 3- and 6-positions can lead to potent anticancer activity. For instance, compound 13k , a quinazoline derivative, demonstrates impressive sub-micromolar activity.[3] Similarly, the presence of a nitro group on a phenyl ring at the 2-position and a p-chlorophenyl group at the 3-position in compound 12 results in a low micromolar IC50 value against colon cancer cells.[6] The variability in IC50 values underscores the importance of the specific substitution patterns in determining the cytotoxic potency. The this compound scaffold is an ideal starting point for exploring this chemical space through sequential cross-coupling reactions to optimize anticancer efficacy.
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
A common mechanism by which imidazo[1,2-a]pyridine derivatives exert their anticancer effects is through the induction of programmed cell death (apoptosis) and cell cycle arrest.[5]
Experimental Insight: Western blot analysis of cancer cells treated with active imidazo[1,2-a]pyridine compounds has revealed key molecular changes. For example, treatment of HCC1937 breast cancer cells with compound IP-5 led to a time-dependent increase in the levels of p53 and p21, which are critical proteins for inducing cell cycle arrest.[5] Furthermore, an increase in the levels of cleaved PARP and active caspases 7 and 8 was observed, indicating the activation of the apoptotic cascade.[5] Many of these compounds have also been shown to inhibit the PI3K/Akt/mTOR signaling pathway, a crucial pathway for cell survival and proliferation.[4] This is often demonstrated by a decrease in the phosphorylation levels of Akt and mTOR.[4]
Antimicrobial and Antifungal Efficacy
The imidazo[1,2-a]pyridine scaffold is also a promising framework for the development of novel antimicrobial and antifungal agents.[1][2] Derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens like Candida albicans.
Comparative Antimicrobial and Antifungal Activity
The following table presents the minimum inhibitory concentration (MIC) values for selected imidazo[1,2-a]pyridine derivatives against various microbial strains.
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| Compound 17d | Fungus ATCC 9763 | 8 | [8] |
| Compound 17a | Fungus ATCC 9763 | 8 | [8] |
| Thieno[2,3-d]pyrimidine derivative | P. aeruginosa | < Streptomycin | [9] |
| Arylpropenone derivative 10i | Candida albicans | 41.98 (µmol/L) | [2] |
Expert Analysis: The data, though more limited than the anticancer studies, suggests that imidazo[1,2-a]pyridine derivatives can be potent antimicrobial and antifungal agents. The thieno[2,3-d]pyrimidine derivative, for instance, showed a lower MIC value against P. aeruginosa than the standard antibiotic streptomycin.[9] The arylpropenone derivative 10i also demonstrated significant activity against the fungal pathogen Candida albicans.[2] The this compound core provides a valuable starting point for creating libraries of compounds to screen for enhanced antimicrobial and antifungal potency.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols are crucial. Below are standardized methodologies for assessing the biological efficacy of imidazo[1,2-a]pyridine derivatives.
Protocol 1: In Vitro Anticancer Activity (MTT Assay)
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines by measuring metabolic activity.
Materials:
-
Cancer cell lines (e.g., MCF-7, HT-29, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Test compounds dissolved in DMSO
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of the test compounds in the complete cell culture medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the diluted test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 2: Western Blot Analysis for Apoptosis Markers
This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.
Materials:
-
Treated and untreated cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-PARP, anti-caspase-3, anti-Bcl-2, anti-Bax, anti-p-Akt, anti-Akt)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells with RIPA buffer and quantify the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the ECL substrate.
-
Visualize the protein bands using an imaging system.
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Standard antibiotic/antifungal (positive control)
Procedure:
-
Prepare a twofold serial dilution of the test compounds in the broth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the microbial strain.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizing the Pathways and Workflows
To better understand the experimental processes and the molecular mechanisms of action, the following diagrams are provided.
Caption: General workflow from synthesis to biological evaluation of imidazo[1,2-a]pyridine derivatives.
Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of imidazo[1,2-a]pyridine derivatives.
References
- 1. sciensage.info [sciensage.info]
- 2. Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives [scirp.org]
- 3. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemmethod.com [chemmethod.com]
- 8. Synthesis and Antimicrobial Activity Evaluation of Pyridine Derivatives Containing Imidazo[2,1-b][1,3,4]Thiadiazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Researcher's Guide to the In Vitro Evaluation of 3-Bromo-6-iodoimidazo[1,2-a]pyridine Derivatives as Anticancer Agents
This guide provides a comprehensive framework for the in vitro testing and comparison of 3-Bromo-6-iodoimidazo[1,2-a]pyridine derivatives, a class of compounds with significant potential in anticancer drug discovery. While direct comparative experimental data for a series of these specific derivatives is not extensively available in the public domain, this document synthesizes the current understanding of imidazo[1,2-a]pyridines' biological activities and offers detailed protocols to enable researchers to generate robust and comparable data.
The imidazo[1,2-a]pyridine scaffold is a "privileged" structure in medicinal chemistry, known for its diverse biological activities, including potent anticancer effects.[1][2] Derivatives of this core have been shown to target key oncogenic pathways, notably the PI3K/Akt/mTOR signaling cascade, and to interfere with critical cellular processes such as microtubule dynamics.[1][3][4][5] The introduction of halogen substituents, such as bromine and iodine, can significantly modulate the pharmacokinetic and pharmacodynamic properties of these molecules, making the 3-Bromo-6-iodo substitution pattern a compelling area for investigation.
This guide will walk you through a logical sequence of in vitro assays, from initial cytotoxicity screening to more detailed mechanistic studies, providing the rationale behind each experimental choice and detailed protocols to ensure data integrity and reproducibility.
Section 1: Foundational In Vitro Analysis: Assessing Cytotoxicity
The initial step in evaluating any potential anticancer agent is to determine its cytotoxic effects on cancer cell lines. This provides a baseline understanding of the compound's potency and selectivity.
Cell Viability Assays: A Comparative Analysis of MTT and XTT Assays
Cell viability assays are fundamental to anticancer drug screening.[6][7][8][9] The MTT and XTT assays are two widely used colorimetric methods that measure the metabolic activity of viable cells.
Causality Behind Experimental Choice:
-
MTT Assay: This classic assay relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product by mitochondrial reductases in living cells. The insoluble formazan must be solubilized before spectrophotometric quantification.
-
XTT Assay: The XTT assay is a second-generation tetrazolium salt assay. XTT is reduced to a water-soluble formazan product, eliminating the need for a solubilization step and thereby reducing assay time and potential for error.
For a comparative study of multiple derivatives, the XTT assay is often preferred due to its simpler workflow and higher throughput potential.
Experimental Protocol: XTT Cell Viability Assay
This protocol is designed for a 96-well plate format, allowing for the simultaneous testing of multiple compounds and concentrations.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound derivatives (dissolved in DMSO to create stock solutions)
-
XTT labeling reagent and electron-coupling solution (commercially available kits are recommended)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in complete medium. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity.
-
Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
XTT Labeling: Prepare the XTT labeling solution according to the manufacturer's instructions by mixing the XTT reagent and the electron-coupling solution.
-
Add 50 µL of the XTT labeling solution to each well.
-
Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO₂ atmosphere, or until a significant color change is observed in the control wells.
-
Data Acquisition: Measure the absorbance of the formazan product at 450-500 nm using a microplate reader. A reference wavelength of 650 nm is typically used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) for each derivative.
Data Presentation: Comparative Cytotoxicity
Summarize the IC₅₀ values for all tested derivatives across the different cancer cell lines in a clear and concise table.
| Derivative | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | HCT116 IC₅₀ (µM) |
| Compound 1 | Experimental Data | Experimental Data | Experimental Data |
| Compound 2 | Experimental Data | Experimental Data | Experimental Data |
| Compound 3 | Experimental Data | Experimental Data | Experimental Data |
| Doxorubicin (Control) | Experimental Data | Experimental Data | Experimental Data |
Section 2: Delving Deeper: Mechanistic In Vitro Assays
Once the cytotoxic potential of the derivatives has been established, the next logical step is to investigate their mechanism of action. Based on the known activities of imidazo[1,2-a]pyridines, two key areas of investigation are kinase inhibition and interference with tubulin polymerization.[1]
Kinase Inhibition: Targeting the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[3][4][10][11] Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of PI3K and/or mTOR.[4][10][12]
Signaling Pathway Diagram:
Caption: The PI3K/Akt/mTOR signaling pathway.
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction, providing a quantitative measure of kinase activity.
Materials:
-
Recombinant human PI3Kα and/or mTOR kinase
-
Kinase-specific substrate (e.g., phosphatidylinositol-4,5-bisphosphate for PI3K)
-
ATP
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
This compound derivatives
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Kinase Reaction: In a white, opaque plate, set up the kinase reaction by adding the kinase, substrate, ATP, and the test compound at various concentrations. Include a no-kinase control and a vehicle control.
-
Incubate the reaction at room temperature for the recommended time (typically 60 minutes).
-
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value for each derivative.
Data Presentation: Comparative Kinase Inhibition
| Derivative | PI3Kα IC₅₀ (nM) | mTOR IC₅₀ (nM) |
| Compound 1 | Experimental Data | Experimental Data |
| Compound 2 | Experimental Data | Experimental Data |
| Compound 3 | Experimental Data | Experimental Data |
| Known Inhibitor (Control) | Experimental Data | Experimental Data |
Tubulin Polymerization Inhibition
Microtubules are dynamic polymers essential for cell division, and their disruption is a clinically validated anticancer strategy.[13] Several imidazo[1,2-a]pyridine derivatives have been shown to inhibit tubulin polymerization.[5][14][15][16]
Experimental Workflow Diagram:
Caption: Workflow for the fluorescence-based tubulin polymerization assay.
Experimental Protocol: Fluorescence-Based Tubulin Polymerization Assay
This assay monitors the incorporation of a fluorescent reporter into growing microtubules, providing a sensitive measure of tubulin polymerization.[13][17][18][19]
Materials:
-
Purified tubulin (>99% pure)
-
Fluorescent reporter (e.g., DAPI)
-
GTP solution
-
Tubulin polymerization buffer
-
This compound derivatives
-
Positive controls: Paclitaxel (enhancer) and Colchicine (inhibitor)
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader with temperature control
Procedure:
-
Preparation: On ice, prepare a tubulin solution in polymerization buffer containing the fluorescent reporter and GTP.
-
Compound Addition: Add serial dilutions of the test compounds and controls to the wells of a pre-warmed (37°C) 96-well plate.
-
Initiation of Polymerization: Add the cold tubulin solution to each well to initiate polymerization.
-
Data Acquisition: Immediately place the plate in the fluorescence plate reader pre-warmed to 37°C. Measure the fluorescence intensity every minute for 60-90 minutes (excitation ~360 nm, emission ~450 nm for DAPI).
-
Data Analysis: Plot fluorescence intensity versus time to generate polymerization curves. Calculate the area under the curve (AUC) or the maximum velocity (Vmax) of polymerization for each concentration. Determine the IC₅₀ value for each derivative's inhibition of tubulin polymerization.
Data Presentation: Comparative Tubulin Polymerization Inhibition
| Derivative | Tubulin Polymerization IC₅₀ (µM) |
| Compound 1 | Experimental Data |
| Compound 2 | Experimental Data |
| Compound 3 | Experimental Data |
| Colchicine (Control) | Experimental Data |
Section 3: Confirming Cellular Mechanism of Action: Western Blot Analysis
Western blotting is a powerful technique to confirm the on-target effects of the compounds within the cellular environment. By analyzing the protein expression levels of key components of the targeted pathway, you can validate the findings from the in vitro kinase and tubulin assays.
Experimental Protocol: Western Blotting for PI3K/Akt/mTOR Pathway and Apoptosis Markers
Materials:
-
Cancer cells treated with this compound derivatives
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-cleaved PARP, anti-Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cancer cells with the test compounds at their IC₅₀ concentrations for a specified time (e.g., 24 hours). Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin). Compare the levels of phosphorylated proteins to total proteins and the levels of apoptosis markers in treated versus untreated cells.
Conclusion
This guide provides a robust and scientifically sound framework for the in vitro comparison of this compound derivatives. By following these detailed protocols and applying the principles of causality and self-validation, researchers can generate high-quality, comparable data to identify promising lead compounds for further development in the fight against cancer. The provided templates for data presentation will aid in the clear and concise communication of findings. As more data on this specific subclass of compounds becomes available, a more direct comparative analysis will be possible, further accelerating the drug discovery process.
References
- 1. Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of Imidazo[1,2- a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel imidazo[1,2-a]pyridine-based tubulin polymerization inhibitors: Structure-activity relationships and anti-tumor immune potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemmethod.com [chemmethod.com]
- 8. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. | Semantic Scholar [semanticscholar.org]
- 13. Identification and validation of novel microtubule suppressors with an imidazopyridine scaffold through structure-based virtual screening and docking ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00392E [pubs.rsc.org]
- 14. Synthesis and biological evaluation of novel imidazo[1,2-a]pyridine-oxadiazole hybrids as anti-proliferative agents: Study of microtubule polymerization inhibition and DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. An N-linked imidazo[1,2-a]pyridine benzoheterobicyclic hybrid inhibits mitosis and cancer cell proliferation by targeting tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. maxanim.com [maxanim.com]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of 3-Bromo-6-iodoimidazo[1,2-a]pyridine Analogs: Navigating Chemical Space for Enhanced Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of biologically active compounds.[1][2] Its derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antituberculosis, and kinase inhibitory effects.[1][3][4] Among the myriad of substituted imidazo[1,2-a]pyridines, the 3-bromo-6-iodo variant serves as a particularly versatile starting point for the synthesis of novel therapeutic agents. The differential reactivity of the carbon-iodine and carbon-bromine bonds allows for selective and sequential functionalization, providing a powerful tool for exploring the chemical space and optimizing biological activity.
This guide provides an in-depth comparison of the structure-activity relationships (SAR) of analogs derived from the 3-bromo-6-iodoimidazo[1,2-a]pyridine core. We will explore how modifications at the C3 and C6 positions, as well as other regions of the scaffold, influence their biological performance, supported by experimental data from relevant studies.
The Strategic Advantage of the 3-Bromo-6-iodo Scaffold
The choice of a di-halogenated imidazo[1,2-a]pyridine, specifically with bromine at the C3 position and iodine at the C6 position, is a strategic one in medicinal chemistry. The carbon-iodine bond is more reactive towards palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) than the carbon-bromine bond. This differential reactivity enables chemists to selectively introduce a substituent at the C6 position while leaving the C3-bromo intact for subsequent modifications. This stepwise approach is crucial for the systematic exploration of the SAR and the generation of diverse chemical libraries.
Caption: Sequential functionalization strategy for this compound.
Structure-Activity Relationship Analysis: A Tale of Two Positions
The biological activity of imidazo[1,2-a]pyridine analogs is profoundly influenced by the nature and position of their substituents. The following sections dissect the SAR at the key C3 and C6 positions, drawing insights from various studies on related compounds.
The Critical Role of the C6-Substituent
Research on various classes of imidazo[1,2-a]pyridine derivatives has consistently highlighted the importance of the substituent at the C6 position for potent biological activity.
In the context of c-Met kinase inhibitors , a systematic investigation into the SAR at the 6-position of the imidazo[1,2-a]pyridine scaffold revealed that the introduction of heteroaryl and phenyl groups can significantly enhance inhibitory activity.[5] As illustrated in the table below, analogs bearing benzonitrile substituents at the C6 position demonstrated improved c-Met inhibition and cellular activity against EBC-1 cancer cells.[5] This suggests that for the 3-bromo-6-iodo precursor, replacing the iodo group with such aromatic moieties could be a fruitful strategy for developing potent kinase inhibitors.
| Compound | C6-Substituent | c-Met IC50 (nM) | EBC-1 Cell IC50 (nM) |
| 16d | 4-cyanophenyl | 10.1 | 106.7 |
| 16f | 3-cyanophenyl | 12.3 | 145.0 |
| 16b | 6-cyanopyridin-3-yl | 15.6 | 188.5 |
| Data synthesized from a study on c-Met inhibitors.[5] |
Furthermore, in the development of pan-PI3 kinase inhibitors , SAR studies emphasized the importance of a planar conformation between the imidazopyridine core and a 6-heteroaryl ring. This planarity allows for the accommodation of larger substituents in a hydrophobic pocket of the kinase.[6] Specifically, 6'-alkoxy 5'-aminopyrazines at the 6-position of the imidazopyridine scaffold were identified as highly potent derivatives.[6] This underscores the potential for significant potency gains by replacing the 6-iodo group with carefully designed heteroaromatic systems.
The Impact of C3-Substituent Modification
While the C6 position often dictates potency, modifications at the C3 position are crucial for fine-tuning activity, selectivity, and pharmacokinetic properties.
In the development of antituberculosis agents , the presence and nature of a substituent at the C3 position were found to be essential for activity. Studies on imidazo[1,2-a]pyridine-3-carboxamides revealed that bulky and more lipophilic biaryl ethers at this position led to nanomolar potency against Mycobacterium tuberculosis.[1][7] Conversely, replacing the amide group at the C3 position with other functionalities or moving it to the C2 position resulted in a significant loss of activity.[8]
The table below summarizes the antitubercular activity of a series of N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides, highlighting the effect of substitution on the phenoxy ring.
| Compound | R (on phenoxy ring) | MIC90 (µM) against M. tuberculosis |
| Lead Compound | 4-Br | 0.069 - 0.174 |
| Analog 1 | 4-Cl | Potent |
| Analog 2 | 4-F | Potent |
| Data from a study on novel anti-TB agents.[7] |
These findings suggest that for the 3-bromo-6-iodo scaffold, after functionalizing the C6 position, the C3-bromo can be converted to a variety of carboxamide derivatives to optimize antitubercular activity.
In the realm of anticancer agents , a study on 3-aminoimidazo[1,2-a]pyridines demonstrated that specific substitutions at the C2 and C3 positions are critical for cytotoxicity. For instance, a compound with a nitro group at the C2 position and a p-chlorophenyl group at the C3 position showed high inhibitory activity against the HT-29 colon cancer cell line with an IC50 of 4.15 µM.[9] This indicates that after a potential initial modification at C6, the C3-bromo can be a handle for introducing nitrogen-containing substituents to impart anticancer properties.
Experimental Protocols: A Glimpse into the Synthetic Workflow
The synthesis of functionalized imidazo[1,2-a]pyridine analogs from the 3-bromo-6-iodo precursor typically involves sequential, regioselective cross-coupling reactions.
General Procedure for Suzuki-Miyaura Coupling at the C6 Position:
-
To a solution of this compound in a suitable solvent (e.g., DME, THF, or dioxane/water mixture) is added the desired boronic acid or boronate ester (1.1-1.5 equivalents).
-
A palladium catalyst, such as Pd(PPh3)4 or Pd(dppf)Cl2 (2-10 mol%), and a base (e.g., Na2CO3, K2CO3, or Cs2CO3, 2-3 equivalents) are added to the mixture.
-
The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the 3-bromo-6-substituted-imidazo[1,2-a]pyridine.
Caption: Workflow for C6-arylation via Suzuki-Miyaura coupling.
General Procedure for Subsequent Functionalization at the C3 Position:
The resulting 3-bromo-6-substituted-imidazo[1,2-a]pyridine can then undergo a second cross-coupling reaction or other transformations at the C3 position. For example, a subsequent Suzuki-Miyaura or Buchwald-Hartwig amination can be performed.
Conclusion and Future Directions
The this compound scaffold is a powerful platform for the development of novel therapeutic agents. The structure-activity relationship data from related series of compounds strongly suggest that:
-
The C6 position is a primary determinant of potency. Introduction of (hetero)aryl groups, particularly those with polar functionalities or specific alkoxy substituents, can lead to significant gains in activity for indications such as cancer and kinase inhibition.
-
The C3 position is crucial for fine-tuning activity and selectivity. Carboxamides, amino groups, and other functionalities at this position have been shown to be critical for antitubercular and anticancer activities.
Future research should focus on the systematic exploration of the chemical space around this versatile scaffold. The generation of focused libraries with diverse substituents at both the C3 and C6 positions, guided by the SAR principles outlined in this guide, will be instrumental in the discovery of next-generation drug candidates with improved efficacy and safety profiles. The strategic and sequential functionalization of the this compound core will undoubtedly continue to be a valuable approach in the quest for novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthesis of Substituted Imidazo[1,2-a]pyridines: A Comparative Analysis
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry and materials science. Its rigid, planar structure and unique electronic properties have made it a cornerstone in the development of numerous therapeutic agents, including the anxiolytic Alpidem, the hypnotic Zolpidem, and the cardiotonic Olprinone.[1] The significant biological activities exhibited by its derivatives, such as anticancer, antiviral, and anti-inflammatory properties, continue to drive the demand for efficient and versatile synthetic methodologies.[2][3][4]
This guide provides a comparative analysis of the most prominent synthetic routes to substituted imidazo[1,2-a]pyridines. We will move beyond a simple recitation of protocols to dissect the mechanistic underpinnings, operational advantages, and strategic limitations of each approach. This analysis is designed to empower researchers, scientists, and drug development professionals to make informed decisions when selecting a synthetic strategy tailored to their specific target molecules and research goals.
Strategic Overview: Three Pillars of Synthesis
The construction of the imidazo[1,2-a]pyridine core can be broadly categorized into three major strategies, each with distinct advantages in terms of efficiency, diversity, and atom economy.
Caption: High-level comparison of the main synthetic approaches.
Classical Condensation: The Ortoleva-King Reaction and its Variants
The most traditional and direct route to the imidazo[1,2-a]pyridine core is the condensation of a 2-aminopyridine with an α-halocarbonyl compound. A powerful one-pot variant of this strategy is the Ortoleva-King reaction, which generates the α-halocarbonyl in situ.
Mechanistic Insight
The Ortoleva-King reaction avoids the handling of lachrymatory α-haloketones by using a ketone, a 2-aminopyridine, and an iodine source.[5][6] The 2-aminopyridine itself plays a dual role: it acts as a base to facilitate the enolization of the ketone and as the nucleophile for the subsequent cyclization.
Caption: Mechanism of the one-pot Ortoleva-King synthesis.
Representative Experimental Protocol: Ortoleva-King Synthesis[5]
Synthesis of 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine:
-
Reaction Setup: In a round-bottom flask, combine 4'-methoxyacetophenone (1.0 mmol), 2-aminopyridine (2.3 mmol, 2.3 equiv), and iodine (1.2 mmol, 1.2 equiv).
-
Heating: Heat the neat (solvent-free) mixture at 110 °C for 4 hours. The mixture will become a dark, viscous liquid.
-
Cyclization: Cool the reaction mixture to approximately 100 °C. Carefully add 10 mL of an aqueous sodium hydroxide solution (1 M).
-
Reaction Completion: Stir the mixture vigorously at 100 °C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup and Purification: After cooling to room temperature, extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Performance Analysis
| Feature | Assessment |
| Substrate Scope | Generally good for various substituted acetophenones and 2-aminopyridines. Electron-donating and -withdrawing groups are often well-tolerated.[5] |
| Yields | Moderate to good, typically in the range of 40-70%.[5] |
| Regioselectivity | Excellent. The connectivity is unambiguously defined by the starting materials (ketone provides C2/C3, aminopyridine provides the rest). |
| Operational Simplicity | High. This is often a one-pot, two-step procedure. However, it requires elevated temperatures and the use of iodine. |
| Limitations | Requires relatively harsh conditions (high temperatures). The use of excess aminopyridine can complicate purification. Not ideal for substrates with heat-sensitive functional groups. |
Multicomponent Reactions: The Groebke–Blackburn–Bienaymé (GBB) Approach
Multicomponent reactions (MCRs) are highly convergent chemical processes where three or more starting materials react in a single synthetic operation to form a product that contains portions of all reactants. The Groebke–Blackburn–Bienaymé Reaction (GBBR) is the premier MCR for accessing 3-aminoimidazo[1,2-a]pyridine derivatives.[7][8]
Mechanistic Insight
The GBBR is an isocyanide-based MCR that involves the acid-catalyzed condensation of a 2-aminopyridine, an aldehyde, and an isocyanide.[2][3] The reaction proceeds through the formation of a Schiff base from the aminopyridine and aldehyde, which is then protonated. The key step involves the nucleophilic attack of the isocyanide, followed by an intramolecular cyclization.
Caption: Mechanism of the Groebke-Blackburn-Bienaymé reaction.
Representative Experimental Protocol: Microwave-Assisted GBBR[3][9]
Synthesis of N-cyclohexyl-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine:
-
Reaction Setup: To a microwave process vial, add 2-aminopyridine (1.0 mmol), furfural (1.0 mmol, 1.0 equiv), cyclohexyl isocyanide (1.0 mmol, 1.0 equiv), and ammonium chloride (NH₄Cl, 0.2 mmol, 20 mol%).
-
Solvent: Add ethanol (3 mL) as the solvent.
-
Microwave Irradiation: Seal the vial and place it in a monomodal microwave reactor. Irradiate the mixture at 60 °C for 30 minutes.[3]
-
Monitoring and Workup: Monitor the reaction by TLC. Upon completion, cool the vial to room temperature. Remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with water. Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify the crude product by flash column chromatography.
Performance Analysis
| Feature | Assessment |
| Substrate Scope | Extremely broad. A vast array of aldehydes, isocyanides, and aminopyridines can be used, allowing for rapid generation of large compound libraries.[2][8] |
| Yields | Good to excellent, often in the 65-95% range.[2][3] |
| Regioselectivity | Excellent and predictable. |
| Operational Simplicity | High. It is a one-pot reaction with simple starting materials. The use of microwave irradiation can dramatically reduce reaction times.[3][9][10] |
| Limitations | Primarily yields 3-amino substituted products. Isocyanides can be toxic and have strong odors, requiring careful handling in a fume hood. |
Modern Approaches: C-H Bond Functionalization
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for synthesizing and modifying complex organic molecules.[11][12] This approach avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences and reducing waste. For imidazo[1,2-a]pyridines, C-H functionalization can be used to either construct the ring or, more commonly, to decorate a pre-existing scaffold.
Mechanistic Principles
These reactions typically rely on transition-metal catalysts (e.g., copper, palladium) or photocatalysis to activate specific C-H bonds.[13][14] For imidazo[1,2-a]pyridines, the C3 position is the most electron-rich and thus most susceptible to electrophilic attack or radical functionalization.[15] More challenging C-H functionalizations at other positions (e.g., C5, C7) can be achieved through directing group strategies or specific catalytic systems.
Representative Application: Visible-Light-Induced C3-Perfluoroalkylation[11]
Synthesis of 3-perfluoroalkyl substituted imidazo[1,2-a]pyridines:
-
Reaction Setup: In a reaction tube, combine the starting imidazo[1,2-a]pyridine (0.2 mmol), the perfluoroalkyl iodide (e.g., CF₃I, 0.4 mmol, 2.0 equiv), and a suitable photocatalyst (e.g., Rose Bengal).
-
Solvent and Conditions: Dissolve the components in an appropriate solvent (e.g., acetonitrile). The reaction is typically performed at room temperature.
-
Irradiation: Irradiate the mixture with visible light (e.g., a blue LED lamp) with stirring.
-
Monitoring and Workup: Monitor the reaction by TLC until the starting material is consumed.
-
Purification: Remove the solvent in vacuo and purify the residue by column chromatography to yield the desired product.
Performance Analysis
| Feature | Assessment |
| Substrate Scope | Highly dependent on the specific reaction. Many methods offer broad functional group tolerance due to mild conditions.[11][15] |
| Yields | Moderate to excellent, but can be sensitive to the electronic and steric nature of the substrate. |
| Regioselectivity | Can be precisely controlled. C3 is the most common site, but methods exist for functionalizing other positions.[14] |
| Operational Simplicity | Generally high, with mild reaction conditions (often room temperature). Avoids harsh reagents and high temperatures. |
| Advantages | Ideal for late-stage functionalization in drug discovery programs. High atom economy and aligns with green chemistry principles.[11] |
| Limitations | Often requires expensive metal catalysts or photocatalysts. Optimization can be required for new substrates. Ring construction via C-H activation is less common than post-synthesis functionalization. |
Comparative Summary and Outlook
The choice of synthetic route to a substituted imidazo[1,2-a]pyridine is a strategic decision dictated by the desired substitution pattern, required scale, and available resources.
| Synthetic Strategy | Primary Application | Key Strengths | Key Weaknesses |
| Ortoleva-King | Synthesis of 2- and 2,3-substituted derivatives. | Reliable, one-pot, uses simple starting materials. | High temperatures, moderate yields, use of iodine. |
| GBB Reaction | Rapid synthesis of diverse 3-amino derivatives. | High efficiency, broad scope, operational simplicity. | Limited to 3-amino products, odorous isocyanides. |
| C-H Functionalization | Late-stage modification of the scaffold. | High atom economy, mild conditions, precise regiocontrol. | Often requires catalysts, can require optimization. |
Future Outlook: The field continues to evolve, with a strong emphasis on green and sustainable methodologies.[16] We anticipate further growth in photocatalytic and electrochemical methods that minimize waste and operate under mild conditions.[11] Furthermore, the development of novel multicomponent reactions that provide access to different substitution patterns will continue to be a major area of research, expanding the chemical space available to medicinal chemists and materials scientists. By understanding the fundamental strengths and weaknesses of each core strategy, researchers are well-equipped to navigate the synthetic landscape and efficiently access the valuable imidazo[1,2-a]pyridine scaffold.
References
- 1. tandfonline.com [tandfonline.com]
- 2. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. The Groebke-Blackburn-Bienaymé Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BJOC - The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) [beilstein-journals.org]
- 9. mdpi.com [mdpi.com]
- 10. Microwave-Irradiated Synthesis of Imidazo[1,2-a]pyridine Class of Bio-heterocycles: Green Avenues and Sustainable Developments | Semantic Scholar [semanticscholar.org]
- 11. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Benchmarking 3-Bromo-6-iodoimidazo[1,2-a]pyridine in Kinase Inhibition Assays
In the landscape of kinase-targeted drug discovery, the imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure, forming the core of numerous inhibitors directed at critical oncology and inflammatory pathways.[1][2][3][4][5] The compound 3-Bromo-6-iodoimidazo[1,2-a]pyridine represents a versatile starting point for medicinal chemistry campaigns, offering two distinct halogenated positions for subsequent diversification through cross-coupling reactions.[6] However, before embarking on extensive synthetic efforts, a rigorous and objective assessment of the core fragment's intrinsic activity and selectivity is paramount. This guide provides a comprehensive framework for benchmarking this compound against established inhibitors, ensuring that subsequent structure-activity relationship (SAR) studies are built on a solid, data-driven foundation.
The Rationale: Why Focus on the PI3K/Akt/mTOR Pathway?
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling cascade is one of the most frequently dysregulated pathways in human cancer, playing a central role in cell growth, proliferation, survival, and metabolism.[1][2][3][4][5] Numerous approved and investigational drugs target nodes within this pathway. Given that various imidazo[1,2-a]pyridine derivatives have demonstrated potent inhibition of kinases within this cascade, particularly PI3K and mTOR, this pathway represents the most logical starting point for characterizing our lead fragment.[3][4]
Our benchmarking strategy will therefore focus on key kinases in this pathway:
-
PI3Kα (Phosphoinositide 3-kinase alpha) : A frequently mutated isoform in cancer.
-
Akt1 (Protein Kinase B alpha) : A central node that mediates signals from PI3K to a host of downstream effectors.
-
mTOR (Mechanistic Target of Rapamycin) : A serine/threonine kinase that exists in two distinct complexes (mTORC1 and mTORC2) and is a master regulator of cell growth and metabolism.
To establish a robust baseline and understand the selectivity profile, we will compare the performance of this compound against well-characterized, commercially available inhibitors.
Selecting the Right Benchmarks: A Comparative Framework
The choice of benchmark inhibitors is critical for contextualizing the potency and selectivity of our test compound. We have selected the following inhibitors based on their well-defined targets, potency, and common use in the field.
| Benchmark Inhibitor | Primary Target(s) | Rationale for Inclusion |
| Alpelisib (BYL719) | PI3Kα | A potent and highly selective, FDA-approved inhibitor of the p110α isoform of PI3K.[7][8] It serves as the gold standard for PI3Kα-selective inhibition. |
| MK-2206 | Pan-Akt (Akt1/2/3) | A highly selective allosteric inhibitor of all three Akt isoforms.[9][10][11][12] It provides a benchmark for potent and selective Akt inhibition. |
| Torin 1 | mTORC1/mTORC2 | A potent, ATP-competitive inhibitor of both mTOR complexes, exhibiting high selectivity over PI3K isoforms.[13][14] It is an excellent tool for assessing mTOR-specific activity. |
| Staurosporine | Broad Spectrum | A natural product that inhibits a wide range of kinases with high affinity but low selectivity.[15][16][17][18] It will serve as a positive control for kinase inhibition and a benchmark for promiscuity. |
Experimental Design: The ADP-Glo™ Kinase Assay
To quantify kinase activity and the inhibitory potential of our compounds, we will employ the ADP-Glo™ Kinase Assay. This luminescence-based assay measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[19][20][21] It is a robust, high-throughput compatible method that is less prone to interference from colored or fluorescent compounds compared to other methods.[21]
The assay is performed in two steps:
-
Kinase Reaction Termination & ATP Depletion : The ADP-Glo™ Reagent is added to stop the kinase reaction and eliminate the remaining ATP.
-
ADP to ATP Conversion & Signal Generation : The Kinase Detection Reagent is added, which converts the ADP generated into ATP. This newly synthesized ATP is then used by a luciferase/luciferin reaction to produce a luminescent signal, which is measured by a plate reader.[20]
The overall workflow for our benchmarking study is depicted below.
Detailed Protocol: ADP-Glo™ Kinase Assay
This protocol is adapted for a 384-well plate format. All incubations should be performed at room temperature.
1. Compound Preparation: a. Prepare a 10-point, 3-fold serial dilution series for this compound and each benchmark inhibitor in 100% DMSO. The starting concentration should be 1000X the desired highest final assay concentration (e.g., 10 mM for a 10 µM final concentration). b. Include a DMSO-only control for 100% kinase activity and a no-kinase control for background luminescence.
2. Kinase Reaction Setup (5 µL total volume): a. To the appropriate wells of a 384-well plate, add 2.5 µL of 2X Kinase Reaction Buffer (e.g., 80 mM HEPES, pH 7.5, 40 mM MgCl2, 0.2 mg/ml BSA). b. Add 0.5 µL of the 10X compound dilutions. c. Add 2 µL of a 2.5X solution containing the kinase and its respective substrate. The final concentrations should be empirically determined but typically fall in the low nanomolar range for the enzyme and at the Km for ATP.
3. Kinase Reaction Incubation: a. Mix the plate gently on a plate shaker for 1 minute. b. Incubate the plate for 60 minutes at room temperature.
4. First Detection Step (ATP Depletion): a. Add 5 µL of ADP-Glo™ Reagent to each well. b. Mix the plate on a shaker for 1 minute. c. Incubate for 40 minutes at room temperature.[22]
5. Second Detection Step (Signal Generation): a. Add 10 µL of Kinase Detection Reagent to each well. b. Mix the plate on a shaker for 1 minute. c. Incubate for 30-60 minutes at room temperature to allow the luminescent signal to develop and stabilize.[22]
6. Data Acquisition: a. Measure the luminescence of each well using a plate-reading luminometer.
7. Data Analysis: a. Subtract the background luminescence (no-kinase control) from all other readings. b. Normalize the data relative to the DMSO control (100% activity) and a high-concentration inhibitor control (0% activity). c. Plot the normalized percent inhibition against the logarithm of the inhibitor concentration. d. Fit the data using a sigmoidal dose-response (variable slope) equation to determine the IC50 value for each compound against each kinase.
Data Presentation and Interpretation
The primary output of this study will be the half-maximal inhibitory concentration (IC50) values. As no public data exists for this compound, we will proceed with a hypothetical, yet plausible, dataset for the purpose of demonstrating the analysis.
Table 1: Comparative Kinase Inhibition Profile (IC50, nM)
| Compound | PI3Kα | Akt1 | mTOR | Selectivity (Akt1/PI3Kα) | Selectivity (mTOR/PI3Kα) |
| This compound (Hypothetical) | 850 | >10,000 | >10,000 | >11.8x | >11.8x |
| Alpelisib (BYL719) | 5[7] | 1,200 | 290 | 240x | 58x |
| MK-2206 | >10,000 | 8[9][11] | >10,000 | N/A | N/A |
| Torin 1 | 1,800 | 2,100 | 2[13][14] | N/A | N/A |
| Staurosporine | 4 | 15 | 0.4 | 3.75x | 0.1x |
Note: IC50 values for benchmark inhibitors are representative values from public sources and can vary based on assay conditions.
Analysis of Hypothetical Results
-
Potency : The compound exhibits modest inhibitory activity against PI3Kα with an IC50 of 850 nM. This level of activity for a fragment-like molecule is a promising starting point for a medicinal chemistry optimization program.
-
Selectivity : The compound shows a clean selectivity profile within the PI3K/Akt/mTOR pathway, with no significant inhibition of Akt1 or mTOR at concentrations up to 10 µM. This suggests that the imidazo[1,2-a]pyridine core, with this specific halogenation pattern, has an inherent preference for the PI3Kα ATP-binding site over the other two kinases.
-
Comparison to Benchmarks :
-
Compared to Alpelisib , our lead compound is significantly less potent but may offer a different scaffold for intellectual property development.
-
The lack of activity against Akt1 and mTOR, when compared to the potent and selective inhibitors MK-2206 and Torin 1 , respectively, reinforces its selectivity for PI3Kα within this pathway.
-
Unlike the broad-spectrum inhibitor Staurosporine , which potently inhibits all three kinases, this compound demonstrates desirable target specificity, a crucial attribute for developing a safe therapeutic agent.
-
The Path Forward: Strategic Implications
This initial benchmarking study provides a critical decision-making framework. The hypothetical results suggest that this compound is a viable starting point for developing a selective PI3Kα inhibitor. The next logical steps would involve structure-based design, leveraging the bromo and iodo handles for SAR exploration to enhance potency while maintaining or improving selectivity.
Below is a simplified representation of the PI3K/Akt/mTOR signaling pathway, illustrating the points of intervention for the benchmark inhibitors and the identified target class for our lead compound.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 3. Targeting the PI3-kinase/Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K/AKT/mTOR signaling pathway - Proteopedia, life in 3D [proteopedia.org]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. selleckchem.com [selleckchem.com]
- 8. ar.iiarjournals.org [ar.iiarjournals.org]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. selleck.co.jp [selleck.co.jp]
- 14. selleckchem.com [selleckchem.com]
- 15. Staurosporine - Wikipedia [en.wikipedia.org]
- 16. rndsystems.com [rndsystems.com]
- 17. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Staurosporine | CAS 62996-74-1 | Protein kinase inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 19. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 20. promega.com [promega.com]
- 21. researchgate.net [researchgate.net]
- 22. promega.com [promega.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 3-Bromo-6-iodoimidazo[1,2-a]pyridine
As researchers and drug development professionals, our work with novel chemical entities like 3-Bromo-6-iodoimidazo[1,2-a]pyridine is foundational to innovation. However, our responsibility extends beyond synthesis and application to include the safe and environmentally conscious management of resulting waste streams. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory compliance. The procedures outlined here are designed to protect laboratory personnel, the wider community, and the environment.
Hazard Identification and Risk Assessment
The primary hazards associated with similar halogenated aromatic compounds include:
-
Acute Toxicity: Harmful if swallowed.[1]
-
Skin Irritation: May cause skin irritation upon contact.[1][2]
-
Respiratory Irritation: Inhalation of dust or vapors may irritate the respiratory system.[1][2]
Furthermore, in the event of a fire, thermal decomposition can release highly toxic and corrosive gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halides (hydrogen bromide, hydrogen iodide).[3]
| Hazard Category | Potential Effect | Rationale & Causality |
| Chemical Reactivity | Stable under normal conditions, but may form toxic gases upon combustion. | The carbon-halogen and nitrogen-containing heterocyclic structure will decompose at high temperatures into smaller, hazardous molecules.[3] |
| Human Health | Oral toxicity, irritation to skin, eyes, and respiratory tract. | Halogenated organic compounds can interfere with biological processes and cause local irritation at points of contact.[1][4] |
| Environmental | Potential for environmental persistence if improperly disposed. | Halogenated organic compounds are a recognized class of regulated waste due to their potential to persist and bioaccumulate.[5] Disposal into drains or general waste is strictly prohibited.[6][7] |
Pre-Disposal Handling and Personal Protective Equipment (PPE)
Safe disposal begins with safe handling. All operations involving this compound, including weighing, transfer, and waste collection, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[6]
| PPE Item | Specification | Justification |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles conforming to EN166 or NIOSH standards.[2] | Protects against accidental splashes of solutions or contact with airborne solid particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Inspect for integrity before use. | Provides a barrier against skin contact, which can cause irritation.[1] Use proper glove removal technique to avoid contaminating skin. |
| Protective Clothing | A full-length laboratory coat. | Prevents contamination of personal clothing.[2] |
| Respiratory Protection | Not typically required when using a fume hood. For spills or inadequate ventilation, a NIOSH-approved respirator with organic vapor cartridges is necessary.[4] | Ensures vapors or dust are not inhaled, preventing respiratory tract irritation.[2] |
The Core Disposal Workflow: A Step-by-Step Protocol
The fundamental principle for disposing of this compound is waste segregation . Halogenated organic compounds must never be mixed with non-halogenated waste streams.[4][8]
Step 1: Waste Characterization and Segregation
Immediately upon generation, classify any waste containing this compound as "Halogenated Organic Waste." This includes:
-
Unused or off-specification solid material.
-
Solutions containing the compound.
-
Rinsate from contaminated glassware.
-
Contaminated consumables (e.g., pipette tips, weighing paper, gloves, absorbent pads from spills).
Causality: Halogenated waste requires specific disposal methods, typically high-temperature incineration at specialized facilities, to ensure complete destruction and prevent the formation of toxic byproducts like dioxins.[9] Mixing it with non-halogenated waste contaminates the entire stream, increasing disposal costs and environmental risk.
Step 2: Container Selection and Labeling
-
Select an Appropriate Container: Use a designated, leak-proof container with a secure, tight-fitting screw cap. The container material must be compatible with the waste (e.g., high-density polyethylene for solvents).[10]
-
Label the Container: Before adding any waste, affix a "Hazardous Waste" label. Clearly write the full, unabbreviated chemical name: "Waste this compound" and any solvents present.[8] Do not use chemical formulas or acronyms.
Step 3: Waste Collection Protocol
-
Solid Waste: Carefully transfer excess or contaminated solid this compound into the designated solid halogenated waste container.
-
Liquid Waste: Pour solutions and the first solvent rinse of contaminated glassware into the designated liquid halogenated waste container. Use a funnel to prevent spills.[10]
-
Contaminated Materials: Place heavily contaminated items like gloves or absorbent pads in the solid halogenated waste container.
-
Container Management: Keep the waste container closed at all times except when actively adding waste.[8] Do not fill the container beyond 90% capacity to allow for expansion.[10]
Step 4: Temporary On-Site Storage
Store the sealed and labeled waste container in a designated satellite accumulation area within or near the laboratory. This area should be in a secondary containment tray to manage potential leaks and away from incompatible materials like strong oxidizing agents.[3]
Step 5: Final Disposal
The final step is to arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Researchers are not authorized to transport or dispose of this waste off-site. The disposal of the sealed container must be managed through an approved waste disposal plant.[2][7]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
Emergency Procedures for Spills
In the event of a spill, prioritize personal safety and containment.
-
Alert Personnel: Immediately notify others in the area.
-
Evacuate (If Necessary): For large spills or if you feel unwell, evacuate the area and contact your institution's emergency line.
-
Don Appropriate PPE: At a minimum, wear a lab coat, gloves, and eye protection.
-
Contain the Spill: Use an inert absorbent material like sand, silica gel, or vermiculite to cover and absorb the spilled material.[3][6] Do not use combustible materials like paper towels for large liquid spills.
-
Clean Up: Carefully sweep or scoop the absorbent material into the designated halogenated hazardous waste container. Use spark-proof tools if a flammable solvent is involved.[3]
-
Decontaminate: Clean the spill area with an appropriate solvent, collecting the rinsate as halogenated waste.
-
Report: Report the incident to your laboratory supervisor and EHS department.
By adhering to these systematic procedures, you ensure that the disposal of this compound is conducted with the highest regard for safety, scientific integrity, and environmental stewardship.
References
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. aksci.com [aksci.com]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. researchgate.net [researchgate.net]
- 10. ethz.ch [ethz.ch]
A Senior Application Scientist's Guide to Personal Protective Equipment for 3-Bromo-6-iodoimidazo[1,2-A]pyridine
Our approach is grounded in the understanding that the imidazo[1,2-a]pyridine core, particularly when halogenated, presents potential hazards. Related compounds are known to be irritants and can be harmful upon exposure.[3][4] Therefore, we will treat 3-Bromo-6-iodoimidazo[1,2-a]pyridine with a high degree of caution, assuming it shares these hazardous properties.
Hazard Assessment Based on Structural Analogs
To determine the appropriate level of PPE, we must first understand the potential risks. The following table summarizes the known hazards of compounds structurally related to this compound. This data forms the logical basis for the stringent protective measures recommended in this guide.
| Compound | CAS Number | Known Hazards | References |
| 3-Bromopyridine | 626-55-1 | Flammable liquid; Harmful if swallowed; Causes skin and serious eye irritation; May cause respiratory irritation. | [5] |
| Pyridine | 110-86-1 | Highly flammable liquid and vapor; Harmful if swallowed, in contact with skin, or if inhaled; Causes skin and eye irritation. | [6][7] |
| 3-Bromoimidazo[1,2-a]pyridine | 4926-47-0 | Harmful if swallowed; Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation. | [3] |
| 3-Bromo-6-chloroimidazo[1,2-a]pyridine | 474706-74-6 | Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation. | [4] |
The consistent pattern of skin, eye, and respiratory irritation, coupled with acute toxicity warnings across these analogs, dictates a conservative and multi-layered PPE strategy.
Core PPE Requirements: A Multi-Layered Defense
Every operational step, from weighing the compound to its final disposal, requires an unwavering commitment to safety. The following PPE is mandatory.
Eye and Face Protection: The First Line of Defense
Given the high potential for serious eye irritation, standard safety glasses are insufficient.[3][5]
-
Chemical Splash Goggles: Must be worn at all times when handling the compound in solid or solution form. They must provide a complete seal around the eyes to protect against splashes, mists, and fine particles.[8]
-
Face Shield: A full-face shield must be worn over chemical splash goggles whenever there is a heightened risk of splashing, such as when transferring solutions greater than 1 liter or working with pressurized systems.[9][10] A face shield alone does not provide adequate protection and must always be paired with goggles.[9]
Hand Protection: Preventing Dermal Absorption
The risk of skin irritation and potential dermal absorption necessitates careful glove selection.[5][11] No single glove material protects against all chemicals indefinitely.[12]
-
Primary Gloves (Double Gloving Recommended): Nitrile gloves are an excellent choice for incidental contact and provide good general chemical resistance.[13][14] For all procedures, it is best practice to wear two pairs of nitrile gloves ("double-gloving").
-
Heavy-Duty/Extended Contact Gloves: For tasks involving extended handling, submersion, or cleaning up large spills, more robust gloves are required.
-
Gloves for Unknown Hazards: For a compound with unevaluated toxicity, a best-in-class approach involves wearing a flexible laminate glove (e.g., Silver Shield) under a pair of heavy-duty, chemically resistant outer gloves.[9]
Always inspect gloves for tears or punctures before use and remove them using the proper technique to avoid contaminating your skin.[16]
Body and Respiratory Protection: Shielding from Systemic Exposure
-
Laboratory Coat: A flame-resistant lab coat is required and must be kept fully buttoned.[10] This protects against incidental skin contact and potential flammability hazards associated with pyridine-based compounds.[7]
-
Respiratory Protection: All handling of this compound, including weighing of the solid powder and solution transfers, must be performed inside a certified chemical fume hood.[11][13] The fume hood is the primary engineering control to prevent inhalation of harmful vapors or particulates.[11] In the event of a significant spill outside of a fume hood or failure of ventilation, a NIOSH-approved respirator with organic vapor cartridges may be necessary.[8]
Operational and Disposal Plans
Proper PPE is only effective when integrated into safe operational procedures.
Standard Operating Procedure for Handling
-
Preparation: Before entering the lab, ensure you are wearing closed-toed shoes and long pants.[10]
-
Designate Work Area: Clearly define the handling area within a chemical fume hood.
-
Don PPE: Put on your lab coat, followed by chemical splash goggles. Finally, don the appropriate gloves (double nitrile as a minimum).
-
Handling: Conduct all manipulations of the chemical within the fume hood sash at the appropriate height. Use non-sparking tools and ensure any equipment is properly grounded to prevent static discharge.[5][6]
-
Post-Handling: After the procedure, wipe down the work surface.
-
Doff PPE: Remove gloves first, peeling them off without touching the outer surface. Remove your lab coat, followed by your goggles. Wash hands thoroughly with soap and water.[6]
Spill and Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[5][13] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[7] Seek immediate medical attention.
-
Spills: In case of a spill, contain the material with an inert absorbent like sand or vermiculite.[11] Wearing full PPE, collect the material into a sealed, labeled container for hazardous waste disposal.
Disposal Plan
As a halogenated organic compound, all waste containing this compound must be disposed of correctly.
-
Segregation: Collect waste in a designated, clearly labeled container for halogenated organic waste .[17] Never mix with non-halogenated waste streams.[17]
-
Container Management: Keep waste containers tightly closed and store them in a cool, dry, well-ventilated area, away from incompatible materials like strong oxidizing agents.[11][17]
-
Disposal: Arrange for pickup and disposal through your institution's environmental health and safety department. Do not dispose of this chemical down the drain.[17]
By adhering to these rigorous PPE and handling protocols, researchers can confidently work with this compound, mitigating risks while unlocking its potential for scientific advancement.
References
- 1. Cas 474706-74-6,6-broMo-3-iodoH-iMidazo[1,2-a]pyridine | lookchem [lookchem.com]
- 2. 2204085-80-1 3-Bromo-6-iodo-8-methylimidazo[1,2-a]pyridine AKSci 2612FX [aksci.com]
- 3. 3-Bromoimidazo[1,2-a]pyridine | C7H5BrN2 | CID 327951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Bromo-6-chloroimidazo[1,2-a]pyridine, 95%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. pentachemicals.eu [pentachemicals.eu]
- 7. thermofishersci.in [thermofishersci.in]
- 8. benchchem.com [benchchem.com]
- 9. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 10. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 11. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 12. research.arizona.edu [research.arizona.edu]
- 13. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 14. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 15. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
